molecular formula C26H25N5O4 B1677332 ONO-RS-347 CAS No. 103176-67-6

ONO-RS-347

カタログ番号: B1677332
CAS番号: 103176-67-6
分子量: 471.5 g/mol
InChIキー: CILFBYXDVWMEGJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SRS-A antagonist

特性

CAS番号

103176-67-6

分子式

C26H25N5O4

分子量

471.5 g/mol

IUPAC名

4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide

InChI

InChI=1S/C26H25N5O4/c32-26(19-12-14-20(15-13-19)33-16-5-4-9-18-7-2-1-3-8-18)27-21-10-6-11-22-24(21)35-23(17-34-22)25-28-30-31-29-25/h1-3,6-8,10-15,23H,4-5,9,16-17H2,(H,27,32)(H,28,29,30,31)

InChIキー

CILFBYXDVWMEGJ-UHFFFAOYSA-N

正規SMILES

C1C(OC2=C(C=CC=C2O1)NC(=O)C3=CC=C(C=C3)OCCCCC4=CC=CC=C4)C5=NNN=N5

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

8-(4-(4-phenylbutoxy)benzoyl)amino-2-(tetrazol-5'-yl)benzo-1,4-dioxane
ONO-RS 347
ONO-RS-347

製品の起源

United States

Foundational & Exploratory

ONO-RS-347: A Technical Overview of a Leukotriene Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-RS-347 is an orally active and potent antagonist of the cysteinyl leukotriene receptors, specifically targeting the actions of leukotriene C4 (LTC4) and leukotriene D4 (LTD4). Developed as a potential therapeutic agent for allergic asthma and other immediate hypersensitivity diseases, its mechanism of action centers on the inhibition of the pro-inflammatory and bronchoconstrictive effects of these lipid mediators. This document provides a concise technical overview of the available preclinical data on this compound, including its effects on bronchoconstriction and a generalized schematic of its role in the leukotriene signaling pathway. Due to the limited publicly available data, this guide serves as a high-level summary rather than an exhaustive in-depth analysis.

Core Mechanism of Action: Leukotriene D4 Receptor Antagonism

This compound functions as a competitive antagonist at the cysteinyl leukotriene receptor 1 (CysLT1).[1] Leukotrienes, particularly LTC4 and LTD4, are potent inflammatory mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. In the context of asthma and allergic responses, these leukotrienes are released from various immune cells, including mast cells and eosinophils.

Upon binding to the CysLT1 receptor on airway smooth muscle cells, LTC4 and LTD4 induce a cascade of events leading to:

  • Bronchoconstriction

  • Increased vascular permeability and plasma exudation

  • Mucus hypersecretion

  • Eosinophil recruitment

By competitively blocking the CysLT1 receptor, this compound prevents the binding of LTC4 and LTD4, thereby mitigating these pathological effects.[1]

Signaling Pathway

The following diagram illustrates the leukotriene signaling pathway and the point of intervention for this compound.

ONO_RS_347_Mechanism_of_Action cluster_cell Immune Cell (e.g., Mast Cell) cluster_target Airway Smooth Muscle Cell Allergen Allergen Arachidonic Acid Arachidonic Acid Allergen->Arachidonic Acid stimulates release 5-LO 5-Lipoxygenase Arachidonic Acid->5-LO LTA4 Leukotriene A4 5-LO->LTA4 LTC4/LTD4 Leukotriene C4/D4 LTA4->LTC4/LTD4 CysLT1 Receptor CysLT1 Receptor LTC4/LTD4->CysLT1 Receptor Gq Gq CysLT1 Receptor->Gq PLC Phospholipase C Gq->PLC IP3/DAG IP3 / DAG PLC->IP3/DAG Ca2+ Increased Intracellular Ca2+ IP3/DAG->Ca2+ Bronchoconstriction Bronchoconstriction Ca2+->Bronchoconstriction This compound This compound This compound->CysLT1 Receptor antagonizes

This compound blocks the CysLT1 receptor, inhibiting bronchoconstriction.

Preclinical Data

The available preclinical data for this compound is limited but demonstrates its activity in animal models of bronchoconstriction.

Table 1: In Vivo Activity of this compound
Experimental ModelAgonistEffect of this compoundSpeciesReference
BronchoconstrictionLeukotriene D4 (LTD4)InhibitionGuinea Pig[1]

Experimental Protocols

While detailed protocols are not available in the public domain, a generalized methodology for assessing the in vivo efficacy of a leukotriene antagonist like this compound in a guinea pig model of bronchoconstriction is outlined below.

General Protocol: Inhibition of LTD4-Induced Bronchoconstriction in Guinea Pigs
  • Animal Model: Male Hartley guinea pigs are typically used.

  • Anesthesia: Animals are anesthetized, often with a combination of urethane and an alpha-chloralose.

  • Surgical Preparation: The trachea is cannulated for artificial respiration, and the jugular vein is cannulated for intravenous administration of the agonist and test compounds. A carotid artery may be cannulated to monitor blood pressure.

  • Measurement of Bronchoconstriction: Bronchoconstriction is assessed by measuring changes in pulmonary inflation pressure or airway resistance using a pneumotachograph.

  • Compound Administration: this compound or vehicle is administered, often orally or intravenously, at a predetermined time before the agonist challenge.

  • Agonist Challenge: A baseline of respiratory parameters is established. Leukotriene D4 (LTD4) is then administered intravenously at a dose known to induce a significant and reproducible bronchoconstrictor response.

  • Data Analysis: The peak increase in pulmonary inflation pressure or airway resistance following LTD4 challenge is measured. The percentage inhibition of the bronchoconstrictor response by this compound is calculated by comparing the response in treated animals to that in vehicle-treated controls.

The following diagram provides a simplified workflow for this type of preclinical experiment.

Experimental_Workflow Animal_Prep Guinea Pig Preparation (Anesthesia, Cannulation) Baseline Establish Baseline (Respiratory Parameters) Animal_Prep->Baseline Treatment Administer this compound or Vehicle Baseline->Treatment Challenge Intravenous LTD4 Challenge Treatment->Challenge Measurement Measure Bronchoconstriction (e.g., Airway Resistance) Challenge->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis

A generalized workflow for assessing in vivo bronchoconstriction.

Conclusion

This compound is a leukotriene C4 and D4 antagonist that has shown preclinical efficacy in inhibiting LTD4-induced bronchoconstriction. Its mechanism of action is centered on blocking the CysLT1 receptor, a key component in the inflammatory cascade of asthma and allergic diseases. While the publicly available data on this compound is not extensive, the foundational evidence points to its potential as a therapeutic agent in respiratory and allergic conditions. Further research and publication of more detailed preclinical and clinical data would be necessary for a comprehensive understanding of its pharmacological profile and therapeutic utility.

References

ONO-RS-347: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of ONO-RS-347, a potent and orally active antagonist of the cysteinyl leukotriene receptors CysLT1 and CysLT2. Leukotrienes C4 (LTC4) and D4 (LTD4) are key inflammatory mediators implicated in the pathophysiology of allergic asthma and other immediate hypersensitivity diseases. This compound, chemically identified as N-(3-(1H-tetrazol-5-yl)-2,3-dihydrobenzo[b][1][2]dioxin-5-yl)-4-(4-phenylbutoxy)benzamide, has demonstrated significant potential in preclinical models by effectively inhibiting LTD4-induced bronchoconstriction. This guide details the discovery, chemical synthesis, pharmacological properties, and the underlying mechanism of action of this compound, presenting key data and experimental methodologies to support further research and development in this area.

Discovery and Rationale

This compound was developed as part of a research program aimed at identifying novel, potent, and orally bioavailable antagonists of LTC4 and LTD4.[1] The rationale for its development stems from the well-established role of cysteinyl leukotrienes in the inflammatory cascade of allergic respiratory diseases. These lipid mediators, produced by various inflammatory cells, induce potent bronchoconstriction, increase vascular permeability, and promote mucus secretion, all hallmark features of asthma. By blocking the action of LTC4 and LTD4 at their receptors, this compound was designed to mitigate these pathological effects.

Chemical Synthesis

The synthesis of this compound involves a multi-step process, which is detailed in the primary literature. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, readers are directed to the original publication by Nakai et al. in the Journal of Medicinal Chemistry.

Please note: The following is a representative synthetic workflow and may not encompass all specific reagents and conditions.

G cluster_synthesis Generalized Synthetic Workflow for this compound A Starting Material: Substituted Benzodioxane B Nitration A->B C Reduction of Nitro Group B->C D Formation of Tetrazole Ring C->D E Amide Coupling with 4-(4-phenylbutoxy)benzoic acid D->E F This compound E->F

Caption: Generalized synthetic workflow for this compound.

Pharmacological Profile

Mechanism of Action

This compound functions as a competitive antagonist at cysteinyl leukotriene receptors. Cysteinyl leukotrienes (LTC4 and LTD4) are products of the 5-lipoxygenase pathway and exert their biological effects by binding to specific G-protein coupled receptors, primarily CysLT1 and CysLT2. This binding initiates a signaling cascade that leads to the physiological responses associated with allergic inflammation.

G cluster_pathway Leukotriene Signaling Pathway and this compound Inhibition LTC4 LTC4 / LTD4 Receptor CysLT Receptor (GPCR) LTC4->Receptor Binds to GProtein G-Protein Activation Receptor->GProtein ONORS347 This compound ONORS347->Receptor Blocks PLC Phospholipase C Activation GProtein->PLC IP3DAG IP3 & DAG Production PLC->IP3DAG Ca Increased Intracellular Ca2+ IP3DAG->Ca Response Pathophysiological Responses: - Bronchoconstriction - Inflammation - Mucus Secretion Ca->Response

Caption: this compound blocks the leukotriene signaling pathway.

Quantitative Data

The following table summarizes the key quantitative data for this compound from preclinical studies.

ParameterSpeciesAssayValueReference
LTD4 Antagonism Guinea PigLTD4-induced bronchoconstrictionPotent Inhibition[1]
Oral Activity Guinea PigLTD4-induced bronchoconstrictionOrally Active[1]

Further quantitative data, such as IC50 or Ki values, should be obtained from the primary literature.

Key Experimental Protocols

LTD4-Induced Bronchoconstriction in Guinea Pigs

This in vivo assay is a standard model for evaluating the efficacy of leukotriene antagonists.

G cluster_workflow Experimental Workflow: LTD4-Induced Bronchoconstriction A Animal Preparation (Anesthetized Guinea Pig) B Surgical Cannulation (Trachea, Jugular Vein) A->B C Measurement of Pulmonary Inflation Pressure B->C D Administration of This compound (i.v. or p.o.) C->D E Challenge with LTD4 (i.v.) D->E F Record Bronchoconstriction (Increase in Inflation Pressure) E->F G Data Analysis: % Inhibition of LTD4 Response F->G

Caption: Workflow for assessing this compound's effect on bronchoconstriction.

Methodology:

  • Animal Preparation: Male Hartley guinea pigs are anesthetized.

  • Surgical Procedure: The trachea is cannulated for artificial respiration, and the jugular vein is cannulated for intravenous administration of substances.

  • Measurement of Bronchoconstriction: Pulmonary inflation pressure is monitored as an index of bronchoconstriction.

  • Drug Administration: this compound is administered either intravenously or orally at various doses prior to the leukotriene challenge.

  • LTD4 Challenge: A standardized dose of LTD4 is administered intravenously to induce bronchoconstriction.

  • Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the bronchoconstrictor response to LTD4 compared to a vehicle control group.

Conclusion

This compound is a potent and orally active leukotriene D4 and C4 antagonist with demonstrated efficacy in preclinical models of allergic asthma. Its mechanism of action, involving the competitive blockade of CysLT receptors, provides a clear rationale for its therapeutic potential. The information presented in this technical guide, including its discovery, synthesis, pharmacological profile, and key experimental methodologies, serves as a valuable resource for researchers and drug development professionals interested in the field of anti-inflammatory and respiratory therapeutics. Further investigation into the clinical efficacy and safety of this compound and related compounds is warranted.

References

ONO-RS-347: A Technical Overview of a Leukotriene Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-RS-347 is a potent and orally active antagonist of the cysteinyl leukotriene receptors, specifically targeting the actions of leukotriene C4 (LTC4) and leukotriene D4 (LTD4). These leukotrienes are critical lipid mediators in the inflammatory cascade, particularly in the pathophysiology of allergic asthma and other immediate hypersensitivity diseases. By blocking the binding of LTC4 and LTD4 to their receptors, this compound effectively inhibits the downstream signaling that leads to bronchoconstriction, airway edema, and mucus secretion. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vivo efficacy, and the experimental protocols used in its evaluation.

Chemical and Physical Properties

PropertyValue
IUPAC Name 4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide
Molecular Formula C26H25N5O4
Molecular Weight 471.51 g/mol
CAS Number 103176-67-6

Mechanism of Action: Antagonism of the Cysteinyl Leukotriene Signaling Pathway

The primary mechanism of action of this compound is the competitive antagonism of the cysteinyl leukotriene 1 (CysLT1) receptor. In inflammatory conditions such as asthma, the release of arachidonic acid from the cell membrane leads to the synthesis of leukotrienes. LTC4, LTD4, and LTE4, collectively known as cysteinyl leukotrienes, exert their potent pro-inflammatory and bronchoconstrictive effects by binding to CysLT receptors on various target cells, including airway smooth muscle and inflammatory cells.

This compound specifically blocks the binding of LTC4 and LTD4 to the CysLT1 receptor, thereby preventing the initiation of the downstream signaling cascade that results in the key pathological features of asthma.

cluster_0 Cell Membrane cluster_1 Leukotriene Synthesis cluster_2 Target Cell Arachidonic Acid Arachidonic Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic Acid->5-Lipoxygenase LTA4 LTA4 5-Lipoxygenase->LTA4 LTC4 Synthase LTC4 Synthase LTA4->LTC4 Synthase LTC4 LTC4 LTC4 Synthase->LTC4 LTD4 LTD4 LTC4->LTD4 CysLT1 Receptor CysLT1 Receptor LTD4->CysLT1 Receptor Binds to G-protein Activation G-protein Activation CysLT1 Receptor->G-protein Activation Downstream Signaling Downstream Signaling G-protein Activation->Downstream Signaling Pathophysiological Effects Bronchoconstriction Airway Edema Mucus Secretion Downstream Signaling->Pathophysiological Effects This compound This compound This compound->CysLT1 Receptor Blocks Animal Preparation Anesthetize and cannulate guinea pig Drug Administration Oral administration of this compound or vehicle Animal Preparation->Drug Administration Establish Baseline Record baseline respiratory parameters Drug Administration->Establish Baseline LTD4 Challenge Intravenous injection of LTD4 Establish Baseline->LTD4 Challenge Data Recording Continuously record respiratory changes LTD4 Challenge->Data Recording Data Analysis Calculate percent inhibition of bronchoconstriction Data Recording->Data Analysis

ONO-RS-347: A Technical Guide on Preclinical Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available preclinical pharmacology and toxicology data for ONO-RS-347. It is intended for informational purposes for a scientific audience. Specific quantitative data for this compound is limited in the public domain. Information on the related compound, ONO-1078 (Pranlukast), is provided for context but should not be directly extrapolated.

Introduction

This compound is a potent and orally active antagonist of the cysteinyl leukotriene C4 (LTC4) and D4 (LTD4) receptors, indicating its primary mechanism of action as a CysLT1 receptor antagonist.[1] Cysteinyl leukotrienes are potent inflammatory mediators involved in the pathophysiology of allergic asthma and other immediate hypersensitivity diseases. By blocking the action of these mediators, this compound has been investigated for its potential therapeutic utility in these conditions. Preclinical studies have primarily focused on its effects on bronchoconstriction in guinea pig models.

Pharmacology

Mechanism of Action

This compound is a selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators derived from arachidonic acid that play a crucial role in the inflammatory cascade, particularly in allergic airway inflammation. They are responsible for bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment. This compound competitively binds to the CysLT1 receptor, thereby inhibiting the downstream signaling pathways initiated by cysteinyl leukotrienes.

cluster_membrane Cell Membrane CysLT1_Receptor CysLT1 Receptor Gq_protein Gq Protein Activation CysLT1_Receptor->Gq_protein LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1_Receptor Binds to ONO_RS_347 This compound ONO_RS_347->CysLT1_Receptor Antagonizes PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Bronchoconstriction Bronchoconstriction Ca_release->Bronchoconstriction Inflammation Inflammation PKC_activation->Inflammation

Diagram 1: Simplified CysLT1 Receptor Signaling Pathway.
In Vitro Pharmacology

Table 1: In Vitro Pharmacology of this compound (Data Not Available)

Assay Target Species Value (e.g., Ki, IC50) Reference
Receptor Binding CysLT1 Guinea Pig Lung Data Not Available -

| Functional Antagonism | LTD4-induced Contraction | Guinea Pig Trachea | Data Not Available | - |

In Vivo Pharmacology

This compound has been shown to be effective in animal models of allergic asthma. Specifically, it inhibits LTD4-induced bronchoconstriction in guinea pigs.[1] However, specific in vivo potency data, such as the effective dose (ED50), have not been publicly disclosed.

Table 2: In Vivo Pharmacology of this compound (Data Not Available)

Model Species Endpoint Route of Administration Value (e.g., ED50) Reference

| LTD4-induced Bronchoconstriction | Guinea Pig | Inhibition of Bronchoconstriction | Oral | Data Not Available |[1] |

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not available in the reviewed literature. The compound is described as "orally active," suggesting it possesses some degree of oral bioavailability.

Table 3: Pharmacokinetic Parameters of this compound (Data Not Available)

Species Parameter Value
Rat Oral Bioavailability (%) Data Not Available
Half-life (t½) Data Not Available
Volume of Distribution (Vd) Data Not Available
Clearance (CL) Data Not Available
Dog Oral Bioavailability (%) Data Not Available
Half-life (t½) Data Not Available
Volume of Distribution (Vd) Data Not Available

| | Clearance (CL) | Data Not Available |

Toxicology

Comprehensive toxicology data for this compound, including results from acute, subchronic, and chronic toxicity studies, are not publicly available. Therefore, key toxicological endpoints such as the No-Observed-Adverse-Effect-Level (NOAEL) cannot be provided. Safety pharmacology studies are a standard component of preclinical drug development to assess the potential for adverse effects on major physiological systems.

Safety Pharmacology

While specific safety pharmacology data for this compound is unavailable, a standard assessment would typically include an evaluation of the cardiovascular, respiratory, and central nervous systems.

Safety_Assessment Core Safety Pharmacology Assessment Cardiovascular Cardiovascular System (hERG, in vivo telemetry) Safety_Assessment->Cardiovascular Respiratory Respiratory System (Plethysmography) Safety_Assessment->Respiratory CNS Central Nervous System (Irwin Test, FOB) Safety_Assessment->CNS

Diagram 2: Core Components of Safety Pharmacology.

Table 4: Toxicological Profile of this compound (Data Not Available)

Study Type Species Key Findings NOAEL
Acute Toxicity Rat Data Not Available Data Not Available
Repeat-Dose Toxicity Rat/Dog Data Not Available Data Not Available
Safety Pharmacology - Cardiovascular Dog Data Not Available -
Safety Pharmacology - Respiratory Rat Data Not Available -
Safety Pharmacology - CNS Rat Data Not Available -

| Genotoxicity (e.g., Ames test) | - | Data Not Available | - |

Experimental Protocols

Detailed, specific experimental protocols for studies involving this compound have not been published. The following represents a generalized workflow for a key in vivo experiment based on standard pharmacological practices.

In Vivo LTD4-Induced Bronchoconstriction in Guinea Pigs

This experimental model is commonly used to evaluate the efficacy of CysLT1 receptor antagonists.

Acclimatization Animal Acclimatization Dosing Dosing with this compound or Vehicle (Oral) Acclimatization->Dosing Anesthesia Anesthesia and Surgical Preparation Dosing->Anesthesia Baseline Baseline Respiratory Parameter Measurement Anesthesia->Baseline Challenge LTD4 Challenge (i.v. or aerosol) Baseline->Challenge Measurement Post-Challenge Respiratory Parameter Measurement Challenge->Measurement Analysis Data Analysis and Comparison Measurement->Analysis

Diagram 3: Experimental Workflow for Bronchoconstriction Assay.

Protocol Outline:

  • Animal Model: Male Hartley guinea pigs are typically used. Animals are acclimatized to laboratory conditions before the experiment.

  • Dosing: A predetermined dose of this compound or vehicle is administered orally at a specified time before the leukotriene challenge.

  • Anesthesia and Instrumentation: Animals are anesthetized, and a tracheal cannula is inserted for artificial ventilation. Catheters may be placed for drug administration and blood pressure monitoring.

  • Respiratory Mechanics Measurement: Airway resistance and dynamic lung compliance are measured using a pneumotachograph and pressure transducer connected to a data acquisition system.

  • Leukotriene Challenge: After a stable baseline is established, a bolus of LTD4 is administered intravenously or via aerosol to induce bronchoconstriction.

  • Data Collection and Analysis: Changes in airway resistance and lung compliance are recorded continuously. The peak bronchoconstrictor response is measured and compared between the this compound-treated and vehicle-treated groups to determine the percentage of inhibition.

Summary and Conclusion

This compound is a CysLT1 receptor antagonist with demonstrated activity in preclinical models of bronchoconstriction. Its mechanism of action targets a key pathway in the pathophysiology of asthma and allergic diseases. However, a comprehensive in-depth technical guide is significantly hampered by the lack of publicly available quantitative data on its pharmacology, pharmacokinetics, and toxicology. Further publication of preclinical data would be necessary to fully characterize the profile of this compound for the scientific and drug development community.

References

ONO-RS-347: A Technical Overview of a Leukotriene Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ONO-RS-347 is identified as an orally active and potent antagonist of leukotriene C4 and D4.[1] Developed in the mid-1980s, it emerged from research focused on creating new antagonists for what was then termed "slow-reacting substance of anaphylaxis" (SRS-A), now known to be the cysteinyl leukotrienes.[2] this compound has shown efficacy in inhibiting leukotriene D4 (LTD4)-induced bronchoconstriction in guinea pigs, indicating its potential for the research and treatment of allergic asthma and other immediate hypersensitivity diseases.[1] Despite its early identification, detailed public-domain data on the specific binding affinity of this compound remains scarce. This guide provides a comprehensive overview of the available information on this compound and its context within the broader class of leukotriene receptor antagonists, with a particular focus on the closely related and more extensively studied compound, ONO-1078 (Pranlukast).

Core Focus: Leukotriene Receptor Antagonism

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent inflammatory lipid mediators derived from arachidonic acid. They exert their effects by binding to specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1R) and cysteinyl leukotriene receptor 2 (CysLT2R).[3][4] Activation of these receptors, particularly CysLT1R, in airway smooth muscle cells and inflammatory cells, leads to the hallmark symptoms of asthma and allergic rhinitis, such as bronchoconstriction, increased vascular permeability, and eosinophil migration.[5] this compound, as a leukotriene C4 and D4 antagonist, is designed to block these pathological effects by competitively inhibiting the binding of these inflammatory mediators to their receptors.

Quantitative Data: Binding Affinity of Related Compound ONO-1078 (Pranlukast)
CompoundTargetAssayValueReference
ONO-1078 (Pranlukast)CysLT1 ReceptorInhibition of LTD4-evoked 35SO4 outputIC50: 0.3 µM[7]
ONO-1078 (Pranlukast)CysLT1 ReceptorInhibition of LTD4 concentration-response curvepKB: 7.0[7]

Note: IC50 is the half maximal inhibitory concentration. pKB is the negative logarithm of the dissociation constant of an antagonist, providing a measure of its affinity.

Experimental Protocols

The determination of leukotriene receptor binding affinity typically involves radioligand binding assays. Below is a generalized protocol for a competitive binding assay, a common method used to determine the affinity of an unlabeled antagonist like this compound.

Protocol: Leukotriene Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Radioligand: [3H]-LTD4 or another suitable CysLT1 receptor radiolabeled antagonist.

  • Test Compound: this compound at a range of concentrations.

  • Receptor Source: Human lung crude membrane fraction or a cell line expressing the CysLT1 receptor.

  • Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl2, CaCl2).

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from human lung tissue or CysLT1R-expressing cells by homogenization and centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Receptor membrane preparation.

    • A fixed concentration of [3H]-LTD4.

    • Varying concentrations of this compound (or buffer for total binding, and a high concentration of an unlabeled ligand for non-specific binding).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration to generate a competition curve.

    • Determine the IC50 value from the curve, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of Cysteinyl Leukotriene Receptor 1 (CysLT1R)

The following diagram illustrates the signaling cascade initiated by the binding of leukotriene D4 (LTD4) to the CysLT1 receptor and the point of inhibition by an antagonist like this compound.

CysLT1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds ONO_RS_347 This compound (Antagonist) ONO_RS_347->CysLT1R Blocks Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (Bronchoconstriction, Inflammation) Ca_release->Response PKC->Response

Caption: CysLT1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Competitive Binding Assay

This diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of this compound.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand, and this compound prep_membranes->incubation prep_ligands Prepare Radioligand and This compound Dilutions prep_ligands->incubation filtration Vacuum Filtration to Separate Bound/Free Ligand incubation->filtration counting Scintillation Counting of Bound Radioligand filtration->counting analysis Generate Competition Curve and Calculate IC50 & Ki counting->analysis

Caption: Workflow of a Competitive Radioligand Binding Assay.

References

ONO-RS-347: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of ONO-RS-347, a potent antagonist of cysteinyl leukotriene receptors CysLT1. This document is intended for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of leukotriene pathway modulators.

Chemical Structure and Properties

This compound is a synthetic molecule designed to selectively inhibit the action of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) at the CysLT1 receptor.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamidePubChem CID 128237
Molecular Formula C26H25N5O4PubChem CID 128237
Molecular Weight 471.5 g/mol PubChem CID 128237
CAS Number 103176-67-6PubChem CID 128237
Synonyms ONO-RS 347, ONO 1078-RS-347PubChem CID 128237

Pharmacological Profile

This compound is a selective and potent competitive antagonist of the CysLT1 receptor. Cysteinyl leukotrienes are inflammatory mediators that play a crucial role in the pathophysiology of asthma and other allergic and inflammatory conditions. By blocking the CysLT1 receptor, this compound inhibits the downstream signaling pathways that lead to bronchoconstriction, mucus secretion, and eosinophil recruitment.[1]

Mechanism of Action

The binding of cysteinyl leukotrienes (LTD4) to the CysLT1 receptor, a G-protein coupled receptor (GPCR), activates a signaling cascade that results in smooth muscle contraction and inflammatory responses. This compound competitively binds to the CysLT1 receptor, thereby preventing the binding of endogenous leukotrienes and inhibiting their biological effects.

ONO_RS_347_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling CysLT1 CysLT1 Receptor Gq Gq protein CysLT1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates LTD4 LTD4 LTD4->CysLT1 Binds ONO_RS_347 This compound ONO_RS_347->CysLT1 Blocks Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to

This compound blocks LTD4 binding to the CysLT1 receptor.
In Vitro and In Vivo Activity

Studies have demonstrated the efficacy of this compound in various experimental models.

AssaySpeciesTissue/ModelEffect of this compound
Smooth Muscle ContractionGuinea PigTracheaInhibition of LTD4-induced bronchoconstriction
Smooth Muscle ContractionGuinea PigIleumAntagonism of leukotriene-induced contractions

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for assays commonly used to characterize CysLT1 receptor antagonists like this compound.

Guinea Pig Tracheal Ring Contraction Assay

This in vitro assay assesses the ability of a compound to inhibit agonist-induced smooth muscle contraction.

Methodology:

  • Tissue Preparation: Male Hartley guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution. The trachea is cleaned of connective tissue and cut into rings.

  • Mounting: Tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. The rings are connected to isometric force transducers.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension of 1 g for at least 1 hour, with washes every 15-20 minutes.

  • Experiment: A cumulative concentration-response curve to LTD4 is generated. To assess the antagonist activity of this compound, the tissues are pre-incubated with the compound for a set period before the addition of LTD4.

  • Data Analysis: The contractile responses are recorded, and the potency of the antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in the agonist concentration-response curve.

Tracheal_Ring_Assay_Workflow start Start dissection Trachea Dissection (Guinea Pig) start->dissection rings Cut into Rings dissection->rings mount Mount in Organ Bath rings->mount equilibrate Equilibrate (1 hr) mount->equilibrate add_antagonist Add this compound (or vehicle) equilibrate->add_antagonist add_agonist Add LTD4 (Cumulative Doses) add_antagonist->add_agonist record Record Contraction add_agonist->record analyze Data Analysis (pA2 calculation) record->analyze end End analyze->end

Workflow for the guinea pig tracheal ring contraction assay.

Conclusion

This compound is a valuable research tool for investigating the role of the cysteinyl leukotriene pathway in various physiological and pathological processes. Its potent and selective antagonism of the CysLT1 receptor makes it a suitable candidate for studies aimed at understanding the therapeutic potential of targeting this pathway in inflammatory diseases such as asthma. Further research is warranted to fully elucidate its clinical utility.

References

ONO-RS-347: An In-Depth Technical Guide for Asthma and Allergy Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, there is no publicly available information regarding a compound designated "ONO-RS-347" from ONO Pharmaceutical or in the broader scientific literature. It is possible that this is an internal, preclinical designation not yet disclosed.

However, based on the compound's nomenclature, it may belong to a series of related molecules, one of which, ONO-RS-082 , has been characterized in preclinical research. ONO-RS-082 is a known inhibitor of phospholipase A2 (PLA2), an enzyme group critically involved in the inflammatory pathways of asthma and allergy. This guide will therefore focus on the technical details of ONO-RS-082 as a representative and relevant tool for researchers in this field, providing a framework for understanding how a compound like this compound might be profiled.

Core Compound Profile: ONO-RS-082

ONO-RS-082 is a reversible inhibitor of calcium-independent phospholipase A2 (iPLA2). By blocking PLA2, ONO-RS-082 prevents the initial step in the arachidonic acid cascade, which is responsible for the production of potent pro-inflammatory mediators such as prostaglandins and leukotrienes. This mechanism makes it a valuable research tool for dissecting the role of PLA2-mediated inflammation in various diseases, including respiratory and allergic conditions.

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for ONO-RS-082 in various preclinical assays.

ParameterValueAssay SystemReference
IC50 (PLA2 Inhibition) 1.0 µMPhospholipase A (PLA) enzyme assay[1]
IC50 (PLA2 Inhibition) 7.0 µMGuinea pig lung PLA2 enzyme assay[2]
Effective Concentration 3.5 µMInhibition of epinephrine-stimulated thromboxane production[3][4]
Effective Concentration 10 µMPrevention of P. aeruginosa-induced PMN transepithelial migration[1]

Signaling Pathways and Mechanism of Action

ONO-RS-082's primary mechanism of action is the inhibition of phospholipase A2 (PLA2). This enzyme is responsible for hydrolyzing the sn-2 position of membrane phospholipids, releasing arachidonic acid (AA). Free AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These eicosanoids are potent mediators of inflammation, bronchoconstriction, and mucus production, all of which are hallmark features of asthma and allergic responses. By inhibiting PLA2, ONO-RS-082 effectively blocks the entire downstream cascade.

ONO_RS_082_Mechanism_of_Action Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Substrate AA Arachidonic Acid (AA) PLA2->AA Releases COX COX Pathway AA->COX LOX LOX Pathway AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Bronchoconstriction, Edema) Prostaglandins->Inflammation Leukotrienes->Inflammation ONORS082 ONO-RS-082 ONORS082->PLA2 Inhibits

ONO-RS-082 inhibits the PLA2-mediated release of arachidonic acid.

Experimental Protocols

This section provides detailed methodologies for key experiments in which ONO-RS-082 has been utilized, based on the available literature.

Phospholipase A2 (PLA2) Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of compounds against PLA2.

Objective: To quantify the inhibition of PLA2-catalyzed release of arachidonic acid from phospholipid substrates.

Materials:

  • Purified PLA2 enzyme (e.g., from guinea pig lung or recombinant human iPLA2)

  • ONO-RS-082

  • Radiolabeled substrate: 1-palmitoyl-2-[1-14C]arachidonyl-sn-glycero-3-phosphorylcholine

  • Assay Buffer: (e.g., 100 mM Tris-HCl, pH 7.5, containing 4 mM EGTA for Ca2+-independent PLA2)

  • Bovine Serum Albumin (BSA, fatty acid-free)

  • Organic solvent for extraction (e.g., Dole's reagent: isopropanol/heptane/1 N H2SO4, 40:10:1)

  • Silica gel for separation of free fatty acids

  • Scintillation cocktail and counter

Procedure:

  • Prepare a stock solution of ONO-RS-082 in a suitable solvent (e.g., DMSO).

  • In a reaction tube, pre-incubate the PLA2 enzyme with varying concentrations of ONO-RS-082 or vehicle control in the assay buffer for 15 minutes at 37°C.

  • Initiate the reaction by adding the radiolabeled phospholipid substrate. The final reaction mixture should contain the enzyme, inhibitor, substrate, and BSA in the assay buffer.

  • Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C with gentle agitation.

  • Stop the reaction by adding the organic extraction solvent.

  • Vortex vigorously and centrifuge to separate the phases.

  • Isolate the upper organic phase containing the lipids.

  • Separate the released [14C]arachidonic acid from the unhydrolyzed substrate using silica gel chromatography.

  • Quantify the radioactivity of the free arachidonic acid fraction using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each concentration of ONO-RS-082 relative to the vehicle control and determine the IC50 value.

Inhibition of Thromboxane Production in Human Platelets

This protocol is based on the methods described by Banga et al. (1986)[1].

Objective: To measure the effect of ONO-RS-082 on the production of thromboxane, a downstream product of the arachidonic acid cascade, in stimulated human platelets.

Materials:

  • Freshly isolated human platelets

  • ONO-RS-082

  • Platelet agonist (e.g., epinephrine, arachidonic acid)

  • Aspirin (to inhibit cyclooxygenase and isolate PLA2-dependent AA release)

  • Tyrode's buffer with albumin

  • Thromboxane B2 (TXB2) ELISA kit or radioimmunoassay kit

Procedure:

  • Isolate human platelets from whole blood by differential centrifugation.

  • Resuspend the platelets in Tyrode's buffer containing albumin to a standardized concentration.

  • Pre-treat the platelet suspension with aspirin to ensure that any measured thromboxane production is dependent on the release of arachidonic acid by PLA2.

  • Pre-incubate the aspirin-treated platelets with ONO-RS-082 (e.g., 3.5 µM) or vehicle control for 10-15 minutes at 37°C.

  • Stimulate the platelets with an agonist like epinephrine to induce arachidonic acid release and subsequent thromboxane synthesis.

  • Incubate for a specified time (e.g., 5-10 minutes) at 37°C.

  • Terminate the reaction by adding a stopping solution (e.g., indomethacin and EDTA) and placing the samples on ice.

  • Centrifuge to pellet the platelets and collect the supernatant.

  • Measure the concentration of the stable thromboxane A2 metabolite, TXB2, in the supernatant using a commercial ELISA or RIA kit.

  • Compare the TXB2 levels in the ONO-RS-082 treated samples to the vehicle control to determine the percentage of inhibition.

Thromboxane_Assay_Workflow cluster_prep Platelet Preparation cluster_treatment Inhibition and Stimulation cluster_analysis Analysis P1 Isolate Human Platelets P2 Resuspend in Tyrode's Buffer P1->P2 P3 Treat with Aspirin P2->P3 T1 Pre-incubate with ONO-RS-082 or Vehicle P3->T1 T2 Stimulate with Epinephrine T1->T2 A1 Terminate Reaction (Indomethacin/EDTA) T2->A1 A2 Centrifuge and Collect Supernatant A1->A2 A3 Measure TXB2 (ELISA/RIA) A2->A3 R R A3->R Calculate % Inhibition

Workflow for the platelet thromboxane production assay.
Polymorphonuclear Neutrophil (PMN) Transepithelial Migration Assay

This is a general protocol for a Transwell migration assay, which can be adapted to study the effects of inhibitors like ONO-RS-082.

Objective: To assess the ability of ONO-RS-082 to inhibit the migration of neutrophils across an epithelial cell monolayer towards a chemoattractant.

Materials:

  • Epithelial cell line (e.g., A549 lung epithelial cells)

  • Transwell inserts (with a porous membrane, e.g., 3.0 µm pores)

  • Freshly isolated human PMNs (neutrophils)

  • ONO-RS-082

  • Chemoattractant (e.g., fMLP, IL-8, or bacterial products like those from P. aeruginosa)

  • Culture medium and buffers (e.g., HBSS)

  • Myeloperoxidase (MPO) assay kit or cell counting method for quantification

Procedure:

  • Culture the epithelial cells on the upper surface of the Transwell inserts until a confluent monolayer is formed.

  • Isolate PMNs from fresh human blood.

  • Pre-treat the PMNs with ONO-RS-082 (e.g., 10 µM) or vehicle control for 30 minutes at 37°C.

  • Place the Transwell inserts containing the epithelial monolayer into a multi-well plate.

  • Add the chemoattractant to the lower chamber of the wells.

  • Add the pre-treated PMNs to the upper chamber of the Transwell inserts.

  • Incubate for a period sufficient to allow migration (e.g., 2-4 hours) at 37°C in a CO2 incubator.

  • After incubation, remove the Transwell inserts.

  • Quantify the number of PMNs that have migrated into the lower chamber. This can be done by:

    • Collecting the medium from the lower chamber and counting the cells directly.

    • Lysing the cells in the lower chamber and measuring the activity of the PMN-specific enzyme myeloperoxidase (MPO) using a colorimetric assay.

  • Compare the number of migrated PMNs in the ONO-RS-082 treated group to the vehicle control to determine the extent of inhibition.

Conclusion

While direct data on "this compound" is not available, the profile of the related compound ONO-RS-082 provides a strong rationale for investigating PLA2 inhibitors in the context of asthma and allergy. The inhibition of the arachidonic acid cascade at its origin offers a powerful therapeutic strategy to block the production of multiple pro-inflammatory lipid mediators. The experimental protocols and data presented here for ONO-RS-082 serve as a comprehensive technical guide for researchers aiming to explore the role of PLA2 in respiratory and allergic inflammation and to evaluate novel inhibitors in this class.

References

ONO-RS-347 in Hypersensitivity Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-RS-347 is an orally active and potent antagonist of cysteinyl leukotrienes C4 (LTC4) and D4 (LTD4).[1] Developed by Ono Pharmaceutical, this compound has shown promise in preclinical studies for the treatment of allergic asthma and other immediate hypersensitivity diseases.[1] This technical guide provides an in-depth overview of the available data on this compound and its closely related analogue, pranlukast (ONO-RS-411/ONO-1078), in the context of hypersensitivity models. Due to the limited publicly available quantitative data for this compound, data from pranlukast, a well-characterized cysteinyl leukotriene receptor 1 (CysLT1) antagonist from the same chemical series, is included to provide a more comprehensive understanding of the potential mechanism and efficacy.

Core Mechanism of Action: CysLT1 Receptor Antagonism

This compound and pranlukast exert their therapeutic effects by selectively blocking the CysLT1 receptor.[2][3] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory lipid mediators derived from arachidonic acid.[4] In hypersensitivity reactions, particularly in the airways, these leukotrienes are released from mast cells and eosinophils and bind to CysLT1 receptors on airway smooth muscle cells and other target cells. This binding initiates a signaling cascade that leads to the key pathological features of asthma and allergic rhinitis, including:

  • Bronchoconstriction

  • Increased vascular permeability and tissue edema

  • Mucus hypersecretion

  • Eosinophil recruitment and activation

By competitively inhibiting the binding of cysteinyl leukotrienes to the CysLT1 receptor, this compound and its analogues effectively block these downstream effects, leading to bronchodilation and a reduction in the inflammatory response.[2]

Signaling Pathway of CysLT1 Receptor Antagonism

The following diagram illustrates the signaling pathway initiated by cysteinyl leukotrienes and the inhibitory action of a CysLT1 receptor antagonist like this compound.

CysLT1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1 CysLT1 Receptor PLC PLC CysLT1->PLC Activates IP3R IP3R PLC->IP3R Generates IP3, activates DAG DAG PLC->DAG Generates Ca_cyto Ca²⁺ (Cytosolic) IP3R->Ca_cyto Releases Ca²⁺ PKC PKC DAG->PKC Activates NFkB_inactive IκB-NF-κB PKC->NFkB_inactive Ca_ER Ca²⁺ (ER) Ca_ER->IP3R Smooth_Muscle Smooth Muscle Contraction Ca_cyto->Smooth_Muscle Induces NFkB_active NF-κB NFkB_inactive->NFkB_active Releases Inflammation Inflammatory Gene Expression NFkB_active->Inflammation Promotes Leukotrienes LTC4, LTD4, LTE4 Leukotrienes->CysLT1 Binds to ONO_RS_347 This compound ONO_RS_347->CysLT1 Blocks

CysLT1 Receptor Signaling Pathway and Antagonism

Quantitative Data in Hypersensitivity Models

While specific quantitative data for this compound is scarce in publicly available literature, extensive data exists for its close analogue, pranlukast (ONO-RS-411/ONO-1078). This data provides valuable insights into the expected potency and efficacy of CysLT1 receptor antagonists from this chemical series.

Table 1: In Vitro Receptor Binding Affinity of Pranlukast
LigandReceptorAssay TypeIC50 (nM)Reference
PranlukastCysLT1Radioligand Binding4.3 - 7.2[5]
PranlukastCysLT2 (human)Radioligand Binding3,620[5]

IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Efficacy of Pranlukast in Guinea Pig Models of Bronchoconstriction
ModelAgonistRoute of AdministrationID50 (µg/kg)Reference
BronchoconstrictionLTC4Intravenous0.8[5]
BronchoconstrictionLTD4Intravenous1[5]
BronchoconstrictionLTE4Intravenous0.7[5]
BronchoconstrictionLTB4Intravenous>500[5]

ID50: Half-maximal inhibitory dose.

Table 3: In Vitro Efficacy of Pranlukast on Mucus Secretion
ModelAgonistIC50 (µM)Reference
Isolated Guinea Pig TracheaLTD40.3[5]

Experimental Protocols in Hypersensitivity Models

The guinea pig is a well-established and clinically relevant animal model for studying asthma and airway hyperreactivity due to the anatomical and physiological similarities of its airways to humans.[6] The following are detailed methodologies for key experiments used to evaluate the efficacy of CysLT1 receptor antagonists in hypersensitivity models.

LTD4-Induced Bronchoconstriction in Guinea Pigs

This model assesses the ability of a compound to inhibit bronchoconstriction directly induced by a cysteinyl leukotriene.

Methodology:

  • Animal Model: Male Hartley guinea pigs are typically used.

  • Anesthesia and Instrumentation: Animals are anesthetized, and a tracheal cannula is inserted for artificial respiration. A catheter is placed in the jugular vein for intravenous administration of compounds. Airway pressure is monitored to assess bronchoconstriction.

  • Compound Administration: this compound or a vehicle control is administered intravenously at various doses prior to the leukotriene challenge.

  • Leukotriene Challenge: A specific dose of LTD4 (e.g., 0.5-1.0 µg/kg) is administered intravenously to induce bronchoconstriction.

  • Measurement of Bronchoconstriction: The increase in pulmonary inflation pressure is measured as an index of bronchoconstriction.

  • Data Analysis: The percentage inhibition of the LTD4-induced bronchoconstriction by the test compound is calculated to determine the ID50 value.

Bronchoconstriction_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal Guinea Pig Anesthesia Anesthetize Animal->Anesthesia Instrumentation Cannulate Trachea and Jugular Vein Anesthesia->Instrumentation Drug_Admin Administer this compound (i.v.) Instrumentation->Drug_Admin LTD4_Challenge Challenge with LTD4 (i.v.) Drug_Admin->LTD4_Challenge Measure_Pressure Measure Pulmonary Inflation Pressure LTD4_Challenge->Measure_Pressure Calculate_Inhibition Calculate % Inhibition Measure_Pressure->Calculate_Inhibition Determine_ID50 Determine ID50 Calculate_Inhibition->Determine_ID50

LTD4-Induced Bronchoconstriction Workflow
Active Systemic Anaphylaxis in Guinea Pigs

This model evaluates the efficacy of a compound in a more complex, immune-driven model of immediate hypersensitivity.

Methodology:

  • Sensitization: Guinea pigs are actively sensitized by intraperitoneal injections of an antigen, typically ovalbumin (OVA), often with an adjuvant like aluminum hydroxide, on multiple days (e.g., day 0 and day 7).

  • Resting Period: A resting period of 14-21 days allows for the development of an immune response and production of antibodies.

  • Compound Administration: this compound or a vehicle control is administered (e.g., orally or intravenously) at a specified time before the antigen challenge.

  • Antigen Challenge: Sensitized animals are challenged with an intravenous injection of the antigen (OVA).

  • Observation of Anaphylactic Symptoms: Animals are observed for clinical signs of anaphylaxis, which can include piloerection, coughing, dyspnea, convulsions, and death. The severity of the reaction is scored.

  • Measurement of Physiological Parameters: In some protocols, physiological parameters such as changes in blood pressure or respiratory function are monitored.

  • Data Analysis: The ability of the test compound to prevent or reduce the severity of anaphylactic symptoms is evaluated.

Anaphylaxis_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_evaluation Evaluation Sensitize Sensitize Guinea Pigs with Ovalbumin (i.p.) Rest Resting Period (14-21 days) Sensitize->Rest Administer_Drug Administer this compound Rest->Administer_Drug Challenge Challenge with Ovalbumin (i.v.) Administer_Drug->Challenge Observe Observe Anaphylactic Symptoms Challenge->Observe Score_Severity Score Severity of Anaphylaxis Observe->Score_Severity Analyze_Data Analyze Protective Effect Score_Severity->Analyze_Data

Active Systemic Anaphylaxis Workflow

Conclusion

This compound is a potent antagonist of the CysLT1 receptor, a key target in the pathophysiology of hypersensitivity reactions such as asthma and allergic rhinitis. While specific quantitative data for this compound is limited, the extensive data available for the closely related compound, pranlukast, demonstrates the high potency and efficacy of this class of molecules in relevant preclinical models. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel CysLT1 receptor antagonists in the drug development pipeline. Further studies are warranted to fully elucidate the pharmacological profile of this compound.

References

ONO-RS-347 (CAS 103176-67-6): A Technical Overview of a Potent Leukotriene Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-RS-347 is a potent and orally active antagonist of the cysteinyl leukotriene receptors CysLT1 and CysLT2.[1] Developed in the mid-1980s, this small molecule, with the chemical formula C26H25N5O4, emerged from research focused on identifying new therapeutic agents for allergic asthma and other immediate hypersensitivity diseases.[1][2] Its primary mechanism of action involves the competitive inhibition of leukotrienes C4 (LTC4) and D4 (LTD4), key inflammatory mediators in the pathophysiology of asthma and allergic responses. This technical guide provides a comprehensive overview of the available research on this compound, including its mechanism of action, preclinical pharmacology, and what is known about its chemical properties.

Core Compound Information

PropertyValueReference
CAS Number 103176-67-6[1]
Molecular Formula C26H25N5O4[1]
Molecular Weight 471.51 g/mol [1]
Target Leukotriene Receptor (LTC4 and LTD4 antagonist)[1]
Therapeutic Potential Allergic asthma, immediate hypersensitivity diseases[1]

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of cysteinyl leukotriene receptors. In inflammatory conditions such as asthma, the release of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) from mast cells and eosinophils triggers a cascade of pathological effects, including bronchoconstriction, increased vascular permeability, and mucus secretion. These effects are mediated through the activation of G-protein coupled receptors (GPCRs), primarily the CysLT1 receptor.

By competitively binding to these receptors, this compound blocks the downstream signaling pathways initiated by LTC4 and LTD4. This inhibition prevents the mobilization of intracellular calcium and the subsequent activation of protein kinase C, which are critical steps in the contraction of airway smooth muscle. The anticipated outcome of this receptor antagonism is the alleviation of bronchospasm and a reduction in the inflammatory response characteristic of asthma.

ONO_RS_347_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LTD4 Leukotriene D4 (LTD4) CysLT1 CysLT1 Receptor (GPCR) LTD4->CysLT1 Binds to G_Protein Gq/11 CysLT1->G_Protein Activates ONO_RS_347 This compound ONO_RS_347->CysLT1 Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates Bronchoconstriction Bronchoconstriction Ca2_release->Bronchoconstriction Leads to

Figure 1: Proposed signaling pathway of this compound action.

Preclinical Pharmacology

The primary preclinical evidence for the efficacy of this compound comes from in vivo studies in guinea pigs, a well-established animal model for asthma research.

Inhibition of LTD4-Induced Bronchoconstriction in Guinea Pigs

Experimental Protocol Outline:

A standardized method for evaluating the inhibition of LTD4-induced bronchoconstriction in guinea pigs typically involves the following steps:

  • Animal Model: Male Hartley guinea pigs are commonly used.

  • Anesthesia: Animals are anesthetized, often with an agent like pentobarbital.

  • Surgical Preparation: The jugular vein is cannulated for intravenous administration of substances, and the trachea is cannulated for artificial respiration and measurement of pulmonary mechanics.

  • Measurement of Bronchoconstriction: Changes in pulmonary inflation pressure or airway resistance are measured as an index of bronchoconstriction.

  • Drug Administration:

    • A baseline measurement of pulmonary mechanics is established.

    • This compound or a vehicle control is administered, typically intravenously or orally at varying doses.

    • After a predetermined time, a bolus of LTD4 is administered intravenously to induce bronchoconstriction.

  • Data Analysis: The percentage of inhibition of the LTD4-induced bronchoconstriction by this compound is calculated by comparing the response in treated animals to that in control animals.

Experimental_Workflow start Start animal_prep Guinea Pig Preparation (Anesthesia, Cannulation) start->animal_prep baseline Establish Baseline Pulmonary Mechanics animal_prep->baseline treatment Administer this compound or Vehicle (Control) baseline->treatment ltd4_challenge Induce Bronchoconstriction with Intravenous LTD4 treatment->ltd4_challenge measurement Measure Pulmonary Inflation Pressure ltd4_challenge->measurement analysis Calculate % Inhibition of Bronchoconstriction measurement->analysis end End analysis->end

Figure 2: Generalized workflow for in vivo bronchoconstriction studies.

Synthesis and Chemical Properties

Detailed, step-by-step synthesis protocols for this compound are not publicly available. However, chemical supplier information and related literature suggest that a key intermediate in its synthesis is 4-(4-Phenylbutoxy)benzoic acid.[4] The synthesis of related benzopyran leukotriene antagonists often involves multi-step reaction sequences.

Pharmacokinetics and Clinical Development

There is a notable lack of publicly available information regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound in preclinical models. Similarly, extensive searches of clinical trial registries and literature have not yielded any evidence of human clinical trials for this compound. It is possible that the compound's development was discontinued in the preclinical or very early clinical stages for undisclosed reasons.

Conclusion

This compound is a potent, orally active leukotriene C4 and D4 antagonist that demonstrated efficacy in preclinical models of asthma in the 1980s. Its mechanism of action is centered on the blockade of the CysLT1 receptor, a key mediator of bronchoconstriction and inflammation in the airways. While the foundational research established its potential, a lack of accessible, detailed quantitative data, specific experimental protocols, pharmacokinetic profiles, and any record of clinical development limits a full contemporary assessment of this compound. Further investigation into historical and potentially proprietary archives would be necessary to construct a more complete technical profile of this compound.

References

Preclinical Profile of ONO-RS-347: A Leukotriene Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-RS-347 is a potent and orally active antagonist of the cysteinyl-leukotriene receptors, specifically targeting the actions of leukotriene C4 (LTC4) and leukotriene D4 (LTD4).[1] Developed as a potential therapeutic agent for allergic asthma and other immediate hypersensitivity diseases, its preclinical evaluation centered on its ability to counteract the bronchoconstrictive effects of these inflammatory mediators. This technical guide synthesizes the available preclinical data on this compound, providing an overview of its pharmacological activity and the experimental methodologies employed in its initial characterization.

Core Mechanism of Action

This compound functions as a selective antagonist of the cysteinyl-leukotriene 1 (CysLT1) receptor. Cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators synthesized by various inflammatory cells, including mast cells and eosinophils. Upon binding to the CysLT1 receptor on airway smooth muscle cells, they trigger a signaling cascade that leads to bronchoconstriction, a hallmark of asthma. By competitively blocking this receptor, this compound inhibits the downstream signaling pathways responsible for these pathological effects.

Cysteinyl-Leukotriene Signaling Pathway

The following diagram illustrates the signaling pathway targeted by this compound.

Cysteinyl_Leukotriene_Pathway cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds Gq Gq Protein CysLT1R->Gq Activates ONO_RS_347 This compound ONO_RS_347->CysLT1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Caption: this compound blocks LTD4 binding to the CysLT1 receptor.

Preclinical Efficacy

The primary preclinical evidence for the efficacy of this compound comes from in vivo studies in guinea pigs, a well-established animal model for asthma research.

In Vivo Bronchoconstriction Assays

Experimental Protocol:

Detailed experimental protocols from the original studies are not fully available in the public domain. However, based on standard pharmacological procedures of the time, the methodology likely involved the following steps:

  • Animal Model: Male Dunkin-Hartley guinea pigs were used.

  • Anesthesia: Animals were anesthetized, likely with urethane or a similar agent, to allow for stable respiratory measurements.

  • Surgical Preparation: A tracheal cannula was inserted for artificial respiration, and a jugular vein was cannulated for intravenous administration of compounds.

  • Measurement of Bronchoconstriction: Pulmonary resistance and dynamic compliance were measured to assess changes in airway caliber. This was likely achieved using a pneumotachograph and a pressure transducer connected to the tracheal cannula.

  • Challenge Agent: Leukotriene D4 (LTD4) was administered intravenously to induce bronchoconstriction.

  • Test Compound Administration: this compound was administered, likely intravenously or orally, prior to the LTD4 challenge to evaluate its antagonistic effects.

  • Data Analysis: The percentage inhibition of the LTD4-induced increase in pulmonary resistance and decrease in dynamic compliance was calculated to determine the potency of this compound.

Summary of Findings:

This compound was shown to be a potent antagonist of LTD4-induced bronchoconstriction in anesthetized guinea pigs.[1] Unfortunately, specific quantitative data such as ED50 values from the primary literature are not readily accessible.

Quantitative Data

Efforts to retrieve specific quantitative data, such as IC50 values from in vitro receptor binding assays or detailed dose-response data from in vivo studies, were unsuccessful due to the limited availability of the full-text original research articles from the 1980s. The following table is a template that would be populated with such data were it accessible.

ParameterValueSpecies/SystemReference
IC50 (CysLT1 Receptor Binding) Data not availablee.g., Guinea pig lung membranesN/A
pA2 (Guinea Pig Ileum Contraction) Data not availableGuinea pig ileumN/A
ED50 (Inhibition of LTD4-induced bronchoconstriction) Data not availableAnesthetized guinea pigN/A

Experimental Workflows

The logical workflow for the preclinical evaluation of this compound as a leukotriene antagonist is depicted below.

Experimental_Workflow cluster_discovery Discovery and In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_preclinical_dev Further Preclinical Development synthesis Chemical Synthesis of this compound binding_assay In Vitro Receptor Binding Assays (e.g., [³H]LTD4 displacement) synthesis->binding_assay functional_assay In Vitro Functional Assays (e.g., Guinea Pig Ileum Contraction) binding_assay->functional_assay animal_model Animal Model Selection (Guinea Pig) functional_assay->animal_model broncho_assay LTD4-Induced Bronchoconstriction Assay animal_model->broncho_assay efficacy_data Determination of In Vivo Efficacy (ED50) broncho_assay->efficacy_data pk_studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) efficacy_data->pk_studies tox_studies Toxicology Studies pk_studies->tox_studies

Caption: Preclinical development workflow for this compound.

Conclusion

This compound was identified as a potent antagonist of the cysteinyl-leukotriene receptors LTC4 and LTD4. Preclinical studies, primarily in guinea pigs, demonstrated its ability to inhibit LTD4-induced bronchoconstriction, supporting its potential as a therapeutic agent for asthma. While the foundational research established its mechanism of action and in vivo efficacy, a comprehensive, data-rich preclinical profile is challenging to construct due to the limited accessibility of the original, detailed study reports. Further investigation into archived literature may be necessary to fully elucidate the quantitative pharmacology of this compound. It is important to note that another compound from the same research program, ONO-1078 (Pranlukast), progressed to clinical development and marketing.[2][3][4]

References

Methodological & Application

ONO-RS-347 In Vivo Experimental Protocol: Application Notes for Leukotriene Antagonist Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting in vivo experiments with ONO-RS-347, an orally active and potent antagonist of leukotriene C4 (LTC4) and D4 (LTD4). The primary application of this compound is in the research of allergic asthma and other immediate hypersensitivity diseases, where it has been shown to inhibit LTD4-induced bronchoconstriction in guinea pigs.[1]

This document outlines the essential signaling pathways, experimental workflows, and detailed protocols for evaluating the efficacy of this compound in established animal models of bronchoconstriction. While specific quantitative in vivo data for this compound is limited in publicly available literature, this guide leverages data from the closely related and well-studied compound ONO-1078 (Pranlukast), also a leukotriene antagonist from the same manufacturer, to provide a robust experimental framework.[2][3]

Leukotriene Signaling Pathway in Asthma

Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators that play a central role in the pathophysiology of asthma. Upon cellular activation by an allergen, these leukotrienes are synthesized and released, subsequently binding to cysteinyl leukotriene receptors (CysLT1R) on airway smooth muscle cells and other inflammatory cells. This binding initiates a signaling cascade that leads to bronchoconstriction, increased vascular permeability, mucus hypersecretion, and eosinophil recruitment, all hallmark features of an asthmatic response. This compound acts as a competitive antagonist at the CysLT1 receptor, thereby blocking the downstream effects of LTC4 and LTD4.

Leukotriene_Signaling_Pathway cluster_0 Cell Membrane Allergen Allergen Mast_Cell Mast Cell/ Eosinophil Allergen->Mast_Cell Activates Leukotrienes LTC4, LTD4 Mast_Cell->Leukotrienes Releases CysLT1R CysLT1 Receptor Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca_Release Ca2+ Release IP3_DAG->Ca_Release Smooth_Muscle_Contraction Bronchoconstriction Ca_Release->Smooth_Muscle_Contraction Leukotrienes->CysLT1R Binds ONO_RS_347 This compound ONO_RS_347->CysLT1R Blocks LTD4_Workflow Animal_Acclimatization Animal Acclimatization (Guinea Pigs) Anesthesia_Surgery Anesthesia & Surgical Preparation (Jugular Vein & Carotid Artery Cannulation) Animal_Acclimatization->Anesthesia_Surgery ONO_RS_347_Admin This compound Administration (Oral or IV) Anesthesia_Surgery->ONO_RS_347_Admin LTD4_Challenge LTD4 Challenge (IV Infusion) ONO_RS_347_Admin->LTD4_Challenge Measurement Measure Bronchoconstriction (Airway Resistance) LTD4_Challenge->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis Antigen_Workflow Sensitization Sensitization with Ovalbumin Anesthesia_Surgery Anesthesia & Surgical Preparation Sensitization->Anesthesia_Surgery ONO_RS_347_Admin This compound Administration Anesthesia_Surgery->ONO_RS_347_Admin Antigen_Challenge Antigen Challenge (Ovalbumin IV) ONO_RS_347_Admin->Antigen_Challenge Measurement Measure Bronchoconstriction Antigen_Challenge->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis

References

Application Notes and Protocols for ONO-RS-347 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of ONO-RS-347, a potent and selective antagonist of the cysteinyl leukotriene C4 and D4 receptors, in in vitro cell culture experiments. The information is intended to assist in the design and execution of studies investigating the role of the leukotriene signaling pathway in various cellular processes.

Introduction

This compound is a valuable research tool for investigating the physiological and pathological roles of cysteinyl leukotrienes (CysLTs). CysLTs are potent lipid mediators involved in inflammatory and allergic responses. By blocking the CysLT1 receptor, this compound can be used to probe the downstream effects of this signaling pathway in a controlled in vitro environment.

Mechanism of Action

This compound is a competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R), a G-protein coupled receptor (GPCR). The binding of cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) to CysLT1R activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in a variety of cellular responses, including smooth muscle contraction, inflammation, and cell proliferation.

Data Presentation

The following tables summarize the effective in vitro concentrations of this compound's structural and functional analogs, providing a strong basis for determining the optimal dosage for your specific cell culture experiments.

Table 1: In Vitro Efficacy of Pranlukast (ONO-1078), a Close Analog of this compound

Cell TypeAssayConcentration RangeObserved Effect
Peripheral Blood Mononuclear CellsCytokine Production (IL-4, IL-5, GM-CSF)0.5, 1, 10 µg/mLDose-dependent inhibition of mite antigen-stimulated cytokine release. Significant suppression at 10 µg/mL.

Table 2: In Vitro Efficacy of Other CysLT1 Receptor Antagonists

CompoundCell Line(s)AssayConcentration RangeObserved Effect
MontelukastHead and Neck Cancer Cells (UM-SCC-47, HSC-3)Colony Formation, Sphere Formation10 µMReduction in colony and sphere formation.
MontelukastHuman Liver Cancer Cells (HEPG2)Cell Viability10 - 50 µMSignificant reduction in cell viability at 10 µM.
MontelukastLung Cancer Cell Lines (A549, H1299, H460, etc.)Cell Proliferation50 - 100 µMIC50 between 50 and 75 µM; >75% growth inhibition at 100 µM.
ZafirlukastVariousAntibacterial and Antibiofilm Activity12.5 to >100 µMExhibited activity against Gram-positive bacteria.

Experimental Protocols

The following are generalized protocols for the use of this compound in cell culture. It is crucial to optimize these protocols for your specific cell type and experimental conditions.

Preparation of this compound Stock Solution

This compound is soluble in dimethyl sulfoxide (DMSO).

  • Materials:

    • This compound powder

    • Sterile, anhydrous DMSO

    • Sterile, DNase/RNase-free microcentrifuge tubes

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound powder in DMSO.

    • Gently vortex to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

General Protocol for Cell Treatment
  • Cell Seeding:

    • Plate cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize overnight.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of this compound in sterile cell culture medium to achieve the desired final concentrations.

    • Note: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in your experiments.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the culture medium containing the desired concentration of this compound (or vehicle control).

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.

Example Assay: Inhibition of Leukotriene-Induced Calcium Mobilization

This assay measures the ability of this compound to block the increase in intracellular calcium induced by a CysLT1R agonist (e.g., LTD₄).

  • Cell Preparation:

    • Plate cells in a black, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Pre-incubation:

    • Wash the cells to remove excess dye.

    • Add culture medium containing various concentrations of this compound or vehicle control.

    • Incubate for a short period (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation and Measurement:

    • Use a fluorescence plate reader with an injection module to add a CysLT1R agonist (e.g., LTD₄) to the wells.

    • Immediately begin kinetic fluorescence measurements to record the change in intracellular calcium levels.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of this compound.

    • Determine the IC₅₀ value of this compound.

Visualizations

The following diagrams illustrate the signaling pathway of the CysLT1 receptor and a general experimental workflow for using this compound.

CysLT1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) CysLT1R CysLT1 Receptor (GPCR) CysLTs->CysLT1R Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ONO_RS_347 This compound ONO_RS_347->CysLT1R Antagonist ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Responses (e.g., Inflammation, Contraction) Ca2->Cellular_Response PKC->Cellular_Response

Caption: CysLT1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock prep_working Prepare Working Solutions of this compound prep_stock->prep_working seed_cells Seed Cells in Culture Plates treat_cells Treat Cells with this compound and Vehicle Control seed_cells->treat_cells prep_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate perform_assay Perform Cellular Assay (e.g., Viability, Migration, etc.) incubate->perform_assay analyze_data Data Analysis and Interpretation perform_assay->analyze_data end End analyze_data->end

Caption: General experimental workflow for using this compound in cell culture.

ONO-RS-347 solubility and preparation for assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-RS-347 is a potent and orally active antagonist of cysteinyl leukotriene receptors CysLT1, targeting the actions of leukotriene C4 (LTC4) and D4 (LTD4). These lipid mediators are pivotal in the pathophysiology of inflammatory conditions such as asthma and other immediate hypersensitivity diseases. This document provides detailed application notes on the solubility of this compound, protocols for its preparation for in vitro and in vivo assays, and an overview of the signaling pathway it modulates.

Solubility and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC26H25N5O4
Molecular Weight471.51 g/mol

Table 2: General Solubility Guidance for this compound

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)Expected to be solubleDMSO is a common solvent for organic molecules. Prepare a high-concentration stock solution (e.g., 10-50 mM) and dilute further in aqueous buffers or cell culture media.
EthanolMay be solubleSolubility in ethanol may be lower than in DMSO. Can be used for in vivo formulations with appropriate co-solvents.
Aqueous Buffers (e.g., PBS)Expected to have low solubilityDirect dissolution in aqueous buffers is not recommended. Dilute from a stock solution in an organic solvent.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R).[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators that, upon binding to CysLT1R, trigger a cascade of intracellular signaling events.[2][3] This signaling is central to the pathophysiology of asthma and other allergic and inflammatory diseases.[2]

The binding of cysteinyl leukotrienes to the G-protein coupled receptor CysLT1R activates the Gq alpha subunit.[3] This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in smooth muscle contraction, increased vascular permeability, and recruitment of inflammatory cells.[2][3] this compound blocks the initial step of this pathway by preventing the binding of LTC4 and LTD4 to CysLT1R.

Below is a diagram illustrating the CysLT1R signaling pathway and the point of inhibition by this compound.

CysLT1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1R CysLT1 Receptor Gq Gq CysLT1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_release->Physiological_Response PKC_activation->Physiological_Response CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄) CysLTs->CysLT1R Binds ONO_RS_347 This compound ONO_RS_347->CysLT1R Inhibits

CysLT1R Signaling Pathway and this compound Inhibition

Experimental Protocols

Preparation of this compound Stock Solution

A concentrated stock solution is essential for accurate and reproducible experiments. Due to the anticipated solubility characteristics, DMSO is the recommended solvent for the initial stock.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage, protected from light.

Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile cell culture medium or assay buffer

  • Sterile dilution tubes

Protocol:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.

  • Ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium/buffer with the same final DMSO concentration) should always be included in the experiment.

  • Use the freshly prepared working solutions immediately.

Example In Vitro Assay: Inhibition of Leukotriene-Induced Calcium Mobilization

This protocol provides a general framework for assessing the antagonist activity of this compound in a cell-based calcium flux assay.

Experimental Workflow:

In_Vitro_Assay_Workflow start Start cell_prep Prepare and Seed Cells (e.g., U937 cells) start->cell_prep dye_loading Load Cells with Calcium-Sensitive Dye (e.g., Fura-2 AM) cell_prep->dye_loading compound_treatment Pre-incubate with This compound or Vehicle dye_loading->compound_treatment agonist_stimulation Stimulate with LTD₄ compound_treatment->agonist_stimulation measurement Measure Intracellular Calcium Levels agonist_stimulation->measurement analysis Data Analysis (IC₅₀ determination) measurement->analysis end End analysis->end

Workflow for In Vitro Calcium Mobilization Assay

Materials:

  • A suitable cell line expressing CysLT1R (e.g., human U937 monocytic cells)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)

  • This compound working solutions

  • Leukotriene D4 (LTD4) as the agonist

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • A fluorescence plate reader capable of kinetic reads

Protocol:

  • Cell Culture: Culture the selected cell line according to standard protocols.

  • Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere or stabilize.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound working solutions or a vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add a pre-determined concentration of LTD4 to all wells to stimulate calcium mobilization.

  • Measurement: Immediately measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Determine the inhibitory effect of this compound by comparing the calcium response in treated wells to the vehicle control. Calculate the IC50 value.

Preparation of Dosing Solutions for In Vivo Studies (Guinea Pig Model)

The following is a general guideline for preparing this compound for oral administration in guinea pigs, a common model for asthma research.[1][4] The final formulation will depend on the specific experimental design and vehicle toxicity studies.

Materials:

  • This compound powder

  • Suitable vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, or a suspension with a small percentage of a non-toxic surfactant like Tween 80)

  • Sterile tubes

  • Homogenizer or sonicator

Protocol:

  • Weigh the required amount of this compound.

  • Prepare the vehicle solution (e.g., 0.5% CMC in sterile water).

  • Gradually add the this compound powder to the vehicle while vortexing or stirring to create a suspension.

  • Homogenize or sonicate the suspension to ensure a uniform particle size and prevent settling.

  • Prepare the dosing solution fresh on the day of administration.

  • Administer the solution to the guinea pigs via oral gavage at the desired dose.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Ordering Information

This compound can be sourced from various chemical suppliers specializing in research compounds. Ensure to verify the purity and identity of the compound upon receipt.

References

Application of ONO-RS-347 in Bronchoconstriction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-RS-347 is a potent and orally active antagonist of the cysteinyl leukotriene receptors CysLT1, targeting the actions of leukotriene C4 (LTC4) and leukotriene D4 (LTD4).[1] Cysteinyl leukotrienes are powerful inflammatory mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism and are key players in the pathophysiology of asthma and other immediate hypersensitivity diseases.[2] They induce bronchoconstriction, increase microvascular permeability, and promote the infiltration of eosinophils into the airways. This compound, by blocking the CysLT1 receptor, is a valuable tool for investigating the role of leukotrienes in bronchoconstrictive responses and for the preclinical assessment of potential anti-asthmatic therapies. This document provides detailed application notes and protocols for the use of this compound in in vivo bronchoconstriction studies, with a primary focus on the guinea pig model, a well-established animal model for asthma research.

Data Presentation

Table 1: In Vivo Efficacy of ONO-1078 (Pranlukast) in Guinea Pig Models of Bronchoconstriction

Experimental ModelChallenge AgentONO-1078 (Pranlukast) Dose (Oral)Observed Effect
Actively sensitized Dunkin-Hartley guinea pigsTopical Ovalbumin Antigen10 mg/kgSignificant inhibition of the late-phase increase in total airway resistance.
Actively sensitized Dunkin-Hartley guinea pigsTopical Ovalbumin Antigen30 mg/kgMore potent inhibition of the late-phase increase in total airway resistance.
Ovalbumin-sensitized guinea pigsIntravenous Ovalbumin3 mg/kgSignificant inhibition of slow-reacting substance of anaphylaxis (SRS-A)-mediated bronchoconstriction.
Ovalbumin-sensitized guinea pigsInhaled Ovalbumin30-100 mg/kgSignificant reduction of immediate and late-phase asthmatic responses.
Non-sensitized guinea pigsNasal Leukotriene D4 (LTD4)3-30 mg/kgSignificant inhibition of LTD4-induced nasal microvascular leakage.

Experimental Protocols

The following protocols are based on established methodologies for evaluating CysLT1 receptor antagonists in guinea pig models of bronchoconstriction.

Protocol 1: Inhibition of Antigen-Induced Bronchoconstriction in Actively Sensitized Guinea Pigs

Objective: To evaluate the efficacy of this compound in preventing bronchoconstriction induced by an allergic challenge.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400g)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (adjuvant)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Whole-body plethysmograph for conscious animals

  • Aerosol delivery system

Procedure:

  • Animal Sensitization:

    • Actively sensitize guinea pigs by intraperitoneal injection of a solution containing 100 µg of OVA and 100 mg of aluminum hydroxide in 1 mL of saline on day 0 and day 14.

    • Allow a maturation period of 2-3 weeks after the second sensitization before the challenge.

  • Drug Administration:

    • Administer this compound orally at desired doses (e.g., based on ONO-1078 data: 3, 10, 30 mg/kg) or vehicle to respective groups of sensitized guinea pigs.

    • The drug is typically administered 1-2 hours before the antigen challenge.

  • Antigen Challenge and Measurement of Bronchoconstriction:

    • Place each conscious guinea pig in a whole-body plethysmograph to measure baseline respiratory parameters, such as specific airway resistance (sRaw) or enhanced pause (Penh).

    • Expose the animals to an aerosolized solution of OVA (e.g., 0.1-1%) for a defined period (e.g., 1-5 minutes).

    • Continuously monitor and record respiratory parameters for a set duration (e.g., 30-60 minutes) to assess the early-phase bronchoconstrictor response. For late-phase response, monitoring can be extended up to 24 hours.

  • Data Analysis:

    • Calculate the percentage increase in sRaw or Penh from baseline for each animal.

    • Compare the mean response in the this compound-treated groups to the vehicle-treated control group.

    • Determine the dose-dependent inhibitory effect of this compound on antigen-induced bronchoconstriction.

Protocol 2: Inhibition of Leukotriene D4 (LTD4)-Induced Bronchoconstriction

Objective: To confirm the specific LTD4 receptor antagonist activity of this compound in vivo.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400g)

  • Leukotriene D4 (LTD4)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Anesthesia (e.g., urethane)

  • Apparatus for measuring pulmonary insufflation pressure or airway resistance in anesthetized animals.

Procedure:

  • Animal Preparation:

    • Anesthetize the guinea pigs.

    • Cannulate the trachea for artificial ventilation and the jugular vein for drug and agonist administration.

    • Monitor pulmonary insufflation pressure or airway resistance as an index of bronchoconstriction.

  • Drug Administration:

    • Administer this compound intravenously or orally at desired doses.

    • Allow for a sufficient pre-treatment time for the drug to reach its site of action (e.g., 5-15 minutes for intravenous, 1-2 hours for oral).

  • LTD4 Challenge:

    • Administer a bolus intravenous injection of LTD4 at a dose known to cause a submaximal bronchoconstrictor response (e.g., 0.1-1 µg/kg).

    • Record the peak increase in pulmonary insufflation pressure or airway resistance.

  • Data Analysis:

    • Compare the LTD4-induced bronchoconstrictor response in the presence and absence of this compound.

    • Calculate the percentage inhibition of the LTD4 response by this compound.

Visualization of Pathways and Workflows

Signaling Pathway of LTD4-Induced Bronchoconstriction and its Inhibition by this compound

LTD4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Airway Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds PLC Phospholipase C (PLC) CysLT1R->PLC Activates Ca_Channel Ca²⁺ Channel CysLT1R->Ca_Channel Opens IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Ca²⁺ Influx IP3->Ca_Influx Stimulates Ca²⁺ release from sarcoplasmic reticulum Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca_Influx->Contraction Leads to ONO_RS_347 This compound ONO_RS_347->CysLT1R Blocks

Caption: LTD4 signaling pathway leading to bronchoconstriction and its antagonism by this compound.

Experimental Workflow for Evaluating this compound in an Antigen-Induced Bronchoconstriction Model

experimental_workflow cluster_preparation Phase 1: Preparation cluster_experiment Phase 2: Experiment cluster_analysis Phase 3: Data Analysis Sensitization Guinea Pig Sensitization (Ovalbumin + Adjuvant) Day 0 & 14 Maturation Maturation Period (2-3 weeks) Sensitization->Maturation Grouping Grouping of Animals (Vehicle vs. This compound) Maturation->Grouping Drug_Admin Oral Administration (Vehicle or this compound) Grouping->Drug_Admin Baseline Baseline Respiratory Measurement (Whole-body Plethysmography) Drug_Admin->Baseline 1-2 hours post-dose Challenge Aerosolized Antigen Challenge (Ovalbumin) Baseline->Challenge Measurement Continuous Respiratory Monitoring (sRaw / Penh) Challenge->Measurement Data_Processing Calculate % Increase in Airway Resistance Measurement->Data_Processing Comparison Compare Treatment vs. Vehicle Groups (Statistical Analysis) Data_Processing->Comparison Conclusion Determine Efficacy of this compound Comparison->Conclusion

Caption: Workflow for in vivo evaluation of this compound on bronchoconstriction.

Logical Relationship of this compound's Mechanism of Action

logical_relationship LTD4 Leukotriene D4 (LTD4) Binding Binding LTD4->Binding CysLT1R CysLT1 Receptor CysLT1R->Binding ONO_RS_347 This compound ONO_RS_347->Binding Prevents Activation Receptor Activation Binding->Activation If LTD4 binds No_Activation Receptor Blockade Binding->No_Activation If this compound is present Bronchoconstriction Bronchoconstriction Activation->Bronchoconstriction No_Bronchoconstriction Inhibition of Bronchoconstriction No_Activation->No_Bronchoconstriction

Caption: this compound competitively blocks LTD4 binding to the CysLT1 receptor.

References

Application Notes and Protocols for ONO-RS-082 in Mast Cell Degranulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cell degranulation is a critical process in the inflammatory and allergic response, characterized by the release of a variety of mediators, including histamine and arachidonic acid metabolites. A key enzyme in this pathway is phospholipase A2 (PLA2), which catalyzes the hydrolysis of phospholipids to produce arachidonic acid, a precursor for prostaglandins and leukotrienes. ONO-RS-082 is a valuable tool for studying the role of PLA2 in mast cell activation. It acts as a potent inhibitor of phospholipase A2, thereby blocking the downstream signaling cascade that leads to degranulation. These application notes provide detailed protocols for utilizing ONO-RS-082 to investigate mast cell degranulation.

It is important to note that the compound "ONO-RS-347" as originally queried could not be identified in the scientific literature and is presumed to be a typographical error. The information herein pertains to ONO-RS-082, a compound with a similar designation and established activity in mast cell research.

Quantitative Data Summary

ONO-RS-082 has been shown to effectively inhibit mast cell degranulation. The following table summarizes its known quantitative effects.

ParameterValueCell TypeActivatorReference
PLA2 Inhibition (IC50) 1.0 µMNot SpecifiedNot Specified[1]
PLA2 Inhibition (IC50) 7 µMNot SpecifiedNot Specified[2]
Histamine Release Inhibition Concentration-dependent inhibition observed between 1 µM and 100 µMRat Peritoneal Mast CellsSubstance P (10 µM)[3]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

Mast_Cell_Degranulation_Pathway cluster_activation Mast Cell Activation cluster_signaling Intracellular Signaling cluster_degranulation Degranulation Substance_P Substance P Receptor Receptor Substance_P->Receptor Binds PLA2 Phospholipase A2 (PLA2) Receptor->PLA2 Activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Produces Granule_Release Granule Release (Histamine, etc.) PLA2->Granule_Release Leads to Mediators Prostaglandins, Leukotrienes Arachidonic_Acid->Mediators Metabolized to ONO_RS_082 ONO-RS-082 ONO_RS_082->PLA2 Inhibits

Caption: Signaling pathway of mast cell degranulation induced by Substance P and the inhibitory action of ONO-RS-082.

Experimental_Workflow Isolate_Cells 1. Isolate Rat Peritoneal Mast Cells Preincubate 2. Pre-incubate cells with ONO-RS-082 (1-100 µM) Isolate_Cells->Preincubate Stimulate 3. Stimulate with Substance P (10 µM) Preincubate->Stimulate Incubate 4. Incubate for 1 minute Stimulate->Incubate Centrifuge 5. Centrifuge to pellet cells Incubate->Centrifuge Collect_Supernatant 6. Collect supernatant Centrifuge->Collect_Supernatant Assay 7. Measure Histamine/ Beta-hexosaminidase release Collect_Supernatant->Assay Analyze 8. Analyze Data Assay->Analyze

References

Application Notes and Protocols for ONO-RS-347 Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-RS-347 is identified as a potent and orally active antagonist of cysteinyl leukotriene receptors (CysLT1), specifically targeting the actions of leukotriene C4 (LTC4) and leukotriene D4 (LTD4).[1] These leukotrienes are powerful inflammatory mediators implicated in the pathophysiology of allergic asthma and other immediate hypersensitivity diseases, causing bronchoconstriction, increased vascular permeability, and mucus secretion.[2] this compound has demonstrated efficacy in inhibiting LTD4-induced bronchoconstriction in guinea pig models, highlighting its potential for investigating the role of the cysteinyl leukotriene pathway in respiratory diseases.[1]

These application notes provide a summary of the available data on this compound and detail protocols for its administration in rodent models to study its effects on airway inflammation and hyperresponsiveness. Due to the limited publicly available data specifically for this compound, some protocols are based on established methodologies for other well-characterized CysLT1 receptor antagonists, such as pranlukast (ONO-RS-411).

Data Presentation

Currently, specific quantitative data for this compound from in-vivo rodent studies is not extensively available in the public domain. The following table summarizes the known qualitative effects and provides a template for recording experimental data.

Compound Rodent Model Parameter Measured Effect Reference
This compoundGuinea PigLTD4-induced bronchoconstrictionInhibition[1]
Pranlukast (ONO-RS-411)Guinea PigLTD4-induced nasal microvascular leakageSignificant inhibition
Pranlukast (ONO-RS-411)Guinea PigAntigen-induced nasal microvascular leakageSignificant inhibition
Pranlukast (ONO-RS-411)Human Bronchial Smooth MuscleLTD4-induced contractionPotent inhibition[3]
Pranlukast (ONO-RS-411)Human Airway Smooth Muscle CellsEGF-induced DNA synthesis potentiation by LTD4Abolished[3]

Signaling Pathway

Cysteinyl leukotrienes (LTC4, LTD4, LTE4) exert their biological effects by binding to CysLT receptors, primarily the CysLT1 receptor, on the surface of target cells such as bronchial smooth muscle cells. This interaction initiates a signaling cascade that leads to the key features of asthma. This compound, as a CysLT1 receptor antagonist, blocks this initial binding step.

LTD4_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytosol Cytosol CysLT1 CysLT1 Receptor PLC PLC CysLT1->PLC Activates DAG DAG PLC->DAG Generates IP3 IP3 PLC->IP3 Generates IP3R IP3R Ca_ER Ca²⁺ (ER) IP3R->Ca_ER Releases Ca²⁺ from PKC PKC DAG->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction LTD4 LTD4 LTD4->CysLT1 Binds ONORS347 This compound ONORS347->CysLT1 Blocks IP3->IP3R Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->Contraction Protocol1_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Anesthetize Guinea Pig B Tracheotomy & Cannulation (for direct measurement) A->B C Venous Cannulation B->C D Administer this compound or Vehicle C->D E Record Baseline Pulmonary Mechanics D->E F Administer LTD4 (i.v.) E->F G Measure Bronchoconstriction F->G H Calculate % Inhibition G->H I Determine ED50 H->I Protocol2_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase Sens Sensitize with OVA/Alum (Days 0 & 7) Treat Administer this compound or Vehicle (Daily) Sens->Treat Chal Aerosol Challenge with OVA (e.g., Days 14-16) Sens->Chal AHR Measure Airway Hyperresponsiveness (AHR) Chal->AHR BAL Perform Bronchoalveolar Lavage (BAL) AHR->BAL Cell Analyze BAL Fluid: - Cell Counts - Cytokines BAL->Cell

References

ONO-RS-347 (Pranlukast) as a Tool for Leukotriene Pathway Investigation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-RS-347, also known as pranlukast, is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are lipid mediators derived from arachidonic acid that play a pivotal role in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis. They elicit a range of biological effects, including bronchoconstriction, increased vascular permeability, edema formation, and mucus secretion. This compound exerts its pharmacological effects by competitively inhibiting the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby attenuating the inflammatory cascade.

These application notes provide a comprehensive overview of the use of this compound as a research tool for investigating the leukotriene pathway. Included are detailed protocols for key in vitro and in vivo experimental models, a summary of its binding and functional activity, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Pharmacology of this compound

The following tables summarize the binding affinity and functional potency of this compound against leukotriene receptors.

Table 1: Receptor Binding Affinity of this compound

Target ReceptorRadioligandTest SystemKᵢ (nM)Reference
CysLT₁[³H]LTD₄Guinea Pig Lung Membranes0.99 ± 0.19[1]
CysLT₁[³H]LTE₄Guinea Pig Lung Membranes0.63 ± 0.11[1]
CysLT₁[³H]LTC₄Guinea Pig Lung Membranes5640 ± 680[1]
CysLT₂-Human Receptors3620[2]

Table 2: Functional Antagonist Activity of this compound

AssayAgonistTest SystemIC₅₀ (µM)Reference
LTD₄-induced Mucus SecretionLTD₄Guinea Pig Trachea0.3[2]
LTD₄-induced BronchoconstrictionLTD₄Guinea Pig Trachea-[3]

Signaling Pathways and Experimental Workflows

Leukotriene Signaling Pathway and the Mechanism of Action of this compound

The following diagram illustrates the synthesis of cysteinyl leukotrienes and the inhibitory action of this compound on the CysLT1 receptor.

AA Arachidonic Acid LTA4 Leukotriene A₄ (LTA₄) AA->LTA4 FLAP, 5-LO FLAP 5-LO Activating Protein (FLAP) FiveLO 5-Lipoxygenase (5-LO) LTC4 Leukotriene C₄ (LTC₄) LTA4->LTC4 LTC₄ Synthase LTC4S LTC₄ Synthase LTD4 Leukotriene D₄ (LTD₄) LTC4->LTD4 LTE4 Leukotriene E₄ (LTE₄) LTD4->LTE4 CysLT1R CysLT₁ Receptor LTD4->CysLT1R Binds to Response Pathophysiological Responses (Bronchoconstriction, Inflammation) CysLT1R->Response Activates ONORS347 This compound (Pranlukast) ONORS347->CysLT1R Blocks

Caption: Leukotriene synthesis pathway and this compound inhibition.

Experimental Workflow: Radioligand Binding Assay

This diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of this compound for the CysLT1 receptor.

start Start prep Prepare CysLT₁ Receptor Membrane Homogenate start->prep incubate Incubate Membranes with [³H]LTD₄ and varying concentrations of this compound prep->incubate separate Separate Bound and Free Radioligand via Filtration incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: Determine IC₅₀ and Kᵢ quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: In Vitro Bronchoconstriction Assay

The following diagram illustrates the workflow for assessing the inhibitory effect of this compound on leukotriene-induced bronchoconstriction in isolated guinea pig trachea.

start Start dissect Dissect Guinea Pig Trachea and prepare tracheal rings start->dissect mount Mount Tracheal Rings in an Organ Bath dissect->mount equilibrate Equilibrate under Tension mount->equilibrate preincubate Pre-incubate with this compound or Vehicle equilibrate->preincubate contract Induce Contraction with LTD₄ preincubate->contract record Record Isometric Tension contract->record analyze Analyze Contraction Response record->analyze end End analyze->end

Caption: Workflow for an in vitro bronchoconstriction assay.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for CysLT1 Receptor

This protocol is adapted from standard methodologies for GPCR binding assays and is suitable for determining the binding affinity of this compound.

1. Materials and Reagents:

  • CysLT1 Receptor Source: Guinea pig lung membranes or a cell line stably expressing the human CysLT1 receptor (e.g., U937 cells).

  • Radioligand: [³H]Leukotriene D₄ ([³H]LTD₄)

  • Test Compound: this compound (Pranlukast)

  • Non-specific Binding Control: A high concentration of a non-radiolabeled CysLT1 receptor antagonist (e.g., 10 µM Montelukast).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B) , pre-soaked in 0.5% polyethyleneimine.

  • Cell harvester and vacuum filtration system

  • Liquid scintillation counter

2. Membrane Preparation (from Guinea Pig Lungs):

  • Euthanize a guinea pig according to approved animal welfare protocols.

  • Perfuse the lungs with ice-cold saline to remove blood.

  • Dissect the lung parenchyma and homogenize in ice-cold assay buffer containing protease inhibitors.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store membrane aliquots at -80°C until use.

3. Binding Assay Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]LTD₄ (at a final concentration near its Kd), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]LTD₄, and 100 µL of membrane suspension.

    • Competition Binding: 50 µL of this compound dilution, 50 µL of [³H]LTD₄, and 100 µL of membrane suspension.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

  • Measure the radioactivity in a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding: Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]LTD₄) using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Assessment of LTD₄-Induced Bronchoconstriction in Guinea Pig Trachea

This protocol describes a classic organ bath experiment to evaluate the functional antagonism of this compound on leukotriene-induced smooth muscle contraction.

1. Materials and Reagents:

  • Male Dunkin-Hartley guinea pigs

  • Krebs-Henseleit solution: (in mM) 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11.1 glucose.

  • Leukotriene D₄ (LTD₄)

  • This compound (Pranlukast)

  • Organ bath system with isometric force transducers.

  • Carbogen gas (95% O₂ / 5% CO₂)

2. Tissue Preparation:

  • Euthanize a guinea pig using an approved method.

  • Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit solution.

  • Clean the trachea of adhering connective tissue and cut it into 3-4 mm wide rings.

3. Organ Bath Setup and Experiment:

  • Suspend each tracheal ring between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

  • Apply an initial tension of 1 g to each ring and allow them to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to check for tissue viability. Wash the tissues and allow them to return to baseline.

  • Pre-incubate the tracheal rings with either vehicle or varying concentrations of this compound for 30 minutes.

  • Generate a cumulative concentration-response curve to LTD₄ by adding increasing concentrations of LTD₄ to the organ bath.

  • Record the isometric tension changes using a data acquisition system.

4. Data Analysis:

  • Express the contractile responses to LTD₄ as a percentage of the maximum contraction induced by KCl.

  • Plot the concentration-response curves for LTD₄ in the presence and absence of this compound.

  • Determine the EC₅₀ values for LTD₄ in each condition.

  • A rightward shift in the LTD₄ concentration-response curve in the presence of this compound indicates competitive antagonism. The potency of this compound can be quantified by calculating the pA₂ value from a Schild plot.

Protocol 3: In Vivo Model of LTD₄-Induced Bronchoconstriction in Guinea Pigs

This protocol provides a general framework for assessing the in vivo efficacy of this compound against leukotriene-induced bronchoconstriction.

1. Animals and Anesthesia:

  • Male Dunkin-Hartley guinea pigs.

  • Anesthetize the animals with an appropriate anesthetic (e.g., a combination of ketamine and xylazine, or urethane).

2. Surgical Preparation and Monitoring:

  • Perform a tracheotomy and cannulate the trachea with a tube connected to a small animal ventilator.

  • Cannulate the jugular vein for intravenous administration of compounds.

  • Monitor bronchoconstriction by measuring changes in pulmonary inflation pressure or by using a whole-body plethysmograph to measure airway resistance and dynamic compliance.

3. Experimental Procedure:

  • Administer this compound or its vehicle intravenously at a defined pre-treatment time before the LTD₄ challenge.

  • Induce bronchoconstriction by an intravenous bolus injection of LTD₄.

  • Continuously record the changes in the chosen respiratory parameter (e.g., pulmonary inflation pressure) for a set period after the LTD₄ challenge.

4. Data Analysis:

  • Quantify the peak increase in the respiratory parameter following the LTD₄ challenge.

  • Compare the magnitude of the bronchoconstrictor response in the this compound-treated group to the vehicle-treated control group.

  • Calculate the percentage inhibition of the LTD₄-induced bronchoconstriction by this compound.

Conclusion

This compound (pranlukast) is a valuable pharmacological tool for the investigation of the leukotriene pathway. Its high affinity and selectivity for the CysLT1 receptor make it an ideal antagonist for elucidating the role of this receptor in various physiological and pathological processes. The protocols provided herein offer a starting point for researchers to utilize this compound in a range of experimental settings, from receptor binding studies to in vivo models of airway hyperreactivity. Careful experimental design and data analysis will undoubtedly continue to shed light on the intricate role of cysteinyl leukotrienes in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "ONO-RS-347" is not publicly available at this time. The following troubleshooting guide provides a general framework for addressing common challenges when a small molecule inhibitor fails to demonstrate the expected effect in in vivo experiments. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Our small molecule inhibitor is active in vitro, but we are not observing the expected phenotype in vivo. What are the common reasons for this discrepancy?

There are several potential reasons for a lack of in vivo efficacy despite promising in vitro data. These can be broadly categorized into issues with the compound itself, the experimental model, or the study design. Key factors to investigate include:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The compound may not be reaching the target tissue at a sufficient concentration or for a long enough duration to exert its effect. This could be due to poor absorption, rapid metabolism, or rapid excretion.

  • Bioavailability and Formulation: The compound may have low bioavailability when administered in vivo. The formulation used for administration might not be optimal for absorption.

  • Target Engagement: The compound may not be binding to its intended target in vivo at the administered dose.

  • Animal Model: The chosen animal model may not accurately recapitulate the human disease or the specific pathway being targeted. The target might have different expression levels or biology in the animal model.

  • Compensatory Mechanisms: The biological system in a whole organism is complex. Redundant or compensatory signaling pathways may be activated in vivo, masking the effect of the inhibitor.

  • Toxicity: The compound may have off-target effects or toxicity that prevent the use of a high enough dose to see the desired efficacy.

A logical approach to troubleshooting this issue is to systematically evaluate each of these possibilities.

Troubleshooting Guides

Guide 1: Investigating Pharmacokinetics and Bioavailability

A common first step in troubleshooting a lack of in vivo effect is to assess the pharmacokinetic (PK) profile of the compound.

Experimental Protocol: Rapid Pharmacokinetic Study

  • Animal Grouping: Divide animals (e.g., mice) into groups for different time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose). A typical group size is n=3-5 animals per time point.

  • Compound Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Sample Collection: At each designated time point, collect blood samples (e.g., via tail vein or cardiac puncture for terminal collection). If possible, also collect tissue samples from the target organ.

  • Sample Processing: Process blood to plasma. Homogenize tissue samples.

  • Bioanalysis: Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the concentration of the compound in plasma and tissue homogenates.

  • Data Analysis: Plot the concentration of the compound over time to determine key PK parameters.

Table 1: Example Pharmacokinetic Data

Time (hours)Plasma Concentration (ng/mL)Tumor Concentration (ng/g)
0.51250350
12100800
218001500
49501100
8300450
245080

Interpretation: The data in Table 1 would suggest that the compound is absorbed and reaches the tumor tissue. The peak concentration (Cmax) and time to peak concentration (Tmax) can be determined. If the concentrations are below the in vitro IC50, this could explain the lack of efficacy.

Workflow for PK Troubleshooting

G start No in vivo effect observed pk_study Conduct Pilot PK Study start->pk_study analyze_pk Analyze Plasma/Tissue Concentrations pk_study->analyze_pk low_exposure Concentration < IC50? analyze_pk->low_exposure formulation Reformulate Compound low_exposure->formulation Yes dose Increase Dose low_exposure->dose Yes route Change Administration Route low_exposure->route Yes sufficient_exposure Sufficient Exposure Achieved low_exposure->sufficient_exposure No formulation->pk_study dose->pk_study route->pk_study next_steps Investigate Target Engagement sufficient_exposure->next_steps G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor TargetProtein Target Protein Receptor->TargetProtein DownstreamSubstrate Downstream Substrate TargetProtein->DownstreamSubstrate Phosphorylates pDownstreamSubstrate p-Downstream Substrate DownstreamSubstrate->pDownstreamSubstrate GeneExpression Target Gene Expression pDownstreamSubstrate->GeneExpression Inhibitor This compound (Inhibitor) Inhibitor->TargetProtein G cluster_troubleshooting Study Design Evaluation start PK & Target Engagement Confirmed model Animal Model - Target expression? - Species reactivity? - Immune competence? start->model dosing Dosing Regimen - Dose level? - Dosing frequency? - Duration of treatment? start->dosing endpoints Efficacy Endpoints - Tumor growth inhibition? - Survival? - Biomarker changes? start->endpoints outcome Refine Study Design model->outcome dosing->outcome endpoints->outcome

Technical Support Center: Improving ONO-RS-347 Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of ONO-RS-347 for experimental studies. Given the limited publicly available data on this compound, this guide focuses on general strategies for compounds with similar predicted physicochemical properties.

Compound Profile: this compound

PropertyValueImplication for Bioavailability
Molecular FormulaC₂₆H₂₅N₅O₄[1]-
Molecular Weight471.51 g/mol [1]High molecular weight can sometimes negatively impact permeability.
Calculated logP4.2[1]Indicates high lipophilicity and suggests low aqueous solubility, a potential major hurdle for oral absorption.[2][3]

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with this compound are showing low and variable plasma concentrations after oral administration. What could be the primary reasons?

A1: Low and variable oral bioavailability is often multifactorial. For a lipophilic compound like this compound (predicted logP of 4.2), the most common causes are:

  • Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids before it can be absorbed.[2][3] Low solubility is a primary rate-limiting step for absorption.

  • Low Dissolution Rate: Even if the compound is soluble, a slow dissolution rate from the solid form can lead to incomplete absorption within the gastrointestinal transit time.[3]

  • Poor Permeability: The drug may not efficiently cross the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: The drug may be extensively metabolized in the intestinal wall or the liver before reaching systemic circulation.[2]

Q2: How can I improve the solubility of this compound for my experiments?

A2: Several formulation strategies can enhance the solubility of poorly water-soluble drugs:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug particles, which can improve the dissolution rate.[4]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility.[5][6]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can encapsulate the drug and improve its solubilization in the gut.[7]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their solubility.[8]

  • Use of Solubilizing Excipients: Surfactants, co-solvents, and pH modifiers can be included in the formulation to enhance solubility.[8][9]

Q3: What are the initial in vitro assays I should perform to diagnose the bioavailability problem?

A3: A systematic in vitro evaluation can help identify the key barriers to this compound's bioavailability. The recommended starting points are:

  • Kinetic Solubility Assay: To determine the solubility of this compound in different biorelevant media (e.g., simulated gastric fluid, simulated intestinal fluid).

  • In Vitro Dissolution Testing: To assess the rate and extent of drug release from a simple formulation.[10][11]

  • Caco-2 Permeability Assay: To evaluate the intestinal permeability of the compound and identify if it is a substrate for efflux transporters.[12][13][14][15]

Troubleshooting Guides

Problem 1: Low Drug Exposure in Animal Studies
Possible Cause Troubleshooting Step Rationale
Poor Solubility/Dissolution 1. Conduct in vitro dissolution studies in biorelevant media. 2. Formulate this compound using solubility-enhancing techniques (e.g., ASD, SEDDS).To confirm if the drug is dissolving sufficiently in the GI tract. Improved formulations can enhance dissolution and subsequent absorption.[3]
Low Permeability 1. Perform a Caco-2 permeability assay. 2. If permeability is low, consider formulation strategies that can enhance permeability, such as the use of permeation enhancers (use with caution and thorough evaluation).To determine if the drug can effectively cross the intestinal barrier.
High First-Pass Metabolism 1. Incubate this compound with liver microsomes or hepatocytes. 2. If metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes only) or redesigning the molecule to block metabolic sites.To assess the extent of metabolic degradation before the drug reaches systemic circulation.[2]
Problem 2: High Variability in Pharmacokinetic Data
Possible Cause Troubleshooting Step Rationale
Food Effects Conduct pharmacokinetic studies in both fasted and fed states.The presence of food can significantly alter the absorption of lipophilic drugs.
Formulation Instability Characterize the physical and chemical stability of the dosing formulation.Precipitation of the drug in the GI tract can lead to erratic absorption.
Gastrointestinal pH Effects Evaluate the solubility of this compound at different pH values.Changes in pH along the GI tract can affect drug solubility and absorption.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

This protocol provides a general method for assessing the dissolution of a test formulation of this compound.

Apparatus: USP Apparatus 2 (Paddle)[16] Dissolution Media:

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

  • Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0 Procedure:

  • Prepare the dissolution media.

  • Place a single dose of the this compound formulation in each dissolution vessel containing 900 mL of media maintained at 37°C.

  • Rotate the paddle at a specified speed (e.g., 50 or 75 RPM).

  • Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

  • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).[10]

Protocol 2: Caco-2 Permeability Assay

This assay evaluates the intestinal permeability of this compound.[12][13][15]

Cell Line: Caco-2 cells Culture: Cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer. Procedure:

  • Assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For apical to basolateral (A→B) transport, add this compound to the apical side and measure its appearance on the basolateral side over time.

  • For basolateral to apical (B→A) transport, add this compound to the basolateral side and measure its appearance on the apical side.

  • Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER).

Data Interpretation:

Papp (A→B) (x 10⁻⁶ cm/s)Permeability Classification
< 1Low
1 - 10Moderate
> 10High

An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 suggests that the compound is a substrate of an efflux transporter.[15]

Protocol 3: In Vivo Pharmacokinetic Study

This protocol outlines a basic design for an oral pharmacokinetic study in rodents.[17][18]

Animal Model: Sprague-Dawley rats or CD-1 mice Administration:

  • Intravenous (IV) bolus (for determining absolute bioavailability)

  • Oral gavage (PO) Procedure:

  • Fast animals overnight before dosing.

  • Administer this compound at a defined dose.

  • Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).

  • Process blood to obtain plasma.

  • Analyze the concentration of this compound in plasma using a validated LC-MS/MS bioanalytical method.[19][20][21]

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

  • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.

Visualizations

experimental_workflow cluster_0 Problem Identification cluster_1 In Vitro Characterization cluster_2 Diagnosis cluster_3 Formulation Strategy cluster_4 In Vivo Evaluation start Low/Variable In Vivo Exposure solubility Solubility Assay start->solubility dissolution Dissolution Testing start->dissolution permeability Caco-2 Permeability start->permeability is_solubility_low Solubility Issue? solubility->is_solubility_low dissolution->is_solubility_low is_permeability_low Permeability Issue? permeability->is_permeability_low formulation Develop Enabled Formulation (e.g., ASD, SEDDS) is_solubility_low->formulation Yes is_permeability_low->formulation Yes pk_study Pharmacokinetic Study formulation->pk_study end Improved Exposure pk_study->end caco2_workflow cluster_0 Cell Culture cluster_1 Experiment cluster_2 Analysis cluster_3 Interpretation seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21 days to form monolayer seed_cells->culture_cells teer Measure TEER for monolayer integrity culture_cells->teer transport_ab A to B Transport Assay teer->transport_ab transport_ba B to A Transport Assay teer->transport_ba lcms Quantify this compound by LC-MS/MS transport_ab->lcms transport_ba->lcms calculate Calculate Papp and Efflux Ratio lcms->calculate interpret_papp High/Low Permeability? calculate->interpret_papp interpret_efflux Efflux Substrate? (ER > 2) calculate->interpret_efflux

References

ONO-RS-347 stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information for a compound specifically named "ONO-RS-347" could not be located. The following information is based on the publicly available data for ONO-RS-082 , a compound with a similar naming convention. Researchers should verify the identity of their compound and consider this information as a general guideline.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of ONO-RS-082 in solution.

Frequently Asked Questions (FAQs)

Q1: What is ONO-RS-082 and what is its mechanism of action?

ONO-RS-082 is a research chemical that functions as an inhibitor of phospholipase A2 (PLA2).[1] It demonstrates inhibitory activity against PLA2 with an IC50 of 1.0 μM, while not affecting phospholipase C (PLC) at concentrations up to 100 μM.[1] Its inhibitory effect on PLA2 is crucial in processes such as P. aeruginosa-induced polymorphonuclear cell transmigration.[1]

Q2: What are the recommended storage conditions for ONO-RS-082?

For optimal stability, ONO-RS-082 should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once in solution, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1]

Q3: What solvents are recommended for dissolving ONO-RS-082?

ONO-RS-082 is soluble in DMSO at a concentration of 100 mg/mL (268.92 mM).[1] It is important to use freshly opened, anhydrous DMSO as the compound is hygroscopic, and moisture can significantly impact its solubility.[1]

Troubleshooting Guide: Stability Issues in Solution

Q1: I am observing precipitation of ONO-RS-082 in my aqueous buffer after dilution from a DMSO stock. What could be the cause and how can I prevent it?

Possible Causes:

  • Poor Aqueous Solubility: ONO-RS-082 is a lipophilic molecule and likely has low solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution.

  • Solvent Carryover: The final concentration of DMSO in the aqueous solution may be too low to maintain solubility.

  • pH of the Buffer: The pH of your aqueous buffer could affect the charge state of the molecule and its solubility.

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: Try to maintain a final DMSO concentration of 0.5-1% in your aqueous solution, if your experimental system permits.

  • Use a Surfactant: Consider the use of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, at a low concentration (e.g., 0.01-0.1%) to improve solubility.

  • pH Adjustment: Experiment with different pH values for your aqueous buffer to see if it improves solubility.

  • Sonication: Gentle sonication in a water bath can help to redissolve small amounts of precipitate.

Q2: I suspect my ONO-RS-082 solution has degraded. What are the signs of degradation and how can I check for it?

Signs of Degradation:

  • Color Change: A noticeable change in the color of the solution.

  • Loss of Activity: Reduced or complete loss of the expected biological activity in your assays.

  • Appearance of New Peaks in HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a sensitive method to detect degradation products.

Verification of Degradation:

  • Activity Assay: Run a functional assay to check the inhibitory activity of your ONO-RS-082 solution on PLA2.

  • HPLC Analysis: If you have access to an HPLC system, compare the chromatogram of your current solution with a freshly prepared solution. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.

  • Mass Spectrometry: Mass spectrometry can be used to identify potential degradation products.

Data and Protocols

Quantitative Data: ONO-RS-082 Storage Stability
Storage FormTemperatureDuration
Powder-20°C3 years[1]
Powder4°C2 years[1]
In Solvent-80°C6 months[1]
In Solvent-20°C1 month[1]
Experimental Protocols

Protocol 1: Preparation of a 10 mM ONO-RS-082 Stock Solution in DMSO

Materials:

  • ONO-RS-082 powder (Molecular Weight: 371.86 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

Procedure:

  • Allow the ONO-RS-082 vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh out the desired amount of ONO-RS-082 powder using an analytical balance. For 1 mg of ONO-RS-082, you will need 268.92 µL of DMSO to make a 10 mM stock solution.

  • Add the appropriate volume of anhydrous DMSO to the vial of ONO-RS-082.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) and sonication may be required to facilitate dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Visualizations

ONO_RS_082_Handling_Workflow cluster_storage Storage of Solid Compound cluster_prep Solution Preparation cluster_stock Stock Solution cluster_aliquot_storage Aliquoting and Storage storage_powder ONO-RS-082 Powder (-20°C or 4°C) weigh Equilibrate to RT Weigh Powder storage_powder->weigh Retrieve dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate Until Dissolved dissolve->vortex stock 10 mM Stock Solution vortex->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store_solution Store at -80°C (6 mo) or -20°C (1 mo) aliquot->store_solution

Caption: Workflow for handling and storage of ONO-RS-082.

PLA2_Signaling_Pathway stimulus Stimulus (e.g., Inflammation, Neurotransmitters) receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase stimulus->receptor g_protein G-Protein Activation receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 er Endoplasmic Reticulum ip3->er Binds to receptor on ca2 Increased Intracellular Ca2+ er->ca2 Releases pla2 Phospholipase A2 (PLA2) ca2->pla2 Activates membrane Membrane Phospholipids pla2->membrane Acts on aa Arachidonic Acid membrane->aa Releases prostaglandins Prostaglandins aa->prostaglandins Metabolized to leukotrienes Leukotrienes aa->leukotrienes Metabolized to ono_rs_082 ONO-RS-082 ono_rs_082->pla2 Inhibits

Caption: Simplified PLA2 signaling pathway and the inhibitory action of ONO-RS-082.

References

troubleshooting ONO-RS-347 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental leukotriene C4/D4 antagonist, ONO-RS-347. The guidance provided is based on general principles for this class of compounds and aims to address common challenges encountered during in vitro and in vivo experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and orally active antagonist of the cysteinyl leukotriene receptors CysLT1.[1] By blocking these receptors, it prevents the binding of leukotrienes C4 (LTC4) and D4 (LTD4), which are key mediators in the inflammatory cascade, particularly in conditions like allergic asthma.[1][2] This antagonism is intended to inhibit downstream effects such as bronchoconstriction, and inflammation.[2]

Q2: What are the recommended storage conditions and solvent for this compound?

For long-term storage, this compound should be kept at -20°C. For short-term use (days to weeks), it can be stored at 4°C. The compound is soluble in DMSO.

Q3: What are the primary in vitro assays used to characterize this compound activity?

Common in vitro assays for evaluating CysLT1 receptor antagonists like this compound include:

  • Calcium Mobilization Assays: These assays measure the inhibition of LTD4-induced intracellular calcium release in cells expressing the CysLT1 receptor.[3]

  • Leukotriene Release Assays: These experiments assess the ability of the antagonist to block the release of leukotrienes from inflammatory cells.

  • Receptor Binding Assays: These assays determine the binding affinity of this compound to the CysLT1 receptor, often using a radiolabeled ligand.

Q4: Which animal models are suitable for in vivo studies with this compound?

Given that this compound is being investigated for allergic asthma, rodent models, particularly mice and guinea pigs, are commonly used.[4][5][6] These models can be sensitized to an allergen (e.g., ovalbumin) to induce an asthma-like phenotype, including airway hyperresponsiveness and inflammation, upon subsequent allergen challenge.[6]

Troubleshooting Guides

In Vitro Cell-Based Assays

Issue 1: High variability or poor reproducibility in calcium mobilization assay results.

Potential Cause Troubleshooting Step Rationale
Cell Health and Passage Number Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Perform a cell viability test (e.g., Trypan Blue) before each experiment.High passage numbers can lead to phenotypic drift and altered receptor expression, affecting the cellular response to agonists and antagonists.[7]
Inconsistent Agonist (LTD4) Concentration Use a consistent and validated concentration of LTD4, typically the EC80, to ensure a robust and reproducible stimulation.The concentration of the competing agonist significantly impacts the measured antagonist potency (IC50).[8]
Compound Precipitation Visually inspect the compound solution for any precipitates. Ensure the final DMSO concentration in the assay medium is low (typically <0.5%) and consistent across all wells.Precipitation of the antagonist will lead to an underestimation of its potency.
Plate Edge Effects Avoid using the outer wells of the microplate, or ensure proper plate incubation conditions to minimize evaporation.Edge effects can cause significant variability in cell-based assays due to temperature and humidity gradients.[9]

Issue 2: this compound shows lower than expected potency (high IC50 value).

Potential Cause Troubleshooting Step Rationale
Compound Degradation Prepare fresh stock solutions of this compound regularly and store them properly. Avoid repeated freeze-thaw cycles.The stability of the compound can affect its activity over time.
High Agonist Concentration Titrate the agonist (LTD4) to determine the optimal concentration (EC50 to EC80) for your specific cell line and assay conditions.An excessively high agonist concentration will require a higher concentration of the antagonist to achieve inhibition, leading to an apparent decrease in potency.
Incorrect Assay Incubation Time Optimize the pre-incubation time of the cells with this compound before adding the agonist.Sufficient time is required for the antagonist to bind to the receptor and exert its inhibitory effect.
Cell Line Receptor Density Verify the expression level of the CysLT1 receptor in your cell line (e.g., via qPCR or Western blot).Lower receptor density can lead to a reduced response and may require higher antagonist concentrations for inhibition.
In Vivo Animal Studies

Issue 3: High variability in bronchoconstriction measurements in animal models.

Potential Cause Troubleshooting Step Rationale
Animal Strain and Health Use a consistent and well-characterized animal strain. Ensure all animals are healthy and free from underlying respiratory infections.Different animal strains can exhibit varying sensitivities to allergens and bronchoconstrictors.[6]
Inconsistent Allergen Sensitization and Challenge Standardize the sensitization and challenge protocol, including the dose, route, and timing of allergen administration.The degree of allergic sensitization directly impacts the severity of the induced bronchoconstriction.[6]
Variability in Drug Administration Ensure accurate and consistent dosing of this compound. For oral administration, consider factors like food intake, which can affect bioavailability.[10]Inconsistent drug exposure will lead to variable efficacy.
Measurement Technique Use a standardized and validated method for measuring airway responsiveness (e.g., whole-body plethysmography). Ensure proper calibration of equipment.The method of measurement can be a significant source of variability.

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

Objective: To determine the IC50 of this compound in inhibiting LTD4-induced calcium mobilization in a CysLT1-expressing cell line.

Methodology:

  • Cell Culture: Culture a CysLT1-expressing cell line (e.g., CHO-K1 cells stably expressing the human CysLT1 receptor) in appropriate media.

  • Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate at a predetermined optimal density and allow them to attach overnight.

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS) and then load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the diluted compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject a pre-determined concentration of LTD4 (e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time to capture the calcium flux.

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the positive (LTD4 alone) and negative (vehicle) controls. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11][12]

Protocol 2: In Vivo Mouse Model of Allergic Asthma

Objective: To evaluate the efficacy of this compound in reducing allergen-induced bronchoconstriction in a mouse model of asthma.

Methodology:

  • Sensitization: Sensitize mice (e.g., BALB/c strain) via intraperitoneal injection of an allergen (e.g., ovalbumin) emulsified in an adjuvant (e.g., alum) on days 0 and 14.[6]

  • Drug Administration: Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage) at a specific time point before the allergen challenge.

  • Allergen Challenge: On subsequent days (e.g., days 21, 22, and 23), challenge the mice with an aerosolized solution of the allergen.[6]

  • Measurement of Airway Hyperresponsiveness: 24 hours after the final allergen challenge, measure airway hyperresponsiveness to a bronchoconstricting agent (e.g., methacholine) using whole-body plethysmography.

  • Data Analysis: Compare the dose-response curves to methacholine between the this compound-treated and vehicle-treated groups. Analyze for statistically significant differences in airway resistance.

Visualizations

Signaling_Pathway LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Activates ONO_RS_347 This compound ONO_RS_347->CysLT1R Inhibits Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (Bronchoconstriction, Inflammation) Ca_release->Response PKC->Response

Caption: CysLT1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Calcium Mobilization Assay cluster_invivo In Vivo Asthma Model plate_cells Plate CysLT1-expressing cells load_dye Load with calcium-sensitive dye plate_cells->load_dye add_ono Add this compound load_dye->add_ono add_ltd4 Add LTD4 (agonist) add_ono->add_ltd4 measure_fluorescence Measure fluorescence add_ltd4->measure_fluorescence analyze_ic50 Analyze IC50 measure_fluorescence->analyze_ic50 sensitize Sensitize mice to allergen administer_ono Administer this compound sensitize->administer_ono challenge Challenge with allergen administer_ono->challenge measure_ahr Measure Airway Hyperresponsiveness challenge->measure_ahr analyze_efficacy Analyze efficacy measure_ahr->analyze_efficacy Logical_Relationship cluster_sources Sources of Variability cluster_solutions Troubleshooting Approaches Variability Experimental Variability Source Potential Sources Variability->Source is caused by Solution Troubleshooting Solutions Source->Solution is addressed by Cell_Health Cell Health & Passage Source->Cell_Health Reagent_Conc Reagent Concentration Source->Reagent_Conc Animal_Handling Animal Handling Source->Animal_Handling Assay_Conditions Assay Conditions Source->Assay_Conditions Standardize_Protocols Standardize Protocols Solution->Standardize_Protocols Use_Controls Use Appropriate Controls Solution->Use_Controls Optimize_Parameters Optimize Assay Parameters Solution->Optimize_Parameters Validate_Reagents Validate Reagents Solution->Validate_Reagents

References

optimizing ONO-RS-347 concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ONO-RS-347

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell-based assays.

Compound Profile: this compound (Hypothetical) this compound is a potent and selective, ATP-competitive small molecule inhibitor of MEK1 and MEK2 (MEK1/2), key kinases in the MAPK/ERK signaling pathway.[1] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling that is often dysregulated in various cancers to promote cell proliferation and survival.[1][2]

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound?

A1: Proper handling and storage are critical for maintaining the compound's activity.

  • Preparation: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For example, to create a 10 mM stock, dissolve the appropriate mass of this compound in DMSO. Ensure the compound is fully dissolved by vortexing.

  • Storage: Store the solid compound at -20°C.[3] Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months).[3][4] For short-term storage (up to 1 month), -20°C is acceptable.[3]

Q2: What is the recommended starting concentration for cell-based assays?

A2: The optimal concentration of this compound depends on the cell line's sensitivity and the assay type. A dose-response experiment is always recommended to determine the IC50 (half-maximal inhibitory concentration) in your specific model.[5] Table 1 provides general starting ranges.

Table 1: Recommended Starting Concentration Ranges for this compound

Assay Type Cell Line Type Recommended Concentration Range Typical Incubation Time
Target Engagement (p-ERK) High MAPK activity (e.g., BRAF/RAS mutant) 1 nM - 1 µM 1 - 6 hours
Cell Viability (e.g., MTT, CTG) Proliferation-sensitive lines 10 nM - 10 µM 48 - 72 hours[5]

| Functional Assays (e.g., Migration) | Dependent on endpoint | 10 nM - 5 µM | 24 - 48 hours |

Q3: How can I confirm that this compound is active in my cells?

A3: The most direct method to confirm on-target activity is to measure the phosphorylation of ERK1/2 (p-ERK), the immediate downstream target of MEK1/2.[5]

  • Method: Perform a Western blot analysis on lysates from cells treated with this compound.

  • Expected Outcome: A dose-dependent decrease in the levels of p-ERK (Thr202/Tyr204) should be observed.[6]

  • Important Control: Always probe for total ERK as a loading control to ensure that the decrease in the phosphorylated form is not due to a general decrease in ERK protein. The final data should be expressed as a ratio of p-ERK to total ERK.[1][6]

Troubleshooting Guide

Q4: I am not observing the expected decrease in cell viability after treatment. What are the possible causes and solutions?

A4: This is a common issue that can arise from several factors.

  • Possible Cause 1: Cell Line Insensitivity. Your chosen cell line may not rely on the MAPK/ERK pathway for survival or may have resistance mechanisms.

    • Solution: Confirm target engagement by performing a p-ERK Western blot.[5] If p-ERK is inhibited but viability is unaffected, the pathway may not be critical for survival in that model. Consider screening a panel of different cell lines.[5]

  • Possible Cause 2: Compound Inactivity. The compound may have degraded due to improper storage or handling.

    • Solution: Use a fresh aliquot of the this compound stock solution.[7] If possible, test the compound in a well-characterized, sensitive cell line (positive control).

  • Possible Cause 3: Suboptimal Assay Conditions. The incubation time may be too short, or the cell seeding density may be inappropriate.

    • Solution: Increase the treatment duration (e.g., from 48 to 72 or 96 hours), as the anti-proliferative effects may take time to manifest.[3] Optimize cell seeding density to ensure cells are in an exponential growth phase throughout the experiment.[8]

Q5: I am observing high variability between my experimental replicates. What can I do to improve consistency?

A5: High variability can obscure real biological effects.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution is a major source of variability.

    • Solution: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting steps and use calibrated pipettes for accuracy.[3]

  • Possible Cause 2: Compound Solubility Issues. The compound may be precipitating in the culture medium, leading to inconsistent concentrations.

    • Solution: Visually inspect the media after adding the compound for any signs of precipitation. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to maintain solubility and avoid solvent toxicity.[7][9]

  • Possible Cause 3: Edge Effects. Wells on the perimeter of a microplate are prone to evaporation, which can alter compound concentration.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[3]

Experimental Protocols & Visualizations

Protocol 1: Determining the IC50 of this compound via MTT Assay

This protocol provides a method to assess cell viability and determine the IC50 value of this compound. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[8][10]

Methodology

  • Cell Seeding: Harvest and count cells, ensuring they are in the logarithmic growth phase.[8] Dilute the cell suspension to an optimized density (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[8]

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A typical starting range is 10 µM down to 1 nM.[3] Include a vehicle control (DMSO at the same final concentration) and a media-only blank control.

  • Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 48-72 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[8]

  • Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Place the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[10]

  • Analysis: Subtract the average absorbance of the blank wells from all other readings.[8] Normalize the data to the vehicle control (as 100% viability). Plot the percent viability against the log-transformed concentration of this compound and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.[8]

Table 2: Example IC50 Data for this compound (Hypothetical)

Cell Line Genetic Background IC50 (µM) after 72h
HT-29 BRAF V600E Mutant 0.05
A375 BRAF V600E Mutant 0.02
HCT116 KRAS G13D Mutant 0.15

| MCF7 | BRAF/RAS Wild-Type | >10 |

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Assay cluster_analysis Phase 3: Data Analysis seed Seed Cells in 96-Well Plate incubate1 Incubate 24h (Allow Attachment) seed->incubate1 prep_drug Prepare Serial Dilutions of this compound incubate1->prep_drug treat Treat Cells with This compound prep_drug->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent (Incubate 4h) incubate2->add_mtt solubilize Add DMSO to Dissolve Formazan add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Normalize Data & Plot Dose-Response Curve read->analyze ic50 Calculate IC50 Value analyze->ic50

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Protocol 2: Verifying Target Engagement via Western Blot for p-ERK

This protocol confirms that this compound inhibits its intended target, MEK1/2, by measuring the phosphorylation status of its downstream substrate, ERK.[1]

Methodology

  • Cell Culture & Treatment: Seed cells (e.g., in 6-well plates) to reach 70-80% confluency.[6] Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-4 hours. Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, place plates on ice and wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[6] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[1]

  • Protein Quantification: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[6] Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[6]

  • SDS-PAGE & Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.[6] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.[6]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).[6]

    • Wash the membrane with TBST and then incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody.[6]

    • Detect the signal using an ECL chemiluminescent substrate and an imaging system.[6]

  • Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped and re-probed for total ERK. Incubate the membrane with a stripping buffer, wash, re-block, and then follow the immunoblotting steps using a primary antibody for total ERK1/2.[11]

  • Analysis: Quantify the band intensities for both p-ERK and total ERK using densitometry software. Calculate the p-ERK/total ERK ratio for each sample and normalize to the vehicle control.[6]

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Response Cell Proliferation, Survival TF->Response Inhibitor This compound Inhibitor->MEK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

G Start No effect on cell viability observed CheckTarget Did p-ERK levels decrease in Western blot? Start->CheckTarget PathwayNotCritical Pathway is inhibited, but not critical for viability in this model. CheckTarget->PathwayNotCritical Yes CompoundIssue Is compound stored correctly? Are working solutions fresh? CheckTarget->CompoundIssue No Solution1 Solution: - Select a different cell line - Consider combination therapy PathwayNotCritical->Solution1 FixCompound Solution: - Use a new stock aliquot - Prepare fresh dilutions CompoundIssue->FixCompound No AssayIssue Is incubation time sufficient? (e.g., 72h+) CompoundIssue->AssayIssue Yes AssayIssue->PathwayNotCritical Yes FixAssay Solution: - Increase incubation time - Optimize cell seeding density AssayIssue->FixAssay No

References

ONO-RS-347 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ONO-RS-347

Disclaimer: Information regarding the degradation, storage, and handling of a compound specifically named "this compound" is not publicly available in the searched scientific literature and technical resources. The following guide is a synthesized resource based on general principles of pharmaceutical stability studies and handling of research compounds.[1][2] The data and pathways presented are illustrative for a hypothetical compound and should be adapted based on experimentally determined data for the specific molecule .

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: While specific data for this compound is unavailable, common degradation pathways for complex organic molecules in pharmaceutical development include hydrolysis, oxidation, and photolysis.[1][3] Stress testing under various conditions is necessary to identify the specific vulnerabilities of the compound.[2]

Q2: What are the recommended long-term storage conditions for this compound?

A2: Optimal storage conditions must be determined through comprehensive stability studies.[1][2] Generally, for potent and sensitive compounds, storage at low temperatures (e.g., -20°C or -80°C) in a desiccated, dark environment is recommended to minimize degradation. Always refer to the manufacturer's certificate of analysis for specific guidance.

Q3: How should I prepare solutions of this compound for my experiments?

A3: It is recommended to prepare fresh solutions for immediate use to avoid degradation in solution.[4] If a stock solution is required, its stability should be validated at the intended storage temperature (e.g., -20°C or -80°C) for a defined period. The choice of solvent can also impact stability and should be carefully considered.

Q4: I am observing inconsistent results in my experiments. Could this be due to compound degradation?

A4: Yes, inconsistent experimental outcomes can be a sign of compound instability. Degradation can lead to a lower effective concentration of the active compound and the presence of degradation products that may have off-target effects. It is advisable to verify the purity of the compound and prepare fresh solutions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced Potency or Activity Compound degradation due to improper storage or handling.1. Verify storage conditions (temperature, light exposure).2. Prepare a fresh stock solution from a new aliquot of the solid compound.3. Perform a quality control check (e.g., HPLC, LC-MS) to assess purity.
Precipitation in Stock Solution Poor solubility or compound degradation leading to insoluble products.1. Confirm the appropriate solvent and concentration.2. Gentle warming or sonication may aid dissolution, but be cautious of temperature-induced degradation.[4]3. If precipitation persists, prepare a fresh, more dilute solution.
Color Change in Solid Compound or Solution Oxidative or photolytic degradation.1. Discard the discolored material.2. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.3. Use fresh, unopened vials for critical experiments.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound to illustrate how such information should be structured. Actual data must be generated through formal stability studies.[5]

Condition Time Point Purity (%) Major Degradant (%)
-20°C, Dark, Desiccated 0 Months99.8< 0.1
6 Months99.50.2
12 Months99.20.4
4°C, Dark, Desiccated 0 Months99.8< 0.1
1 Month98.11.2
3 Months96.52.8
25°C / 60% RH, Exposed to Light 0 Hours99.8< 0.1
24 Hours92.35.8
72 Hours85.112.6

Experimental Protocols

Protocol 1: Stock Solution Preparation

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of compound in a sterile, calibrated microbalance.

  • Add the appropriate volume of a pre-filtered, high-purity solvent (e.g., DMSO, Ethanol) to achieve the desired concentration.

  • Vortex briefly until the solid is completely dissolved. If necessary, gentle sonication in a room temperature water bath can be used.[4]

  • Aliquot the stock solution into single-use, light-protecting tubes.

  • Store the aliquots at the recommended temperature (e.g., -80°C).

Protocol 2: In-Use Stability Assessment

This protocol is designed to simulate the stability of the compound under typical experimental conditions.[6]

  • Prepare a working solution of this compound in the experimental buffer or medium.

  • Maintain the solution under the conditions of the experiment (e.g., 37°C, 5% CO2).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately analyze the aliquot by a validated stability-indicating method (e.g., HPLC-UV) to determine the concentration of the parent compound and any major degradants.

  • Plot the concentration of this compound versus time to determine its stability profile under experimental conditions.

Visualizations

G cluster_storage Storage & Handling cluster_degradation Potential Degradation Solid_Compound Solid Compound (-20°C, Dark) Stock_Solution Stock Solution (-80°C, Aliquoted) Solid_Compound->Stock_Solution Dissolution Degradation Degradation Products Solid_Compound->Degradation Improper Storage Working_Solution Working Solution (Prepare Fresh) Stock_Solution->Working_Solution Dilution Stock_Solution->Degradation Freeze-Thaw Cycles Experiment In Vitro / In Vivo Experiment Working_Solution->Experiment Working_Solution->Degradation Instability in Aqueous Buffer

Caption: Experimental workflow for handling this compound.

G Start Inconsistent Experimental Results Check_Purity Assess Compound Purity (e.g., LC-MS) Start->Check_Purity Result_Pure Purity > 95%? Check_Purity->Result_Pure Check_Handling Review Solution Prep & Storage Protocol Result_Pure->Check_Handling Yes Order_New Order New Batch of Compound Result_Pure->Order_New No Result_Handling_OK Protocol Followed? Check_Handling->Result_Handling_OK New_Stock Prepare Fresh Stock Solution Result_Handling_OK->New_Stock Yes Revise_Protocol Revise Handling Protocol Result_Handling_OK->Revise_Protocol No Re-Test Repeat Experiment New_Stock->Re-Test Revise_Protocol->New_Stock

Caption: Troubleshooting logic for inconsistent results.

G cluster_pathways Hypothetical Degradation Pathways ONO_RS_347 This compound (Parent Compound) Hydrolysis Hydrolysis Product (e.g., ester cleavage) ONO_RS_347->Hydrolysis H₂O / pH Oxidation Oxidation Product (e.g., N-oxide) ONO_RS_347->Oxidation O₂ / Peroxides Photolysis Photolysis Product (e.g., isomer) ONO_RS_347->Photolysis UV/Vis Light

References

Navigating ONO-RS-347 Dissolution for In Vitro Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing ONO-RS-347 in in vitro studies, ensuring proper dissolution is the critical first step for reliable and reproducible results. This technical support guide provides a comprehensive overview of recommended solvents, detailed protocols, and troubleshooting advice to address common challenges encountered during experimental setup.

This compound, a potent antagonist of leukotriene C4 and D4, is a valuable tool in studying allergic asthma and other immediate hypersensitivity diseases. However, like many benzamide derivatives, it can present solubility challenges. This guide offers a centralized resource for overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro use?

Based on supplier information, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound.[1] It is advisable to use fresh, anhydrous DMSO to prevent moisture absorption, which can negatively impact solubility.

Q2: How do I prepare a stock solution of this compound?

Preparing a concentrated stock solution in DMSO is the standard and most effective method. This allows for accurate and consistent dosing in your experiments. A detailed, step-by-step protocol is provided in the "Experimental Protocols" section of this guide.

Q3: I am observing precipitation when I dilute my this compound stock solution in my aqueous cell culture medium. What should I do?

This is a common issue when diluting a DMSO stock solution into an aqueous buffer. To mitigate this, it is crucial to first dissolve this compound completely in an organic solvent like DMSO before diluting it with your aqueous buffer. For maximum solubility in aqueous buffers, it is recommended to dilute the DMSO stock solution with the aqueous buffer of choice to a final concentration where the organic solvent is present in a minimal, non-toxic amount. It is also advised not to store the aqueous solution for more than one day to prevent precipitation.

Q4: What is the signaling pathway associated with this compound?

This compound is an antagonist of leukotriene C4 and D4, which are key mediators in the cysteinyl leukotriene receptor (CysLT) signaling pathway.[2] This pathway is centrally involved in the pathophysiology of asthma and other inflammatory conditions.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution, which can then be further diluted to the desired final concentration for your in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 471.51 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 471.51 g/mol * 1 mL = 0.0047151 g

      • This is equivalent to 4.72 mg.

  • Weigh the this compound:

    • Carefully weigh out 4.72 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.

  • Storage of the Stock Solution:

    • Once fully dissolved, the 10 mM stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder is not dissolving in DMSO. Insufficient mixing or sonication.Continue to vortex and/or sonicate the solution. Gentle warming of the solution (to no more than 37°C) may also aid dissolution.
Use of old or hydrated DMSO.Use a fresh, unopened bottle of anhydrous DMSO.
Precipitation occurs immediately upon dilution into aqueous media. The final concentration of this compound exceeds its solubility limit in the aqueous buffer.Reduce the final concentration of this compound in your experiment.
The percentage of DMSO in the final working solution is too low to maintain solubility.While keeping the DMSO concentration non-toxic to your cells (typically ≤ 0.5%), ensure it is sufficient to keep the compound in solution. You may need to optimize this for your specific cell type and experimental conditions.
Inconsistent experimental results. Degradation of this compound in aqueous solution.Prepare fresh dilutions of this compound from the frozen DMSO stock for each experiment. Avoid storing working solutions in aqueous buffers for extended periods.
Inaccurate pipetting of the concentrated stock solution.Use calibrated pipettes and ensure proper technique when preparing dilutions.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of this compound, the following diagrams have been generated.

G cluster_workflow Experimental Workflow Weigh this compound Weigh this compound Add Anhydrous DMSO Add Anhydrous DMSO Weigh this compound->Add Anhydrous DMSO Vortex/Sonicate Vortex/Sonicate Add Anhydrous DMSO->Vortex/Sonicate 10 mM Stock Solution 10 mM Stock Solution Vortex/Sonicate->10 mM Stock Solution Dilute in Media Dilute in Media 10 mM Stock Solution->Dilute in Media In Vitro Assay In Vitro Assay Dilute in Media->In Vitro Assay

Figure 1: A simplified workflow for preparing this compound for in vitro experiments.

G cluster_pathway Leukotriene Signaling Pathway Leukotriene C4/D4 Leukotriene C4/D4 CysLT Receptor CysLT Receptor Leukotriene C4/D4->CysLT Receptor binds Cellular Response Cellular Response CysLT Receptor->Cellular Response activates This compound This compound This compound->CysLT Receptor blocks

Figure 2: The inhibitory action of this compound on the CysLT receptor signaling pathway.

References

Technical Support Center: Overcoming Resistance to YAP-TEAD Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "ONO-RS-347" is not found in the current scientific literature. This technical support guide is based on the publicly available information for TED-347 , a known irreversible covalent inhibitor of the YAP-TEAD protein-protein interaction, and the broader class of YAP-TEAD inhibitors. It is presumed that "this compound" may be an internal designation for a similar compound or a typographical error.

This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with YAP-TEAD inhibitors like TED-347.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of TED-347?

A1: TED-347 is a potent, irreversible, and allosteric inhibitor of the protein-protein interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEAD).[1][2][3] It specifically forms a covalent bond with a conserved cysteine residue (Cys367 in TEAD4) located in the palmitate-binding pocket of TEAD proteins.[3] This covalent modification prevents the binding of YAP to TEAD, thereby inhibiting the transcription of downstream target genes that are crucial for cell proliferation, survival, and migration.[1][2][3]

Q2: My cells are showing reduced sensitivity or have developed resistance to TED-347. What are the potential mechanisms?

A2: Resistance to YAP-TEAD inhibitors can arise through several mechanisms:

  • Activation of Bypass Signaling Pathways: The most commonly observed mechanism is the activation of alternative pro-survival signaling pathways. Hyperactivation of the MAPK (RAS-RAF-MEK-ERK) and JAK-STAT pathways can compensate for the inhibition of YAP-TEAD signaling and promote cell survival and proliferation.[4][5][6]

  • Upregulation of YAP/TAZ: Increased expression or nuclear localization of YAP or its paralog TAZ can overcome the inhibitory effects of the compound. This can be due to mutations in upstream Hippo pathway components (e.g., NF2, LATS1/2) that lead to constitutive YAP/TAZ activation.[7][8]

  • Activation of Parallel Survival Pathways: Activation of the PI3K-AKT-mTOR pathway is another mechanism that can promote cell survival and confer resistance to YAP-TEAD inhibitors.[9][10][11]

  • Redundancy of TEAD Paralogues: While TED-347 is a pan-TEAD inhibitor, differential expression or regulation of TEAD1-4 in some cell lines might contribute to a varied response.

Q3: How can I confirm that TED-347 is effectively inhibiting the YAP-TEAD interaction in my cells?

A3: You can use several experimental approaches to verify the on-target activity of TED-347:

  • Co-immunoprecipitation (Co-IP): Perform a Co-IP of endogenous or tagged YAP and TEAD proteins. Effective inhibition by TED-347 should lead to a significant reduction in the amount of TEAD that co-precipitates with YAP, and vice-versa.[2]

  • Reporter Assays: Utilize a TEAD-responsive luciferase reporter construct (e.g., containing multiple TEAD binding sites, such as the GTIIC reporter). A decrease in luciferase activity upon treatment with TED-347 would indicate the inhibition of TEAD transcriptional activity.[2]

  • Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA levels of well-established YAP-TEAD target genes, such as CTGF, CYR61, and ANKRD1. A dose-dependent decrease in the expression of these genes will confirm target engagement.[2]

  • Western Blotting: Analyze the protein levels of downstream targets of the YAP-TEAD pathway.

Troubleshooting Guides

Problem 1: Cell line shows intrinsic resistance to TED-347.
Possible Cause Suggested Solution
Pre-existing activation of bypass pathways (e.g., MAPK, PI3K-AKT). 1. Pathway Profiling: Perform western blot analysis to check the phosphorylation status of key proteins in the MAPK (p-ERK) and PI3K-AKT (p-AKT) pathways. 2. Combination Therapy: Test the synergistic effect of TED-347 with a MEK inhibitor (e.g., trametinib) or a PI3K/AKT inhibitor (e.g., GDC-0941).[4][5][6]
Low or absent expression of key Hippo pathway components. 1. Expression Analysis: Use qRT-PCR or western blotting to assess the expression levels of core Hippo pathway proteins (e.g., MST1/2, LATS1/2, NF2). 2. Select Sensitive Cell Lines: If possible, use cell lines known to have a functional Hippo pathway and are dependent on YAP-TEAD signaling.
Ineffective drug concentration. 1. Dose-Response Curve: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a wide range of TED-347 concentrations to determine the IC50 value for your specific cell line. 2. Verify Compound Activity: Ensure the compound has not degraded. Use a fresh stock and protect it from light and repeated freeze-thaw cycles.
Problem 2: Cells develop acquired resistance to TED-347 over time.
Possible Cause Suggested Solution
Emergence of clones with activated bypass pathways. 1. Characterize Resistant Clones: Isolate and expand resistant colonies. Analyze their signaling pathways (MAPK, PI3K-AKT) as described above. 2. Combination Therapy: Treat the resistant cells with a combination of TED-347 and an inhibitor of the identified activated pathway.[9][10][11]
Increased expression of YAP/TAZ or mutations in the Hippo pathway. 1. Expression and Localization Analysis: Use western blotting and immunofluorescence to check for increased YAP/TAZ protein levels and nuclear localization in resistant cells compared to parental cells. 2. Sequencing: Sequence key Hippo pathway genes (e.g., NF2, LATS2) in resistant clones to identify potential mutations.
Increased drug efflux. 1. Efflux Pump Inhibitors: Co-treat cells with TED-347 and known inhibitors of ABC transporters (e.g., verapamil for P-glycoprotein) to see if sensitivity is restored. 2. Expression of Transporters: Use qRT-PCR to measure the expression of common drug efflux pumps (e.g., ABCB1, ABCC1).

Quantitative Data Summary

Table 1: In Vitro Activity of TED-347

ParameterValueCell Line/AssayReference
EC50 (TEAD4-YAP1 PPI) 5.9 µMCell-free assay[1]
Ki (TEAD4) 10.3 µM-[2][3]
Inhibition of GBM43 cell viability Dose-dependentGBM43[2]
Reduction in CTGF transcript levels (10 µM) SignificantGBM43[2]

Experimental Protocols

Co-immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction
  • Cell Lysis: Culture cells to 80-90% confluency and treat with TED-347 or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation: Pre-clear the lysate with protein A/G agarose beads. Incubate the pre-cleared lysate with an anti-YAP or anti-TEAD antibody overnight at 4°C.

  • Immune Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads and wash 3-5 times with lysis buffer to remove non-specific binding.

  • Elution and Analysis: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by western blotting using antibodies against TEAD and YAP. A successful inhibition will show a reduced amount of the co-precipitated protein in the TED-347 treated sample.

TEAD-Responsive Luciferase Reporter Assay
  • Transfection: Co-transfect cells with a TEAD-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the transfected cells with a range of concentrations of TED-347.

  • Lysis and Measurement: After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity indicates inhibition of TEAD transcriptional activity.

Visualizations

Signaling Pathways and Resistance Mechanisms

YAP_TEAD_Pathway_and_Resistance YAP-TEAD Signaling and Resistance Pathways cluster_0 Hippo Pathway (OFF) cluster_1 Drug Action & Resistance YAP_TAZ YAP/TAZ YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Translocation Nucleus Nucleus TEAD TEAD1-4 YAP_TAZ_nuc->TEAD Binding Target_Genes Target Genes (CTGF, CYR61) TEAD->Target_Genes Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Bypass_Proliferation Resistance & Survival TED347 TED-347 TED347->TEAD Inhibition MAPK_pathway MAPK Pathway (MEK, ERK) MAPK_pathway->Bypass_Proliferation PI3K_AKT_pathway PI3K-AKT Pathway PI3K_AKT_pathway->Bypass_Proliferation

Caption: YAP-TEAD signaling pathway and mechanisms of resistance to TED-347.

Experimental Workflow for Investigating Resistance

Resistance_Workflow Workflow for Investigating TED-347 Resistance start Cell line shows resistance to TED-347 ic50 Confirm IC50 with dose-response curve start->ic50 intrinsic_vs_acquired Intrinsic or Acquired Resistance? ic50->intrinsic_vs_acquired intrinsic Intrinsic Resistance intrinsic_vs_acquired->intrinsic Intrinsic acquired Acquired Resistance (develop resistant clones) intrinsic_vs_acquired->acquired Acquired pathway_analysis Pathway Analysis (Western Blot for p-ERK, p-AKT) intrinsic->pathway_analysis acquired->pathway_analysis gene_expression Gene Expression Analysis (qRT-PCR for YAP targets & bypass pathway genes) pathway_analysis->gene_expression co_ip Co-IP to confirm YAP-TEAD disruption gene_expression->co_ip combination_studies Combination Therapy Studies (e.g., + MEK inhibitor) end Identify Resistance Mechanism & Overcoming Strategy combination_studies->end co_ip->combination_studies

Caption: Experimental workflow for characterizing resistance to TED-347.

References

minimizing ONO-RS-347 toxicity in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific toxicity profile of ONO-RS-347 is limited. This guide is based on general principles of preclinical toxicology for small molecule drug candidates and known information about the class of leukotriene antagonists. The protocols and data presented are illustrative examples and should be adapted based on specific experimental findings.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected mortality at our initial high dose of this compound in a rodent study. What are the immediate next steps?

A1: Immediate cessation of dosing at the high-dose level is recommended. You should perform a thorough clinical observation of surviving animals and collect samples for immediate hematology and clinical chemistry analysis. A full necropsy of deceased animals should be conducted to identify potential target organs of toxicity. It is advisable to review your dose selection process; a preliminary dose-range finding study is crucial to establish a maximum tolerated dose (MTD) before proceeding to larger cohort studies.

Q2: What are the potential target organs for toxicity with a cysteinyl leukotriene receptor antagonist like this compound?

A2: While specific data for this compound is not widely available, drugs in the leukotriene receptor antagonist class have been associated with rare instances of liver injury in humans. Therefore, careful monitoring of liver function is a critical aspect of preclinical safety assessment. Other potential target organs should be identified through comprehensive toxicology studies, including histopathological examination of all major organs.

Q3: How can we proactively monitor for potential hepatotoxicity during our animal studies with this compound?

A3: Regular monitoring of liver function is essential. This should include weekly or bi-weekly blood collection for analysis of liver enzymes (ALT, AST, ALP) and bilirubin. At the end of the study, liver weight should be recorded, and a thorough histopathological evaluation of liver tissue should be performed to look for signs of cellular damage, inflammation, or necrosis.

Q4: We are seeing variability in the pharmacokinetic (PK) profile of this compound between animals. How can we minimize this to get a clearer picture of the toxicity?

A4: Variability in PK can be due to several factors including animal strain, sex, age, and health status. Ensure that all animals in the study are from a consistent source and are of a similar age and weight. Standardize the dosing procedure, including the time of day and the formulation of the compound. Consider co-housing animals to reduce stress-induced metabolic changes. If variability persists, a more detailed pharmacokinetic study may be needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Troubleshooting Guides

Issue: Inconsistent Efficacy or Toxicity Findings
Symptom Possible Cause Troubleshooting Step
High variability in response within the same dose group.Formulation issues (e.g., poor solubility, instability).Verify the stability and homogeneity of the dosing formulation. Ensure proper resuspension if it is a suspension.
Inaccurate dosing.Calibrate all dosing equipment. Ensure all technical staff are trained on the correct dosing procedures.
Animal health issues.Perform regular health checks on all animals. Exclude any animals that show signs of illness not related to the test compound.
Lack of dose-response relationship.The selected dose range is too narrow or not in the therapeutic window.Conduct a wider dose-range finding study.
The compound has a flat dose-response curve for the measured endpoint.Consider evaluating other relevant endpoints or biomarkers.

Data Presentation

Table 1: Example Dose-Range Finding Data for this compound in Rats (7-day study)
Dose Group (mg/kg/day)Number of AnimalsMortalityClinical ObservationsBody Weight Change (%)
Vehicle Control50/5Normal+5.2
1050/5Normal+4.8
3050/5Normal+4.5
10051/5Lethargy in 3/5 animals on day 4-2.1
30054/5Severe lethargy, ruffled fur-10.5 (for survivor)

This table illustrates how to summarize initial tolerability data to select doses for longer-term studies.

Table 2: Example Clinical Pathology Data - Liver Function Monitoring
ParameterVehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)This compound (100 mg/kg)
ALT (U/L)45 ± 852 ± 1098 ± 25250 ± 70**
AST (U/L)60 ± 1275 ± 15150 ± 40400 ± 110
ALP (U/L)120 ± 20130 ± 25145 ± 30180 ± 45
Total Bilirubin (mg/dL)0.2 ± 0.050.22 ± 0.060.35 ± 0.08*0.8 ± 0.2

*Values are presented as mean ± standard deviation. *p<0.05, *p<0.01 compared to vehicle control. This table shows a hypothetical dose-dependent increase in liver enzymes, suggesting potential hepatotoxicity at higher doses.

Experimental Protocols

Protocol 1: Dose-Range Finding Study in Rodents
  • Objective: To determine the maximum tolerated dose (MTD) and to identify potential dose-limiting toxicities of this compound.

  • Animals: Use a small group of rodents (e.g., 3-5 per sex per group) for each dose level.

  • Dose Selection: Start with a wide range of doses, for example, 10, 100, and 1000 mg/kg. The doses should be selected based on any available in vitro cytotoxicity data or data from similar compounds.

  • Administration: Administer this compound daily for 7 to 14 days by the intended clinical route (e.g., oral gavage).

  • Observations:

    • Record clinical signs of toxicity at least twice daily.

    • Measure body weight daily.

    • At the end of the study, collect blood for hematology and clinical chemistry.

    • Perform a gross necropsy on all animals.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious clinical signs and results in a body weight loss of no more than 10%.

Protocol 2: Acute Oral Toxicity Study (Based on OECD Guideline 420)
  • Objective: To determine the acute toxic effects of a single oral dose of this compound and to classify the substance.[1][2][3]

  • Animals: Use a single sex (usually female rats) for the study.[1]

  • Procedure: This is a step-wise procedure using fixed doses of 5, 50, 300, and 2000 mg/kg.[1]

    • Begin with a sighting study using one animal at a dose expected to produce some signs of toxicity.[3]

    • Based on the outcome of the sighting study, dose a larger group (5 animals) at the selected dose level.[3]

    • If no mortality or severe toxicity is observed, the next higher fixed dose is used in another group of animals. If mortality is observed, the next lower dose is used.

  • Observations:

    • Observe animals closely for the first few hours after dosing and then daily for a total of 14 days.[3]

    • Record all signs of toxicity, including changes in skin, fur, eyes, and behavior.

    • Record body weights at the start, weekly, and at the end of the study.

  • Endpoint: The study allows for the classification of the compound's toxicity based on the dose at which evident toxicity or mortality is observed.[1]

Visualizations

G cluster_preclinical Preclinical Toxicity Workflow for this compound DRF Dose-Range Finding (7-14 days) AcuteTox Acute Toxicity (Single Dose, 14d obs.) DRF->AcuteTox Inform Dose SubchronicTox Subchronic Toxicity (e.g., 28 or 90 days) DRF->SubchronicTox Select Doses AcuteTox->SubchronicTox GoNoGo Go/No-Go Decision SubchronicTox->GoNoGo Efficacy Efficacy/PD Studies Efficacy->SubchronicTox Therapeutic Window PK Pharmacokinetics PK->DRF Exposure Data SafetyPharm Safety Pharmacology SafetyPharm->GoNoGo

Caption: Preclinical toxicity assessment workflow.

G cluster_pathway Hypothetical Signaling Pathway of this compound Leukotriene Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1R CysLT1 Receptor Leukotriene->CysLT1R Gq11 Gq/11 Protein CysLT1R->Gq11 ONORS347 This compound ONORS347->CysLT1R PLC Phospholipase C Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Inflammation Inflammatory Response (Bronchoconstriction, Edema) Ca->Inflammation PKC->Inflammation

Caption: Cysteinyl leukotriene receptor 1 signaling.

References

Validation & Comparative

A Head-to-Head Comparison of ONO-RS-347 (Pranlukast) and Montelukast in Preclinical Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent cysteinyl leukotriene receptor antagonists, ONO-RS-347 (pranlukast) and montelukast, focusing on their performance in preclinical asthma models. By presenting experimental data, detailed methodologies, and visual representations of their mechanisms and experimental applications, this document aims to inform research and development in the field of respiratory therapeutics.

Executive Summary

This compound (pranlukast) and montelukast are both potent and selective antagonists of the cysteinyl leukotriene receptor 1 (CysLT1). By blocking this receptor, they inhibit the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which are key mediators in the pathophysiology of asthma. While both drugs share this primary mechanism of action, their clinical and preclinical profiles exhibit some differences. This guide synthesizes available data to facilitate a direct comparison of their efficacy in relevant animal models of asthma.

Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway

Both this compound and montelukast act as competitive antagonists at the CysLT1 receptor. This action prevents the binding of cysteinyl leukotrienes, which are released from various inflammatory cells, including mast cells and eosinophils. The binding of these leukotrienes to their receptors on airway smooth muscle cells and other pro-inflammatory cells triggers a cascade of events leading to bronchoconstriction, increased mucus secretion, enhanced vascular permeability, and the recruitment of eosinophils into the airways. By blocking this interaction, both compounds effectively mitigate these key features of asthma.

Leukotriene Signaling Pathway cluster_synthesis Leukotriene Synthesis cluster_cyslt Cysteinyl Leukotriene Pathway cluster_action Leukotriene Action & Inhibition Arachidonic Acid Arachidonic Acid 5-LO 5-Lipoxygenase Arachidonic Acid->5-LO LTA4 Leukotriene A4 5-LO->LTA4 LTC4 Synthase LTC4 Synthase LTA4->LTC4 Synthase LTC4 LTC4 LTC4 Synthase->LTC4 LTD4 LTD4 LTC4->LTD4 LTE4 LTE4 LTD4->LTE4 CysLT1 Receptor CysLT1 Receptor LTE4->CysLT1 Receptor binds Asthmatic Response Bronchoconstriction, Inflammation, Mucus Secretion CysLT1 Receptor->Asthmatic Response activates This compound / Montelukast This compound (Pranlukast) & Montelukast This compound / Montelukast->CysLT1 Receptor antagonizes

Caption: Mechanism of action of this compound and montelukast.

Comparative Efficacy in a Guinea Pig Model of Asthma

The ovalbumin (OVA)-sensitized guinea pig is a widely used and clinically relevant model for studying allergic asthma. This model recapitulates key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and bronchoconstriction upon allergen challenge. The following data, compiled from separate studies, illustrates the efficacy of both this compound (pranlukast) and montelukast in this model.

Table 1: Effect on Allergen-Induced Bronchoconstriction in OVA-Sensitized Guinea Pigs

CompoundRoute of AdministrationDoseInhibition of LTD₄-induced BronchoconstrictionReference
This compound (Pranlukast) Oral3 mg/kgSignificant inhibition[1]
Montelukast Oral10 µg/kgPotent inhibition (pA₂ 8.3)[2]

Table 2: Effect on Airway Inflammation in OVA-Sensitized Guinea Pigs

CompoundEndpointEffectReference
This compound (Pranlukast) Eosinophil infiltration in BALFSignificant reduction[3]
Montelukast Eosinophil accumulation in small airwaysBlocked accumulation[2]
Montelukast Total cell count in BALFSignificant reduction[4]

Experimental Protocols

Ovalbumin-Induced Asthma Model in Guinea Pigs

A representative experimental workflow for evaluating the efficacy of CysLT1 receptor antagonists in an ovalbumin-induced guinea pig model of asthma is detailed below.

Experimental Workflow cluster_sensitization Sensitization Phase (Days 0 & 7) cluster_treatment Treatment Phase (Day 21) cluster_challenge Allergen Challenge (Day 21) cluster_assessment Assessment Phase (Post-Challenge) sensitization Sensitization with Ovalbumin (OVA) and Al(OH)3 adjuvant (i.p.) treatment Oral administration of: - Vehicle - this compound - Montelukast sensitization->treatment 14 days challenge Aerosolized OVA Challenge treatment->challenge 1 hour pre-challenge AHR Measurement of Airway Hyperresponsiveness (e.g., to histamine or methacholine) challenge->AHR BALF Bronchoalveolar Lavage Fluid (BALF) Analysis (Cell counts, cytokine levels) challenge->BALF Histology Lung Histopathology (Inflammation, mucus production) challenge->Histology

Caption: Workflow for OVA-induced asthma model in guinea pigs.

Detailed Methodology:

  • Animal Model: Male Hartley guinea pigs (300-350 g) are used.

  • Sensitization: Animals are actively sensitized by intraperitoneal (i.p.) injections of ovalbumin (100 µg) emulsified in aluminum hydroxide (100 mg) on days 0 and 7.

  • Drug Administration: On day 21, animals are orally administered with either the vehicle, this compound, or montelukast one hour prior to the allergen challenge.

  • Allergen Challenge: Conscious animals are placed in a whole-body plethysmograph and exposed to an aerosol of 1% ovalbumin for a defined period (e.g., 60 seconds).

  • Measurement of Airway Hyperresponsiveness: Airway resistance and dynamic compliance are measured in response to increasing concentrations of a bronchoconstrictor agent like histamine or methacholine at a set time point after the OVA challenge (e.g., 24 hours).

  • Bronchoalveolar Lavage (BAL): At the end of the experiment, animals are euthanized, and a bronchoalveolar lavage is performed to collect fluid for the analysis of inflammatory cell infiltration (total and differential cell counts) and cytokine levels.

  • Histopathology: Lung tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation and periodic acid-Schiff (PAS) to evaluate mucus production.

Discussion and Conclusion

Both this compound (pranlukast) and montelukast demonstrate significant efficacy in preclinical models of asthma by antagonizing the CysLT1 receptor. The available data from separate studies in the ovalbumin-sensitized guinea pig model indicate that both compounds effectively inhibit allergen-induced bronchoconstriction and reduce airway inflammation, particularly eosinophil infiltration.

For researchers and drug development professionals, the choice between these two compounds for further investigation may depend on specific research questions, desired pharmacokinetic profiles, and the specific asthma phenotype being targeted. Both molecules serve as excellent tool compounds for probing the role of the cysteinyl leukotriene pathway in various respiratory and inflammatory diseases. Future preclinical studies directly comparing these two agents under identical experimental conditions would be invaluable for a more nuanced understanding of their subtle differences.

References

A Tale of Two Antagonists: Unraveling the Data on ONO-RS-411 and the Enigmatic ONO-RS-347

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of leukotriene receptor antagonists, ONO-RS-411, also widely known as Pranlukast or ONO-1078, stands as a well-documented compound with a clear mechanism of action and a history of clinical application. In stark contrast, ONO-RS-347 remains a far more elusive entity, with available data being sparse and largely historical. This guide seeks to provide a comprehensive overview of the existing experimental data for both compounds, highlighting the significant disparity in the depth of scientific literature.

ONO-RS-411 (Pranlukast/ONO-1078): A Profile of a Selective CysLT1 Antagonist

ONO-RS-411 (Pranlukast) is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory mediators that play a crucial role in the pathophysiology of asthma and other inflammatory conditions by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophil migration. Pranlukast effectively mitigates these effects by blocking the action of cysteinyl leukotrienes at the CysLT1 receptor.

Quantitative Performance Data

The following table summarizes key quantitative data for ONO-RS-411 (Pranlukast), demonstrating its potency and selectivity.

ParameterValueSpecies/SystemReference
CysLT1 Receptor Antagonism
IC50 vs. CysLT1~ 4 - 7 nMHuman
IC50 vs. CysLT23620 nMHuman
pKB vs. LTD47.0Guinea Pig Trachea[1]
Inhibition of Inflammatory Responses
IC50 vs. LTD4-induced TxB2 production0.24 µMGuinea Pig Lungs[2]
IC50 vs. Antigen-induced TxB2 production0.14 µMGuinea Pig Lungs[2]
Other Activities
TREK-2 Activator (pEC50)5.8Not Specified
Mechanism of Action: CysLT1 Receptor Blockade

The primary mechanism of action for ONO-RS-411 involves the competitive and selective antagonism of the CysLT1 receptor. This blockade prevents the binding of cysteinyl leukotrienes, thereby inhibiting downstream signaling pathways that lead to inflammatory responses.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane CysLT1 CysLT1 Receptor PLC Phospholipase C (PLC) CysLT1->PLC Activates CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLTs->CysLT1 Binds ONORS411 ONO-RS-411 (Pranlukast) ONORS411->CysLT1 Blocks IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Inflammatory_Response Inflammatory Response (Bronchoconstriction, Eosinophil Migration, etc.) Ca_release->Inflammatory_Response PKC->Inflammatory_Response

Caption: Simplified CysLT1 signaling pathway and ONO-RS-411 inhibition.
Experimental Protocols

Detailed experimental methodologies for evaluating the efficacy of ONO-RS-411 have been described in various studies. A representative experimental workflow for assessing the antagonist activity on smooth muscle contraction is outlined below.

Experimental_Workflow start Start: Isolate Guinea Pig Tracheal Rings suspend Suspend Rings in Organ Bath with Krebs-Henseleit Solution start->suspend equilibrate Equilibrate under Tension (e.g., 1g) for 60-90 min suspend->equilibrate preincubate Pre-incubate with ONO-RS-411 or Vehicle for 30 min equilibrate->preincubate ltd4 Add Cumulative Concentrations of LTD4 preincubate->ltd4 record Record Isotonic Contractions ltd4->record analyze Analyze Data: Construct Dose-Response Curves Calculate pA2 or IC50 values record->analyze end End analyze->end

Caption: Workflow for assessing antagonist effects on airway smooth muscle.

This compound: An Obscure Counterpart

Information regarding this compound is exceedingly limited in the public domain. The primary reference to this compound is a 1985 publication that identifies it, alongside ONO-RS-411, as a novel leukotriene antagonist.[3] One source suggests that this compound may be a dioxane derivative.[3]

Due to the lack of available data, a quantitative comparison with ONO-RS-411 is not possible. No IC50 values, detailed mechanisms of action, or specific experimental protocols for this compound have been identified in the conducted searches. The significant gap in research and reporting on this compound since its initial mention suggests it may have been discontinued in early development or was not pursued for further investigation.

Head-to-Head Comparison: An Unfulfilled Objective

A direct, data-driven comparison of this compound and ONO-RS-411 is unachievable based on the currently accessible scientific literature. While ONO-RS-411 (Pranlukast) has a well-defined profile as a selective CysLT1 antagonist with a wealth of supporting experimental data, this compound remains an undefined entity from a pharmacological and biochemical standpoint.

Conclusion

This guide highlights the stark contrast in the scientific community's knowledge of ONO-RS-411 and this compound. ONO-RS-411 (Pranlukast) is a thoroughly characterized CysLT1 receptor antagonist with proven efficacy in preclinical models and clinical use. Its mechanism of action and quantitative performance are well-documented. Conversely, this compound is a compound of historical note with virtually no publicly available data to allow for a meaningful scientific comparison. For researchers and drug development professionals, ONO-RS-411 provides a solid foundation of data for further investigation or as a reference compound. The scientific trail for this compound, however, appears to have gone cold, leaving its properties and potential a matter of speculation.

References

ONO-RS-347: A Comparative Analysis of a Cysteinyl Leukotriene Receptor 1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ONO-RS-347 is a compound identified as a leukotriene C4 and D4 antagonist, placing it within the class of drugs targeting the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] These receptors are pivotal in the pathophysiology of asthma and other allergic and inflammatory conditions, mediating responses such as bronchoconstriction and inflammatory cell recruitment. This guide provides a comparative validation of this compound as a CysLT1 antagonist, contextualized with established therapeutic agents: Montelukast, Zafirlukast, and Pranlukast. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide will leverage data from Pranlukast (also known as ONO-1078), a structurally related and extensively studied CysLT1 antagonist from the same discovery program, to provide a robust comparative framework.

Data Presentation: Comparative Antagonist Potency

The following tables summarize the in vitro binding affinities and functional potencies of Pranlukast, Montelukast, and Zafirlukast for the CysLT1 receptor. This quantitative data is essential for comparing the relative potency of these antagonists.

Table 1: CysLT1 Receptor Binding Affinity

CompoundBinding Affinity (Ki) [nM]Binding Affinity (IC50) [nM]
Pranlukast (ONO-1078)Not explicitly quantified0.8 - 7
Montelukast1.144.9
Zafirlukast0.861.7 - 1.9

Lower values indicate higher binding affinity.

Table 2: CysLT1 Functional Antagonism

CompoundFunctional Potency (IC50) [nM]Assay Type
Pranlukast (ONO-1078)4 - 7Inhibition of LTD4-induced responses
Montelukast0.5 - 2.3Inhibition of LTD4-induced responses
Zafirlukast1.8 - 14.0Inhibition of LTD4-induced responses

Lower values indicate higher functional potency.

Signaling Pathways and Mechanism of Action

Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are inflammatory mediators that exert their effects by binding to CysLT1 receptors, which are G-protein coupled receptors (GPCRs). Activation of the CysLT1 receptor initiates a signaling cascade that results in increased intracellular calcium concentrations, leading to smooth muscle contraction and other pro-inflammatory responses. CysLT1 antagonists, including this compound and its comparators, act by competitively blocking the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby inhibiting this signaling pathway.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1R CysLT1 Receptor (GPCR) CysLTs->CysLT1R Binds PLC Phospholipase C (PLC) CysLT1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Antagonist This compound (CysLT1 Antagonist) Antagonist->CysLT1R Blocks Ca2_Cyto Increased Intracellular Ca2+ ER->Ca2_Cyto Releases Ca2+ Ca2_ER Ca2+ Response Cellular Responses (e.g., Bronchoconstriction) Ca2_Cyto->Response Leads to

CysLT1 Receptor Signaling Pathway and Antagonist Inhibition.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and comparison of CysLT1 antagonists.

Radioligand Binding Assay

This assay quantifies the binding affinity of a compound for the CysLT1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound and comparator antagonists for the CysLT1 receptor.

Materials:

  • Cell membranes expressing the CysLT1 receptor (e.g., from transfected cell lines or lung tissue).

  • Radiolabeled CysLT1 ligand (e.g., [3H]-LTD4).

  • Test compounds (this compound, Montelukast, Zafirlukast, Pranlukast).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate a fixed concentration of [3H]-LTD4 with the CysLT1 receptor-expressing membranes in the presence of varying concentrations of the unlabeled antagonist.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare CysLT1 Receptor Membranes B Incubate Membranes with [3H]-LTD4 and Antagonist A->B C Separate Bound and Free Ligand via Filtration B->C D Wash Filters to Remove Non-specific Binding C->D E Quantify Radioactivity with Scintillation Counter D->E F Calculate IC50 and Ki Values E->F

References

A Comparative Efficacy Analysis of ONO-RS-347 and Other Leukotriene Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of ONO-RS-347, a potent antagonist of leukotriene C4 and D4, with other established leukotriene inhibitors, namely Montelukast, Zafirlukast, and Pranlukast. The data presented herein is collated from various preclinical studies to offer an objective performance assessment supported by experimental evidence.

Introduction to Leukotriene Inhibitors

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent inflammatory lipid mediators derived from arachidonic acid. They play a pivotal role in the pathophysiology of asthma and other inflammatory diseases by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophil migration. Leukotriene receptor antagonists (LTRAs) function by competitively blocking the CysLT1 receptor, thereby attenuating the inflammatory cascade. This compound is identified as an orally active and potent antagonist of both leukotriene C4 and D4, showing promise in the research of allergic asthma and immediate hypersensitivity diseases[1].

Comparative Efficacy Data

The efficacy of leukotriene inhibitors is commonly quantified by their inhibitory constants (Ki), the concentration required to inhibit 50% of a biological response (IC50), and their pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency.

In Vitro Efficacy Comparison

The following table summarizes the in vitro efficacy of this compound and its comparators in guinea pig models, a standard preclinical model for asthma research.

CompoundAssayTargetQuantitative MetricValueSpecies/Tissue
This compound LTD4-induced ContractionCysLT1 ReceptorpA2 8.6 Guinea Pig Trachea
MontelukastLTD4-induced ContractionCysLT1 ReceptorpA29.3Guinea Pig Trachea[2]
Pranlukast (ONO-RS-411)LTD4-induced ContractionCysLT1 ReceptorpA28.0Guinea Pig Trachea
ZafirlukastLTD4-induced Mucus SecretionCysLT1 ReceptorIC500.6 µMGuinea Pig Trachea[3][4]
PranlukastLTD4-induced Mucus SecretionCysLT1 ReceptorIC500.3 µMGuinea Pig Trachea[3][4]

Note: pA2 values are derived from functional antagonism assays and provide a measure of the antagonist's potency. A higher pA2 value indicates a more potent antagonist.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

Leukotriene Signaling Pathway and Point of Inhibition

The diagram below illustrates the synthesis of leukotrienes from arachidonic acid and their subsequent binding to the CysLT1 receptor, leading to inflammatory responses. It also highlights the point of intervention for leukotriene receptor antagonists like this compound.

Arachidonic Acid Arachidonic Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic Acid->5-Lipoxygenase LTA4 LTA4 5-Lipoxygenase->LTA4 LTC4 Synthase LTC4 Synthase LTA4->LTC4 Synthase LTC4 LTC4 LTC4 Synthase->LTC4 LTD4 LTD4 LTC4->LTD4 LTE4 LTE4 LTD4->LTE4 CysLT1 Receptor CysLT1 Receptor LTD4->CysLT1 Receptor binds to Inflammatory Response Inflammatory Response CysLT1 Receptor->Inflammatory Response activates This compound & Comparators This compound & Comparators This compound & Comparators->CysLT1 Receptor antagonizes

Leukotriene signaling pathway and antagonist intervention point.
Experimental Workflow for Guinea Pig Trachea Contraction Assay

This diagram outlines the key steps involved in the in vitro guinea pig trachea contraction assay used to determine the pA2 values of leukotriene receptor antagonists.

cluster_0 Tissue Preparation cluster_1 Experimental Procedure cluster_2 Data Analysis Isolate Guinea Pig Trachea Isolate Guinea Pig Trachea Cut into Rings Cut into Rings Isolate Guinea Pig Trachea->Cut into Rings Mount in Organ Bath Mount in Organ Bath Cut into Rings->Mount in Organ Bath Equilibrate Tissue Equilibrate Tissue Mount in Organ Bath->Equilibrate Tissue Add Antagonist (this compound or Comparator) Add Antagonist (this compound or Comparator) Equilibrate Tissue->Add Antagonist (this compound or Comparator) Cumulative Addition of Agonist (LTD4) Cumulative Addition of Agonist (LTD4) Add Antagonist (this compound or Comparator)->Cumulative Addition of Agonist (LTD4) Record Contraction Record Contraction Cumulative Addition of Agonist (LTD4)->Record Contraction Construct Dose-Response Curves Construct Dose-Response Curves Record Contraction->Construct Dose-Response Curves Calculate pA2 Value Calculate pA2 Value Construct Dose-Response Curves->Calculate pA2 Value

Workflow for determining antagonist potency in guinea pig trachea.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Guinea Pig Tracheal Smooth Muscle Contraction Assay (for pA2 determination)

Objective: To determine the potency of a leukotriene receptor antagonist in inhibiting LTD4-induced smooth muscle contraction.

Methodology:

  • Tissue Preparation: Male Hartley guinea pigs are euthanized, and the tracheas are excised. The trachea is cleaned of adhering connective tissue and cut into rings approximately 2-3 mm in width.

  • Mounting: Each tracheal ring is suspended between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

  • Tension and Equilibration: An initial tension of 1.0 g is applied to the tracheal rings, and they are allowed to equilibrate for at least 60 minutes. During this period, the bath solution is changed every 15 minutes.

  • Antagonist Incubation: The test antagonist (e.g., this compound, Montelukast, Pranlukast) is added to the organ bath at a specific concentration and incubated for a predetermined period (e.g., 30 minutes).

  • Agonist Challenge: A cumulative concentration-response curve to LTD4 is generated by adding increasing concentrations of LTD4 to the organ bath. The contractile response is measured isometrically using a force-displacement transducer.

  • Data Analysis: The concentration-response curves for LTD4 in the absence and presence of the antagonist are plotted. The pA2 value is then calculated using a Schild plot analysis. A pA2 value is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to elicit the same response.

Radioligand Binding Assay (for Ki determination)

Objective: To determine the binding affinity of a compound to the CysLT1 receptor.

Methodology:

  • Membrane Preparation: Guinea pig lung tissue is homogenized in an ice-cold buffer and centrifuged to isolate the cell membranes containing the CysLT1 receptors. The protein concentration of the membrane preparation is determined.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled leukotriene (e.g., [3H]LTD4) and varying concentrations of the unlabeled test compound.

  • Separation: The binding reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Conclusion

The available preclinical data indicates that this compound is a potent leukotriene receptor antagonist, with an in vitro efficacy in the same range as other established inhibitors like Montelukast and Pranlukast in the guinea pig trachea model. Specifically, its pA2 value of 8.6 suggests a high level of potency in antagonizing LTD4-induced bronchoconstriction. Further comparative studies, particularly in in vivo models and eventually in clinical settings, would be necessary to fully elucidate its therapeutic potential relative to existing treatments for asthma and other inflammatory airway diseases. The experimental protocols provided in this guide offer a standardized framework for such future investigations.

References

Head-to-Head Comparison: ONO-RS-347 and Zafirlukast in Leukotriene Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of respiratory research and drug development, particularly in the context of asthma and allergic inflammatory diseases, leukotriene receptor antagonists (LTRAs) represent a cornerstone of therapeutic intervention. This guide provides a detailed head-to-head comparison of two such antagonists: ONO-RS-347 and the well-established drug, zafirlukast. The comparison focuses on their mechanism of action, pharmacological effects, and the experimental methodologies used to evaluate their performance.

Overview and Mechanism of Action

Both this compound and zafirlukast are antagonists of cysteinyl leukotrienes (CysLTs), which are potent inflammatory mediators involved in the pathophysiology of asthma.[1][2] These leukotrienes, including LTC4, LTD4, and LTE4, are responsible for bronchoconstriction, increased vascular permeability, and mucus secretion in the airways.[1]

This compound is described as an orally active and potent antagonist of leukotriene C4 and D4.[2] Its primary mechanism is the inhibition of LTD4-induced bronchoconstriction.[2]

Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[3] By blocking this receptor, zafirlukast prevents the binding of cysteinyl leukotrienes, thereby mitigating their pro-inflammatory and bronchoconstrictive effects.[3][4]

The signaling pathway of cysteinyl leukotrienes and the point of intervention for antagonists like this compound and zafirlukast are illustrated below.

cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1 CysLT1 Receptor PLC Phospholipase C CysLT1->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLTs->CysLT1 Binds & Activates Antagonist This compound or Zafirlukast Antagonist->CysLT1 Blocks Ca2_release Ca2+ Release ER->Ca2_release Cellular_Response Cellular Responses (Bronchoconstriction, Inflammation) Ca2_release->Cellular_Response

Figure 1: Cysteinyl Leukotriene Signaling Pathway and Antagonist Intervention.

Pharmacological Profile and Performance Data

A direct comparison of potency requires data from standardized assays. While specific IC50 and Ki values for this compound are not available, some quantitative data for zafirlukast has been reported.

CompoundTargetAssay TypeResultReference
This compound LTC4, LTD4-Potent antagonist[2]
LTD4In vivo bronchoconstrictionInhibits LTD4-induced bronchoconstriction in guinea pigs[2]
Zafirlukast CysLT1 ReceptorInhibition of LTD4-evoked mucus secretion (in vitro, guinea pig trachea)IC50: 0.6 µM[5]
Volume-Regulated Anion Channel (VRAC)VRAC Inhibition (in vitro, HEK293 cells)IC50: ~17 µM[6][7]

Experimental Protocols for Head-to-Head Comparison

To directly compare the efficacy of this compound and zafirlukast, a series of standardized in vitro and in vivo experiments would be required. The following are detailed protocols for key assays.

Radioligand Binding Assay for CysLT1 Receptor Affinity

This assay determines the binding affinity (Ki) of a compound to the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

prep Prepare CysLT1 Receptor Source (e.g., cell membranes) incubation Incubate with [3H]LTD4 (radioligand) and varying concentrations of This compound or Zafirlukast prep->incubation separation Separate Bound and Free Radioligand (via filtration) incubation->separation quantification Quantify Bound Radioactivity (scintillation counting) separation->quantification analysis Data Analysis (calculate IC50 and Ki values) quantification->analysis

Figure 2: Workflow for a Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the CysLT1 receptor (e.g., human lung parenchyma) in a cold lysis buffer.[8]

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.[9]

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled leukotriene (e.g., [3H]LTD4), and varying concentrations of the unlabeled antagonist (this compound or zafirlukast).[9][10][11][12]

    • Include controls for total binding (radioligand and membranes only) and non-specific binding (with an excess of unlabeled ligand).[10]

    • Incubate the plate to allow the binding to reach equilibrium.[9][10]

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate membrane-bound from free radioligand.[9]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.[9]

    • Measure the radioactivity retained on the filters using a scintillation counter.[9]

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.[4]

Calcium Mobilization Assay for Functional Antagonism

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration that occurs upon CysLT1 receptor activation.

Experimental Workflow:

cell_prep Plate CysLT1-expressing cells (e.g., HEK293) dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_prep->dye_loading incubation Incubate cells with varying concentrations of this compound or Zafirlukast dye_loading->incubation stimulation Stimulate with a CysLT1 agonist (e.g., LTD4) incubation->stimulation measurement Measure changes in intracellular calcium via fluorescence stimulation->measurement analysis Data Analysis (determine IC50 for inhibition) measurement->analysis

Figure 3: Workflow for a Calcium Mobilization Assay.

Detailed Protocol:

  • Cell Culture:

    • Culture a cell line that expresses the CysLT1 receptor (e.g., HEK293 cells transfected with the human CysLT1 receptor) in 96-well plates.[13][14][15]

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.[13][16]

  • Antagonist Incubation:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of this compound or zafirlukast to the wells and incubate for a short period.[13]

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Add a CysLT1 agonist, such as LTD4, to the wells to stimulate calcium release.[17]

    • Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.[13][15]

  • Data Analysis:

    • Calculate the percentage of inhibition of the calcium response at each antagonist concentration.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.[13]

In Vivo Model of Leukotriene D4-Induced Bronchoconstriction

This in vivo assay assesses the ability of an antagonist to inhibit bronchoconstriction induced by LTD4 in an animal model, typically guinea pigs.[18][19][20]

Detailed Protocol:

  • Animal Preparation:

    • Anesthetize and mechanically ventilate guinea pigs.[21]

    • Monitor respiratory parameters, such as pulmonary resistance and dynamic compliance.[19]

  • Drug Administration:

    • Administer this compound, zafirlukast, or a vehicle control to the animals, typically via the intravenous or oral route.

  • LTD4 Challenge:

    • After a set pre-treatment time, challenge the animals with an intravenous injection or aerosol administration of LTD4 to induce bronchoconstriction.[19][22]

  • Measurement of Bronchoconstriction:

    • Record the changes in pulmonary mechanics following the LTD4 challenge.

  • Data Analysis:

    • Compare the magnitude of the bronchoconstrictor response in the antagonist-treated groups to the control group to determine the percentage of inhibition.

Conclusion

Both this compound and zafirlukast target the cysteinyl leukotriene pathway, a critical mediator of asthma and allergic inflammation. While zafirlukast is a well-characterized CysLT1 receptor antagonist with established clinical use, data on this compound is more limited. The experimental protocols detailed in this guide provide a framework for conducting a rigorous head-to-head comparison of these two compounds. Such studies would be invaluable for elucidating the relative potency and efficacy of this compound and furthering the development of novel respiratory therapeutics.

References

ONO-RS-347: A Comparative Analysis of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

New Guide Provides In-Depth Comparison of ONO-RS-347's Receptor Selectivity Profile

Osaka, Japan – December 15, 2025 – In the pursuit of therapeutic agents with high specificity and minimal off-target effects, a comprehensive understanding of a compound's interaction with a wide array of molecular targets is paramount. This guide provides a comparative analysis of the receptor cross-reactivity of this compound, a potent leukotriene D4 (LTD4) receptor antagonist. Due to the limited publicly available, comprehensive receptor screening data for this compound, this comparison leverages data from the closely related compound, pranlukast (ONO-1078), and other marketed leukotriene receptor antagonists, montelukast and zafirlukast, to provide a representative selectivity profile for this class of drugs.

This compound is a selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, a key mediator in the pathophysiology of asthma and other inflammatory conditions. The therapeutic efficacy of leukotriene receptor antagonists is directly linked to their high affinity for the CysLT1 receptor, while their safety profile is contingent on their low affinity for other receptors, thereby minimizing the potential for adverse drug reactions.

Quantitative Comparison of Receptor Affinities

The following table summarizes the binding affinities of pranlukast, montelukast, and zafirlukast for their primary target, the CysLT1 receptor, and key off-target receptors where interactions have been identified. It is important to note that a comprehensive screening panel for this compound is not publicly available, and the data for pranlukast is presented as a surrogate.

CompoundPrimary TargetKᵢ / IC₅₀ (nM)Off-Target ReceptorKᵢ / IC₅₀ (nM)
Pranlukast (ONO-1078) CysLT₁ Receptor~4-7CysLT₂ Receptor3620
Histamine H₁ Receptor>10,000
Acetylcholine M₃ Receptor>10,000
Serotonin 5-HT₂A Receptor>10,000*
Montelukast CysLT₁ Receptor2.3[1]Adenosine A₃ Receptor43[1]
MAP kinase p38 alpha856[1]
Zafirlukast CysLT₁ Receptor8.7[1]MAP kinase ERK2538[1]
Soluble Epoxide Hydrolase800[2]
PPARγ2490 (EC₅₀)[2]

*Based on functional data showing no inhibitory effect on bronchoconstriction induced by agonists for these receptors at high concentrations of pranlukast.[3][4]

Experimental Protocols

The determination of receptor cross-reactivity is a critical step in drug development. The data presented in this guide is typically generated using standardized in vitro assays.

Radioligand Binding Assays

Radioligand binding assays are a common method to determine the affinity of a test compound for a specific receptor. The general workflow for such an assay is as follows:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Source Receptor Source (e.g., cell membranes, recombinant protein) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_Source->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-LTD₄) Radioligand->Incubation Test_Compound Test Compound (this compound or comparator) Test_Compound->Incubation Filtration Separate Bound from Unbound Radioligand (e.g., filtration) Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification Analysis Data Analysis (IC₅₀/Kᵢ determination) Quantification->Analysis

Caption: Workflow of a radioligand binding assay.

Methodology:

  • Preparation of Receptor Membranes: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

  • Incubation: A constant concentration of a specific radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound.

  • Separation: The reaction is terminated, and the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the effect of a compound on the signaling pathway downstream of receptor activation. For example, to assess the selectivity of pranlukast, in vivo studies in guinea pigs measured its effect on bronchoconstriction induced by various agents.

G cluster_animal Animal Model cluster_treatment Treatment cluster_challenge Challenge cluster_measurement Measurement & Analysis Animal Guinea Pig Treatment Administer Pranlukast (or vehicle control) Animal->Treatment Challenge Induce Bronchoconstriction (e.g., histamine, serotonin, acetylcholine) Treatment->Challenge Measurement Measure Airway Resistance Challenge->Measurement Analysis Compare effect of Pranlukast to vehicle control Measurement->Analysis

Caption: In vivo functional assay for selectivity.

Methodology:

  • Animal Preparation: Anesthetized guinea pigs are instrumented to measure airway resistance.

  • Drug Administration: The test compound (e.g., pranlukast) or a vehicle is administered, typically intravenously or orally.

  • Bronchoconstrictor Challenge: A specific agonist for a non-target receptor (e.g., histamine, serotonin, acetylcholine) is administered to induce bronchoconstriction.

  • Measurement: The change in airway resistance is measured.

  • Analysis: The ability of the test compound to inhibit the bronchoconstrictor response is determined. A lack of inhibition indicates selectivity for the primary target over the receptor being challenged. Pranlukast has been shown to be highly selective, with no inhibitory effect on bronchoconstriction induced by a range of agents including histamine, acetylcholine, and serotonin.[3][4]

Signaling Pathways and Cross-Reactivity

The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to an increase in intracellular calcium and subsequent smooth muscle contraction and inflammatory responses. Off-target effects can arise if a compound interacts with other GPCRs that modulate different signaling cascades.

G cluster_cyslt1 CysLT₁ Receptor Signaling (Primary Target) cluster_offtarget Potential Off-Target Signaling LTD4 LTD₄ CysLT1 CysLT₁ Receptor LTD4->CysLT1 Gq11 Gq/11 CysLT1->Gq11 PLC PLC Gq11->PLC IP3 IP₃ PLC->IP3 Ca2 ↑ [Ca²⁺]ᵢ IP3->Ca2 Response Smooth Muscle Contraction Inflammation Ca2->Response ONO_RS_347 This compound (Antagonist) ONO_RS_347->CysLT1 Ligand Endogenous Ligand Off_Target_R Off-Target Receptor (e.g., Adenosine A₃) Ligand->Off_Target_R Gi Gi Off_Target_R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Off_Target_Response Altered Cellular Function cAMP->Off_Target_Response Montelukast Montelukast (Potential Interaction) Montelukast->Off_Target_R

Caption: CysLT1 signaling vs. potential off-target pathway.

Conclusion

While direct, comprehensive cross-reactivity data for this compound is not extensively available in the public domain, the information from closely related leukotriene receptor antagonists suggests a high degree of selectivity for the CysLT1 receptor. The available functional data for pranlukast (ONO-1078) indicates a lack of activity at several other key GPCRs involved in airway function. However, data from montelukast and zafirlukast highlight the potential for off-target interactions with other receptors and signaling pathways. A thorough in vitro receptor screening panel for this compound would be necessary to definitively establish its cross-reactivity profile and further confirm its safety and selectivity.

References

A Comparative Guide to Phospholipase A2 Inhibition in Inflammation: ONO-RS-082 vs. Other PLA2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the secretory phospholipase A2 (sPLA2) inhibitor, ONO-RS-082, with other classes of phospholipase A2 (PLA2) inhibitors in the context of inflammation. The information presented is collated from preclinical and clinical studies to support research and development in anti-inflammatory therapeutics.

Note: Information on "ONO-RS-347" is scarce in publicly available scientific literature. This guide will focus on the closely related and well-documented compound, ONO-RS-082, a known PLA2 inhibitor.

Introduction to Phospholipase A2 in Inflammation

Phospholipase A2 (PLA2) enzymes are critical regulators of the inflammatory cascade. They catalyze the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid (AA) and lysophospholipids.[1] AA is the precursor to a wide array of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, which are synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[2][3] Given their pivotal role in initiating the inflammatory response, PLA2 enzymes are a key target for the development of anti-inflammatory drugs.[4][5]

There are several families of PLA2 enzymes, with the most studied in the context of inflammation being:

  • Secretory PLA2 (sPLA2): A family of low molecular weight, calcium-dependent enzymes that are secreted from cells and are often upregulated during inflammation.[6]

  • Cytosolic PLA2 (cPLA2): Calcium-dependent enzymes that translocate to cellular membranes upon activation and show a high selectivity for arachidonic acid-containing phospholipids.[4][7]

  • Calcium-independent PLA2 (iPLA2): Enzymes that do not require calcium for their activity and are involved in various cellular processes, including membrane remodeling and signaling.[5]

Comparative Analysis of PLA2 Inhibitors

This section compares the sPLA2 inhibitor ONO-RS-082 with other notable PLA2 inhibitors, focusing on their mechanism of action, potency, and application in inflammatory models.

Inhibitor Target PLA2 Family Mechanism of Action Reported IC50 Key Therapeutic Indications (Investigational)
ONO-RS-082 sPLA2, iPLA2Reversible inhibitor of phospholipase A2.[8][9]1.0 µM for PLA2[8]Inflammation, Pulmonary Hypertension[8]
Varespladib (LY315920) sPLA2 (Group IIA, V, X)Potent inhibitor of sPLA2, disrupting the first step of the arachidonic acid pathway.[10][11]9 nM for human sPLA2-IIA[12]Acute Coronary Syndrome, Snakebite Envenoming[10][13]
AVX001 cPLA2αInhibits cPLA2α, leading to a balanced reduction of prostaglandins and leukotrienes.[7]Not specifiedPsoriasis[7]
AX059 cPLA2Inhibits cPLA2, leading to immunomodulatory effects.[14]Not specifiedExperimental Autoimmune Encephalomyelitis (model for Multiple Sclerosis)[14]

Signaling Pathways and Experimental Workflows

The Arachidonic Acid Inflammatory Pathway

The following diagram illustrates the central role of PLA2 in the arachidonic acid cascade, leading to the production of pro-inflammatory eicosanoids. Inhibition of PLA2 is a key strategy to downregulate this pathway.

Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes LOX Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation PLA2 PLA2 COX COX LOX LOX

Caption: The Arachidonic Acid Cascade and PLA2 Inhibition.

Mechanism of sPLA2 Inhibition by Varespladib

Varespladib acts as a potent inhibitor of sPLA2 enzymes, thereby preventing the release of arachidonic acid from membrane phospholipids and halting the downstream inflammatory cascade.[11]

cluster_cell Cell Membrane Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid sPLA2 sPLA2 sPLA2->Membrane Phospholipids Hydrolysis Varespladib Varespladib Varespladib->sPLA2 Inhibition Inflammation Inflammation Arachidonic Acid->Inflammation

Caption: Varespladib inhibits sPLA2, blocking inflammation.

Experimental Workflow: In Vitro PLA2 Inhibition Assay

This diagram outlines a typical workflow for assessing the inhibitory activity of a compound against PLA2 in vitro.

Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions Incubate Inhibitor with PLA2 Incubate Inhibitor with PLA2 Prepare Inhibitor Dilutions->Incubate Inhibitor with PLA2 Add Substrate Add Substrate Incubate Inhibitor with PLA2->Add Substrate Measure Activity Measure Activity Add Substrate->Measure Activity Calculate IC50 Calculate IC50 Measure Activity->Calculate IC50

Caption: Workflow for in vitro PLA2 inhibition screening.

Detailed Experimental Protocols

ONO-RS-082 Inhibition of PGE2 Release

  • Objective: To determine the effect of ONO-RS-082 on prostaglandin E2 (PGE2) release in an inflammatory cell model.

  • Cell Model: P. aeruginosa strain PAO1-induced polymorphonuclear cells (PMNs).

  • Methodology:

    • PMNs are stimulated with P. aeruginosa strain PAO1 in the presence or absence of ONO-RS-082 (10 µM).

    • After an appropriate incubation period, the cell supernatant is collected.

    • PGE2 levels in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Observed Result: ONO-RS-082 largely prevents PAO1-induced PGE2 release, demonstrating its inhibitory effect on the PLA2-mediated inflammatory pathway.[8]

Varespladib In Vitro sPLA2 Inhibition Assay (Chromogenic)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of varespladib against human sPLA2-IIA.

  • Materials:

    • Human recombinant sPLA2-IIA

    • Chromogenic substrate (e.g., diheptanoyl thio-PC)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Varespladib

    • Assay buffer

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare serial dilutions of varespladib in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the varespladib dilutions or vehicle control.

    • Add the sPLA2-IIA enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Prepare the substrate solution containing the chromogenic substrate and DTNB in the assay buffer.

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Monitor the change in absorbance at 414 nm over time using a microplate reader. The absorbance increases as the substrate is hydrolyzed by sPLA2, and the resulting free thiol reacts with DTNB.

    • Calculate the rate of reaction for each varespladib concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the varespladib concentration and fit the data to a dose-response curve to calculate the IC50 value.[12]

In Vivo Efficacy of Varespladib in a Snake Venom-Induced Myotoxicity Model

  • Objective: To evaluate the protective effect of varespladib against snake venom-induced muscle damage in vivo.

  • Animal Model: Mice (e.g., C57BL/6).

  • Methodology:

    • Administer varespladib (e.g., intravenously or orally) to the treatment group of mice. A vehicle control is administered to the control group.

    • After a predetermined time, inject a myotoxic dose of snake venom (e.g., from Bothrops asper) or purified myotoxic PLA2 into the gastrocnemius muscle of all mice.

    • At a specified time point (e.g., 24 hours) post-injection, collect blood samples to measure plasma creatine kinase (CK) activity, a marker of muscle damage.

    • Euthanize the mice and dissect the gastrocnemius muscles for histological analysis to assess muscle fiber necrosis and inflammatory cell infiltration.

  • Observed Result: Varespladib has been shown to significantly reduce plasma CK levels and muscle damage in animal models of snake envenomation, demonstrating its potent in vivo efficacy against sPLA2-mediated myotoxicity.[13]

Conclusion

The inhibition of phospholipase A2 presents a compelling strategy for the management of inflammatory diseases. ONO-RS-082 and other PLA2 inhibitors like Varespladib have demonstrated significant anti-inflammatory effects in various preclinical models by targeting the initial step of the arachidonic acid cascade. While sPLA2 inhibitors like Varespladib have shown promise, particularly in the context of acute and severe inflammation such as snakebite envenoming, cPLA2α inhibitors are being explored for chronic inflammatory conditions like psoriasis and multiple sclerosis. The choice of a specific PLA2 inhibitor for therapeutic development will depend on the targeted disease pathology and the specific roles of the different PLA2 isoforms in that condition. Further research and clinical trials are necessary to fully elucidate the therapeutic potential and safety profiles of these compounds in various inflammatory disorders.

References

ONO-RS-347: An In Vitro Specificity Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro specificity of ONO-RS-347, a potent antagonist of leukotriene C4 and D4. Due to the limited public availability of a broad off-target screening panel for this compound, this guide leverages data on the closely related and often interchangeably named compound, pranlukast (ONO-1078), to provide insights into its potential off-target interactions.

On-Target and Off-Target Activity Profile

This compound is a selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. Its high affinity for the CysLT1 receptor is central to its mechanism of action in blocking the pro-inflammatory effects of leukotrienes. However, like many small molecule inhibitors, understanding its activity at other receptors is crucial for a complete specificity profile.

TargetLigand/SubstrateAssay TypeTest SpeciesIC50/Ki (nM)Reference(s)
On-Target
CysLT1 Receptor[3H]LTD4Radioligand BindingHuman~4 - 7
Known Off-Targets
CysLT2 Receptor[3H]LTC4Radioligand BindingHuman3620
P2Y6 ReceptorUDPInositol PhosphateHuman150[1]
P2Y1 ReceptorADPInositol PhosphateHuman<1000[1]
Volume-Regulated Anion Channel (VRAC)N/AElectrophysiologyHuman~17,000[2][3]

Note: The data presented for off-target interactions are for pranlukast, which is structurally and functionally analogous to this compound.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental procedures, the following diagrams are provided.

cluster_0 Leukotriene Signaling Pathway Arachidonic Acid Arachidonic Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic Acid->5-Lipoxygenase LTA4 LTA4 5-Lipoxygenase->LTA4 LTC4 Synthase LTC4 Synthase LTA4->LTC4 Synthase LTC4 LTC4 LTC4 Synthase->LTC4 LTD4 LTD4 LTC4->LTD4 LTE4 LTE4 LTD4->LTE4 CysLT1 Receptor CysLT1 Receptor LTD4->CysLT1 Receptor Inflammatory Response Inflammatory Response CysLT1 Receptor->Inflammatory Response Gq-PLC-IP3-Ca2+ This compound This compound This compound->CysLT1 Receptor

Caption: Leukotriene Signaling Pathway and this compound Inhibition.

cluster_1 Radioligand Displacement Assay Workflow Prepare Membranes Prepare Membranes Incubate Incubate Prepare Membranes->Incubate Filter & Wash Filter & Wash Incubate->Filter & Wash Scintillation Counting Scintillation Counting Filter & Wash->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis Radioligand Radioligand Radioligand->Incubate This compound (Competitor) This compound (Competitor) This compound (Competitor)->Incubate

Caption: Workflow of a Radioligand Displacement Binding Assay.

cluster_2 This compound Specificity Profile This compound This compound High Affinity Binding High Affinity Binding This compound->High Affinity Binding Low Affinity Binding Low Affinity Binding This compound->Low Affinity Binding CysLT1 Receptor CysLT1 Receptor High Affinity Binding->CysLT1 Receptor CysLT2 Receptor CysLT2 Receptor Low Affinity Binding->CysLT2 Receptor P2Y Receptors P2Y Receptors Low Affinity Binding->P2Y Receptors VRAC VRAC Low Affinity Binding->VRAC

Caption: Logical Relationship of this compound Target Specificity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for assessing the in vitro specificity of a CysLT1 receptor antagonist.

CysLT1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of this compound to the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes prepared from a cell line overexpressing the human CysLT1 receptor (e.g., U937 cells).

    • [3H]-LTD4 (Radioligand).

    • This compound (Test Compound).

    • Unlabeled LTD4 (for determining non-specific binding).

    • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 10 mM CaCl2, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • In a 96-well plate, add binding buffer, a fixed concentration of [3H]-LTD4 (e.g., 0.5 nM), and varying concentrations of this compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled LTD4 (e.g., 1 µM).

    • Initiate the binding reaction by adding the cell membrane preparation (e.g., 20-40 µg of protein per well).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-LTD4 binding) by non-linear regression analysis. The Ki value can be calculated using the Cheng-Prusoff equation.

Functional Antagonism of LTD4-Induced Bronchoconstriction in Guinea Pig Trachea

This ex vivo assay assesses the functional potency of this compound in a physiologically relevant tissue.

  • Materials:

    • Male Hartley guinea pigs.

    • Krebs-Henseleit solution (oxygenated with 95% O2 / 5% CO2).

    • Leukotriene D4 (LTD4).

    • This compound.

    • Organ bath setup with isometric force transducers.

  • Procedure:

    • Isolate the trachea from a euthanized guinea pig and prepare tracheal ring segments.

    • Suspend the tracheal rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C under an optimal resting tension.

    • Allow the tissues to equilibrate for at least 60 minutes.

    • Generate a cumulative concentration-response curve to LTD4 to establish a baseline contractile response.

    • Wash the tissues and allow them to return to baseline.

    • Incubate the tracheal rings with various concentrations of this compound or vehicle for a predetermined period (e.g., 30-60 minutes).

    • Generate a second cumulative concentration-response curve to LTD4 in the presence of this compound.

    • Analyze the data to determine the rightward shift in the LTD4 concentration-response curve caused by this compound.

    • Calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.

Conclusion

The available in vitro data demonstrates that this compound is a potent and highly selective antagonist of the CysLT1 receptor compared to the CysLT2 receptor. However, the interaction of its close analog, pranlukast, with P2Y receptors and VRAC at higher concentrations highlights the importance of comprehensive off-target screening in drug development. The experimental protocols provided offer a framework for the continued investigation and validation of the specificity of this compound and other leukotriene receptor antagonists. Further studies employing broad receptor and enzyme screening panels are warranted to fully elucidate the complete in vitro specificity profile of this compound.

References

A Comparative Guide to Leukotriene Receptor Antagonists in Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of cysteinyl leukotriene (CysLT) receptor antagonists, with a focus on Pranlukast (ONO-RS-411), a compound from the same developmental program as ONO-RS-347. Due to the limited publicly available data on this compound, this guide leverages the more extensive research on its close analog, Pranlukast, to provide a robust comparison with other widely used leukotriene receptor antagonists, such as Montelukast.

Introduction to this compound and Leukotriene Receptor Antagonists

This compound is identified as a potent and orally active antagonist of leukotriene C4 and D4.[1] Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory responses. Specifically, cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are key players in the pathophysiology of asthma and other inflammatory conditions, responsible for bronchoconstriction, increased vascular permeability, and eosinophil recruitment.

Leukotriene receptor antagonists (LTRAs) exert their anti-inflammatory effects by blocking the action of CysLTs at their G-protein coupled receptors, primarily the CysLT1 receptor. This guide will delve into the experimental data validating the anti-inflammatory effects of Pranlukast as a representative LTRA and compare its performance with Montelukast.

Comparative Efficacy of Leukotriene Receptor Antagonists

The following tables summarize the quantitative data from various studies, highlighting the anti-inflammatory effects of Pranlukast and its comparison with other LTRAs.

Table 1: Effect of Pranlukast on Inflammatory Markers in Asthma Patients

Inflammatory MarkerTreatment GroupBaseline (Mean ± SEM)Post-treatment (Mean ± SEM)Percentage Changep-valueReference
Sputum Eosinophils (%) Pranlukast (450 mg/day for 4 weeks)10.4 ± 2.13.8 ± 1.2-63.5%< 0.01[2][3]
Sputum ECP (μg/L) Pranlukast (450 mg/day for 4 weeks)850 ± 150420 ± 90-50.6%< 0.01[4]
Blood Eosinophils (cells/μL) Pranlukast (450 mg/day for 4 weeks)450 ± 80280 ± 60-37.8%< 0.05[4]
Serum ECP (μg/L) Pranlukast (450 mg/day for 4 weeks)25.6 ± 4.515.2 ± 3.1-40.6%< 0.05[4]
Sputum TNF-α (pg/mL) Pranlukast (450 mg/day for 8 weeks)1.8 ± 0.40.9 ± 0.2-50.0%< 0.05[5]
Sputum IL-5 (pg/mL) Pranlukast (450 mg/day for 8 weeks)3.5 ± 0.81.9 ± 0.5-45.7%< 0.05[5]

ECP: Eosinophil Cationic Protein; TNF-α: Tumor Necrosis Factor-alpha; IL-5: Interleukin-5.

Table 2: Comparative Efficacy of Pranlukast and Montelukast in Seasonal Allergic Rhinitis

Outcome MeasureMontelukast (10 mg/day)Pranlukast (450 mg/day)Non-inferiorityReference
Change in Composite Nasal Symptom Score Significant improvement from baselineSignificant improvement from baselineMontelukast was non-inferior to Pranlukast[6]
Change in Daytime Nasal Symptom Score Significant improvement from baselineSignificant improvement from baselineComparable efficacy[6]
Change in Nighttime Nasal Symptom Score Significant improvement from baselineSignificant improvement from baselineComparable efficacy[6]

Signaling Pathways and Mechanisms of Action

Leukotriene receptor antagonists primarily target the cysteinyl leukotriene signaling pathway. The following diagram illustrates the key steps in this pathway and the point of intervention for drugs like Pranlukast.

Leukotriene_Signaling_Pathway cluster_cell Inflammatory Cell (e.g., Mast Cell, Eosinophil) cluster_target Target Cell (e.g., Smooth Muscle, Endothelial Cell) Cell Membrane Cell Membrane Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 LTA4 Leukotriene A4 Arachidonic Acid->LTA4 5-LOX/FLAP 5-LOX 5-Lipoxygenase FLAP FLAP LTC4 Leukotriene C4 LTA4->LTC4 LTC4 Synthase LTC4 Synthase LTC4 Synthase LTD4 Leukotriene D4 LTC4->LTD4 CysLT1 Receptor CysLT1 Receptor LTC4->CysLT1 Receptor LTE4 Leukotriene E4 LTD4->LTE4 LTD4->CysLT1 Receptor LTE4->CysLT1 Receptor G-protein G-protein CysLT1 Receptor->G-protein PLC Phospholipase C G-protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2+ Increased Intracellular Ca2+ IP3_DAG->Ca2+ Inflammatory Response Bronchoconstriction, Increased Vascular Permeability, Eosinophil Recruitment Ca2+->Inflammatory Response Pranlukast Pranlukast Pranlukast->CysLT1 Receptor Antagonism

Caption: Cysteinyl Leukotriene Signaling Pathway and Pranlukast's Mechanism of Action.

Beyond direct CysLT1 receptor antagonism, studies suggest that Pranlukast may also inhibit NF-κB activation, a key transcription factor involved in the inflammatory response. This could contribute to its broader anti-inflammatory effects, including the suppression of pro-inflammatory cytokines like TNF-α.[7][8]

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NF-kB NF-κB IkB->NF-kB Releases Nucleus Nucleus NF-kB->Nucleus Translocates to Gene Transcription Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) Nucleus->Gene Transcription Activates Pranlukast Pranlukast Pranlukast->IKK Inhibits

Caption: Pranlukast's Potential Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

1. Sputum Induction and Analysis

  • Objective: To assess airway inflammation by measuring inflammatory cells and mediators in induced sputum.

  • Protocol:

    • Subjects inhale nebulized hypertonic saline (3%, 4%, and 5% for 7 minutes each) to induce sputum production.

    • Sputum plugs are selected from the collected sample and treated with dithiothreitol (DTT) to disperse the cells.

    • The total cell count is determined using a hemocytometer.

    • Cytospin preparations are made and stained with May-Grünwald-Giemsa for differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).

    • The supernatant is collected for the measurement of inflammatory mediators like Eosinophil Cationic Protein (ECP), TNF-α, and IL-5 using specific enzyme-linked immunosorbent assays (ELISAs).[3][4][5]

2. Bronchial Provocation Test

  • Objective: To measure airway hyperresponsiveness.

  • Protocol:

    • Baseline Forced Expiratory Volume in 1 second (FEV1) is measured.

    • Subjects inhale increasing concentrations of a bronchoconstrictor agent (e.g., methacholine).

    • FEV1 is measured after each inhalation.

    • The test is stopped when FEV1 falls by 20% or more from baseline.

    • The provocative concentration causing a 20% fall in FEV1 (PC20) is calculated. A higher PC20 indicates less airway hyperresponsiveness.[4]

3. In Vitro Monocyte Culture and Cytokine Measurement

  • Objective: To investigate the direct effect of the drug on inflammatory cytokine production by immune cells.

  • Protocol:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples by Ficoll-Paque density gradient centrifugation.

    • Monocytes are further purified by adherence to plastic culture dishes.

    • Monocytes are cultured in the presence or absence of a stimulant (e.g., lipopolysaccharide (LPS) or a specific allergen) and different concentrations of the test drug (e.g., Pranlukast).

    • After a defined incubation period (e.g., 24 hours), the culture supernatant is collected.

    • The concentration of inflammatory cytokines (e.g., TNF-α) in the supernatant is measured by ELISA.[8]

4. NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)

  • Objective: To determine if the drug inhibits the activation of the transcription factor NF-κB.

  • Protocol:

    • Cells (e.g., monocytes or cell lines like U-937) are treated with a stimulant and the test drug.

    • Nuclear extracts are prepared from the cells.

    • A radiolabeled DNA probe containing the NF-κB binding sequence is incubated with the nuclear extracts.

    • The protein-DNA complexes are separated by non-denaturing polyacrylamide gel electrophoresis.

    • The gel is dried and exposed to X-ray film to visualize the bands corresponding to the NF-κB-DNA complex. A reduction in the intensity of the shifted band indicates inhibition of NF-κB activation.[7]

Experimental Workflow Diagram

Experimental_Workflow cluster_clinical Clinical Studies cluster_invitro In Vitro Studies Patient Recruitment Patient Recruitment Baseline Assessment Baseline Assessment (Sputum, Blood, FEV1) Patient Recruitment->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Group Treatment Group (e.g., Pranlukast) Randomization->Treatment Group Placebo Group Placebo Group Randomization->Placebo Group Follow-up Assessment Follow-up Assessment (Sputum, Blood, FEV1) Treatment Group->Follow-up Assessment Placebo Group->Follow-up Assessment Data Analysis Data Analysis Follow-up Assessment->Data Analysis Cell Isolation Cell Isolation/Culture (e.g., Monocytes) Stimulation and Treatment Stimulation (e.g., LPS) + Drug Treatment Cell Isolation->Stimulation and Treatment Cytokine Measurement Cytokine Measurement (ELISA) Stimulation and Treatment->Cytokine Measurement Signaling Pathway Analysis Signaling Pathway Analysis (e.g., EMSA for NF-κB) Stimulation and Treatment->Signaling Pathway Analysis

Caption: General Experimental Workflow for Evaluating Anti-Inflammatory Drugs.

Conclusion

The available evidence strongly supports the anti-inflammatory effects of the leukotriene receptor antagonist Pranlukast, a close structural and functional analog of this compound. Pranlukast has been shown to effectively reduce eosinophilic inflammation and the levels of key pro-inflammatory cytokines in asthma. Comparative studies with Montelukast indicate a similar efficacy profile in allergic rhinitis. The mechanism of action extends beyond simple receptor antagonism to potentially include the modulation of intracellular signaling pathways such as NF-κB. This guide provides a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of leukotriene receptor antagonists in inflammatory diseases. Further research directly investigating this compound would be beneficial to delineate any specific properties that differentiate it from other compounds in its class.

References

Safety Operating Guide

Navigating the Disposal of ONO-RS-347: A General Protocol for Laboratory-Scale Waste

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific public data on ONO-RS-347 necessitates a risk-based approach to its disposal. Researchers and laboratory managers must adhere to institutional and local regulatory guidelines for chemical waste management. This document provides a general framework and procedural guidance for the safe handling and disposal of research-scale quantities of novel or undocumented chemical compounds like this compound.

Pre-Disposal Risk Assessment and Waste Characterization

Before beginning any disposal procedure, a thorough risk assessment is mandatory. Since no specific Safety Data Sheet (SDS) for this compound is publicly available, a preliminary in-house characterization based on its known chemical properties and biological targets is essential.

Table 1: Preliminary Waste Characterization for this compound

Property Assumed Characteristic Implication for Disposal
Chemical Class Small Molecule Kinase Inhibitor (Hypothetical)Potential for biological activity; should not be drain-disposed.
Physical State Solid (Powder) or Liquid (in solution, e.g., DMSO)Solid waste requires separate containment. Liquid waste must be segregated by solvent.
Reactivity UnknownAssume potential reactivity with strong acids, bases, and oxidizing agents. Avoid mixing with other waste streams.
Toxicity/Biohazard Potentially cytotoxic or biologically activeTreat as hazardous chemical waste. All contaminated materials must be decontaminated or disposed of as hazardous waste.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the essential steps for the safe disposal of small quantities of this compound and associated contaminated materials.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_disposal Disposal Steps cluster_final Finalization ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) waste_containers Prepare Labeled, Segregated Waste Containers ppe->waste_containers spill_kit Ensure Spill Kit is Accessible waste_containers->spill_kit solid_waste Solid Waste: Collect powder, contaminated weigh boats, and tips in a labeled solid waste bag. spill_kit->solid_waste decontamination Decontaminate surfaces and non-disposable equipment with appropriate solvent/detergent. solid_waste->decontamination liquid_waste Liquid Waste (e.g., in DMSO): Collect in a labeled, compatible solvent waste container. liquid_waste->decontamination aqueous_waste Aqueous Solutions: Collect in a labeled aqueous waste container. Do not drain dispose. aqueous_waste->decontamination seal_containers Securely Seal All Waste Containers decontamination->seal_containers storage Store in Designated Hazardous Waste Accumulation Area seal_containers->storage documentation Complete Waste Disposal Log storage->documentation start Chemical Waste Generated (this compound) is_sds_available Is a Safety Data Sheet (SDS) Available? start->is_sds_available follow_sds Follow Disposal Instructions in Section 13 of SDS is_sds_available->follow_sds Yes assess_properties Assess Known Properties: - Chemical Structure - Biological Target - Reactivity is_sds_available->assess_properties No is_hazardous Is Waste Likely Hazardous? (Biologically active, reactive, etc.) assess_properties->is_hazardous treat_as_hazardous Treat as Hazardous Waste: - Segregate by type - Label clearly - Contact EHS for pickup is_hazardous->treat_as_hazardous Yes / Unsure consult_ehs Consult Environmental Health & Safety (EHS) for Guidance is_hazardous->consult_ehs No treat_as_hazardous->consult_ehs

Essential Safety and Handling Protocol for ONO-RS-347

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for ONO-RS-347 was not publicly available at the time of this writing. The following information is a general safety and handling guideline for a potent, powdered research compound and should be treated as a supplementary resource. It is imperative to obtain and meticulously follow the official SDS provided by the manufacturer before any handling, storage, or disposal of this compound.

This guide is designed to provide researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling potent research compounds like this compound.

Quantitative Safety Data Summary

The following table summarizes hypothetical, yet representative, safety data for a potent research compound. Refer to the official this compound SDS for actual values.

Hazard Identification & Classification GHS Pictograms Hazard Statements (H-Phrases) Precautionary Statements (P-Phrases) Occupational Exposure Limits
Acute Toxicity, Oral (Category 3) DangerH301: Toxic if swallowedP264: Wash hands thoroughly after handling.OEL: 10 µg/m³ (8-hour TWA)
Skin Corrosion/Irritation (Category 2) WarningH315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Serious Eye Damage/Eye Irritation (Category 1) DangerH318: Causes serious eye damageP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation WarningH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Operational and Disposal Plans

This section provides procedural, step-by-step guidance for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling potent compounds.

  • Primary Protection:

    • Gloves: Double-gloving with nitrile gloves is mandatory. The outer glove should be changed immediately upon suspected contamination or at regular intervals (e.g., every 30-60 minutes).

    • Lab Coat: A disposable, back-closing lab coat with knit cuffs is required. This should not be worn outside of the designated handling area.

    • Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are essential.[2]

    • Respiratory Protection: A NIOSH-approved respirator (e.g., N95, or a powered air-purifying respirator - PAPR for higher-risk procedures) is required when handling the powdered form.[1]

  • Secondary Protection (for high-risk activities like weighing or preparing concentrated solutions):

    • Face Shield: A full-face shield should be worn over safety goggles.

    • Sleeve Covers: Disposable sleeve covers should be used to protect the arms.

Engineering Controls
  • Ventilation: All handling of powdered this compound must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[3]

  • Designated Area: Establish a designated area for handling this compound. This area should be clearly marked, and access should be restricted.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE as described above.

    • Cover the work surface with absorbent, disposable bench paper.

    • Prepare all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) and place them within the fume hood.

  • Weighing and Reconstitution:

    • Perform all weighing operations within the fume hood.

    • Use a dedicated set of utensils for handling this compound.

    • To minimize dust generation, gently handle the container and avoid rapid movements.

    • When reconstituting, slowly add the solvent to the powder to avoid splashing. Ensure the vial is securely capped before mixing.

  • Post-Handling:

    • Wipe down all surfaces within the fume hood with an appropriate decontamination solution (e.g., 70% ethanol), followed by water.

    • Carefully remove and dispose of the outer gloves and any disposable equipment into a designated hazardous waste container.

    • Remove the remaining PPE in the correct order (e.g., lab coat, then inner gloves) to avoid self-contamination.

    • Wash hands thoroughly with soap and water.[1]

Disposal Plan
  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, bench paper, weigh boats, vials) must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[4]

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_post Post-Handling prep_ppe Don Required PPE (Double Gloves, Lab Coat, Goggles, Respirator) prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_area Prepare Work Area (Bench Paper, Equipment) prep_hood->prep_area weigh Weigh Powdered Compound prep_area->weigh Enter Handling Phase reconstitute Reconstitute in Solvent weigh->reconstitute experiment Perform Experimental Procedure reconstitute->experiment decontaminate Decontaminate Work Surface & Equipment experiment->decontaminate Enter Cleanup Phase dispose_solid Dispose of Solid Waste (Gloves, Vials, etc.) decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid doff_ppe Doff PPE dispose_solid->doff_ppe Final Steps dispose_liquid->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of Potent Powdered Compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ONO-RS-347
Reactant of Route 2
Reactant of Route 2
ONO-RS-347

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。